2-Methoxyethyl 2-cyanoacrylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methoxyethyl 2-cyanoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-6(5-8)7(9)11-4-3-10-2/h1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTXVMYBYRTJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C(=C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36343-78-9 | |
| Record name | 2-Propenoic acid, 2-cyano-, 2-methoxyethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36343-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0067341 | |
| Record name | 2-Propenoic acid, 2-cyano-, 2-methoxyethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27816-23-5 | |
| Record name | 2-Methoxyethyl 2-cyanoacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27816-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxyethyl cyanoacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027816235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-cyano-, 2-methoxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-cyano-, 2-methoxyethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyethyl 2-cyanoacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOXYETHYL CYANOACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6N1APF30P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methoxyethyl 2-Cyanoacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethyl 2-cyanoacrylate (MECA) is an alpha-cyanoacrylate ester that serves as a versatile monomer for the synthesis of poly(this compound) adhesives.[1] This polymer is gaining significant attention in the medical, dental, and pharmaceutical fields due to its enhanced flexibility, reduced tissue toxicity, and lower odor compared to shorter-chain cyanoacrylates like ethyl and methyl cyanoacrylate.[1][2] Its unique properties make it a promising candidate for applications such as surgical adhesives, wound closure systems, and platforms for controlled drug delivery.[1][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, along with experimental protocols for its evaluation.
Core Chemical and Physical Properties
This compound is a colorless liquid at room temperature that rapidly polymerizes in the presence of moisture or weak bases.[4] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 27816-23-5 | [1][5][6] |
| Molecular Formula | C₇H₉NO₃ | [5][6][7] |
| Molecular Weight | 155.15 g/mol | [5][7][8] |
| Boiling Point | 84-87 °C at 2 Torr | [5] |
| Density | 1.091 ± 0.06 g/cm³ (Predicted) | [5] |
| Vapor Pressure | 44 hPa at 20°C | [5] |
| Physical Form | Liquid | [6][9] |
| Appearance | Clear to pale yellow liquid | [6] |
| Purity | Typically >98% | [9] |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [9] |
Synthesis of this compound
The primary method for synthesizing α-cyanoacrylates is the Knoevenagel condensation of a cyanoacetate (B8463686) with formaldehyde, followed by depolymerization of the resulting polymer.[1][10] A representative experimental protocol for a similar compound is described below.
Experimental Protocol: Knoevenagel Condensation for Cyanoacrylate Synthesis
Materials:
-
2-Methoxyethyl cyanoacetate
-
Paraformaldehyde
-
Piperidine (catalyst)
-
Toluene (B28343) (solvent)
-
Hydroquinone (B1673460) (polymerization inhibitor)
Procedure:
-
A mixture of 2-methoxyethyl cyanoacetate, paraformaldehyde, a catalytic amount of piperidine, and a small amount of hydroquinone in toluene is heated to reflux.
-
The water formed during the reaction is continuously removed using a Dean-Stark apparatus.
-
After the theoretical amount of water is collected, the reaction mixture is cooled.
-
The solvent is removed under reduced pressure to yield a prepolymer.
-
The prepolymer is then subjected to thermal depolymerization under vacuum to yield the this compound monomer, which is collected by distillation.
This is a generalized procedure. Reaction conditions such as temperature, time, and catalyst concentration should be optimized for the specific synthesis of this compound.
Chemical Reactivity and Polymerization
The defining characteristic of this compound is its rapid anionic polymerization, which is initiated by weak bases such as water or amines.[4] This reactivity is the basis for its function as an instant adhesive.
Anionic Polymerization Mechanism
The polymerization process is initiated by a nucleophilic attack on the electron-deficient β-carbon of the acrylate (B77674) double bond. This forms a carbanion that is stabilized by the electron-withdrawing cyano and ester groups. The carbanion then propagates by attacking another monomer molecule, leading to rapid chain growth.
Spectral Characterization
The structure and purity of this compound can be confirmed using various spectroscopic techniques. Representative data for similar compounds are presented below for comparison.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, ppm) | δ 7.05 (s, 1H, C=CH₂), 6.63 (s, 1H, C=CH₂), 4.35 (t, 2H, O-CH₂), 3.65 (t, 2H, CH₂-O), 3.40 (s, 3H, O-CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 162.5 (C=O), 135.0 (C=CH₂), 115.0 (C=CH₂), 114.0 (CN), 70.0 (O-CH₂), 68.0 (CH₂-O), 59.0 (O-CH₃) |
| FTIR (cm⁻¹) | ~2230 (C≡N stretch), ~1740 (C=O stretch), ~1630 (C=C stretch) |
| Mass Spectrometry (m/z) | 155.06 (M⁺) |
Performance Evaluation of Poly(this compound) Adhesives
The performance of adhesives derived from this compound is critical for their intended applications. Standardized tests are used to quantify their bonding strength and durability.
Experimental Protocol: Tensile Shear Strength Testing (ASTM D1002)
Objective: To determine the shear strength of an adhesive bond between two substrates.
Materials:
-
This compound adhesive
-
Substrate panels (e.g., steel, aluminum, or plastic)
-
Tensile testing machine
Procedure:
-
Prepare single-lap shear specimens by bonding two substrate panels with a defined overlap area using the cyanoacrylate adhesive.
-
Allow the adhesive to cure fully under controlled conditions (e.g., 24 hours at room temperature and 50% relative humidity).
-
Mount the bonded specimen in the grips of a tensile testing machine.
-
Apply a tensile load at a constant rate of crosshead movement until the bond fails.
-
Record the maximum load at failure.
-
Calculate the shear strength by dividing the maximum load by the bond area.
Biocompatibility Evaluation
For medical and pharmaceutical applications, the biocompatibility of poly(this compound) is of paramount importance. The ISO 10993 series of standards provides a framework for evaluating the biological response to medical devices and materials.
Experimental Protocol: In Vitro Cytotoxicity (ISO 10993-5)
Objective: To assess the potential of a material to cause cell death or inhibit cell growth.
Materials:
-
Poly(this compound) material (e.g., a cured film)
-
Mammalian cell line (e.g., L929 mouse fibroblasts)
-
Cell culture medium
-
Positive control (e.g., organotin-stabilized PVC)
-
Negative control (e.g., high-density polyethylene)
Procedure:
-
Prepare extracts of the test material, positive control, and negative control in cell culture medium according to ISO 10993-12.
-
Seed the mammalian cells in culture plates and allow them to attach and grow to a near-confluent monolayer.
-
Replace the culture medium with the prepared extracts.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Examine the cells microscopically for changes in morphology, such as cell rounding, detachment, and lysis.
-
Quantify cell viability using a suitable assay, such as the MTT assay, which measures mitochondrial activity.
-
Compare the results for the test material to the positive and negative controls to determine the cytotoxicity grade.
Safety and Handling
This compound is a combustible liquid and can cause skin and eye irritation.[11][12] It bonds skin and eyes in seconds.[12] Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical.[11] Work should be conducted in a well-ventilated area.[11] For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a monomer with significant potential, particularly in the development of advanced adhesives for medical and pharmaceutical applications. Its unique chemical properties, including rapid anionic polymerization and the enhanced flexibility of its polymer, make it a subject of ongoing research and development. This technical guide has provided a comprehensive overview of its synthesis, characterization, and evaluation, offering a valuable resource for scientists and engineers working in this field.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. forgeway.com [forgeway.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of Poly(Alkyl Cyanoacrylate) Nanoparticles [mdpi.com]
- 5. 2-Methoxyethyl acrylate(3121-61-7) 13C NMR [m.chemicalbook.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Methoxyethyl acetate(110-49-6) 13C NMR spectrum [chemicalbook.com]
- 10. pcbiochemres.com [pcbiochemres.com]
- 11. Cytotoxicity of poly(Alkyl cyanoacrylate) nanoparticles - SINTEF [sintef.no]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Methoxyethyl 2-Cyanoacrylate (CAS Number 27816-23-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethyl 2-cyanoacrylate, identified by CAS number 27816-23-5, is a versatile monomer belonging to the cyanoacrylate family. Its unique molecular structure, featuring a methoxyethyl group, imparts desirable properties such as enhanced flexibility and reduced tissue irritation compared to its shorter-chain counterparts.[1] These characteristics have led to its investigation and use in a wide range of applications, from industrial adhesives to advanced biomedical systems, including surgical glues and drug delivery vehicles.[1] This technical guide provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis and polymerization, key applications, and safety and toxicological data.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in various experimental and industrial settings.
| Property | Value | Reference |
| Chemical Formula | C₇H₉NO₃ | [2] |
| Molecular Weight | 155.15 g/mol | [2] |
| CAS Number | 27816-23-5 | [1] |
| Appearance | Clear to pale yellow liquid | [3] |
| Boiling Point | 84-87 °C at 2 Torr | [4] |
| Density | 1.091 ± 0.06 g/cm³ (Predicted) | [4] |
| Vapor Pressure | 44 hPa at 20°C | [4] |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [5] |
Synthesis and Polymerization
Synthesis via Knoevenagel Condensation
This compound is typically synthesized through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of 2-methoxyethyl cyanoacetate (B8463686) with a formaldehyde (B43269) source, followed by depolymerization of the resulting intermediate polymer.[1]
Caption: Knoevenagel condensation synthesis of this compound.
Experimental Protocol: General Knoevenagel Condensation for Cyanoacrylate Synthesis
This protocol provides a general procedure for the Knoevenagel condensation, which can be adapted for the synthesis of this compound.
Materials:
-
2-Methoxyethyl cyanoacetate
-
Paraformaldehyde
-
Piperidine (or another suitable base catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Hydroquinone (stabilizer)
-
Phosphoric acid (or another acidic inhibitor)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark trap, combine 2-methoxyethyl cyanoacetate, paraformaldehyde, a catalytic amount of piperidine, and toluene.
-
Heat the mixture to reflux. Water formed during the condensation reaction is removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction until the theoretical amount of water has been collected.
-
Cool the reaction mixture. The resulting product is a low molecular weight polymer.
-
Add a stabilizer, such as hydroquinone, to the polymer.
-
Depolymerize the polymer by heating under reduced pressure in the presence of an acidic inhibitor like phosphoric acid.
-
The this compound monomer vapor is distilled and collected.
-
The collected monomer can be further purified by redistillation.
Anionic Polymerization
This compound undergoes rapid anionic polymerization, which is the basis for its adhesive properties. The polymerization is typically initiated by weak bases, such as water (moisture), amines, or alcohols.[1] The strong electron-withdrawing cyano and ester groups make the double bond highly susceptible to nucleophilic attack.
Caption: Anionic polymerization mechanism of this compound.
Mechanical Properties of Poly(this compound)
The mechanical properties of the polymerized form of this compound are critical for its performance as an adhesive and in biomedical applications. The presence of the methoxyethyl side chain generally imparts greater flexibility compared to polymers with shorter alkyl chains.[1]
| Property | Value | Reference |
| Tensile Strength | Data not available for the homopolymer. For cyanoacrylate adhesives in general, tensile strength can range from 2.48 to 42.1 MPa. | [6] |
| Elongation at Break | Data not available for the homopolymer. For cyanoacrylate adhesives, this can range from 2.00 to 340%. | [6] |
Applications in Research and Drug Development
Tissue Adhesives
The biocompatibility and flexible nature of polymerized this compound make it a candidate for use as a tissue adhesive in surgical applications.[1] Its ability to polymerize rapidly in the presence of moisture allows for quick wound closure.
Experimental Protocol: In Vivo Biocompatibility Assessment of Cyanoacrylate Adhesives
This protocol describes a general method for evaluating the in vivo biocompatibility of cyanoacrylate-based tissue adhesives.
Animal Model:
-
Wistar rats or other suitable small animal models.
Procedure:
-
Anesthetize the animals according to approved institutional protocols.
-
Create a sterile surgical site by shaving and disinfecting the dorsal skin.
-
Make a full-thickness linear incision of a standardized length (e.g., 2 cm).
-
For the experimental group, apply a thin layer of this compound to one edge of the incision and approximate the wound edges, holding them together for a short period (e.g., 60 seconds) to allow for polymerization.
-
For the control group, close the incision using standard sutures.
-
House the animals individually and monitor them for signs of inflammation, infection, and wound dehiscence at regular intervals (e.g., daily for the first week, then weekly).
-
At predetermined time points (e.g., 7, 14, and 21 days), euthanize a subset of animals from each group.
-
Excise the entire wound, including a margin of surrounding healthy tissue.
-
Fix the tissue samples in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissue and stain with Hematoxylin and Eosin (H&E) for histological evaluation of the inflammatory response, tissue necrosis, fibrosis, and re-epithelialization.
Drug Delivery Systems
Poly(alkylcyanoacrylate)s, including poly(this compound), can be formulated into nanoparticles for the encapsulation and controlled release of therapeutic agents. The miniemulsion polymerization technique is a common method for preparing such drug-loaded nanoparticles.
Caption: Workflow for preparing drug-loaded nanoparticles via miniemulsion polymerization.
Experimental Protocol: Preparation of Drug-Loaded this compound Nanoparticles via Miniemulsion Polymerization
This protocol outlines a general procedure for the encapsulation of a hydrophobic drug within poly(this compound) nanoparticles.
Materials:
-
This compound monomer
-
Hydrophobic drug (e.g., paclitaxel)
-
Surfactant (e.g., Pluronic F127 or F68)
-
Acidified water (e.g., pH 2.5 with HCl)
-
Organic solvent (e.g., chloroform, if needed to dissolve the drug)
Procedure:
-
Oil Phase Preparation: Dissolve the hydrophobic drug in the this compound monomer. If necessary, a small amount of a volatile organic solvent can be used to aid dissolution.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant in acidified water.
-
Miniemulsion Formation: Add the oil phase to the aqueous phase and subject the mixture to high-shear homogenization or ultrasonication to form a stable miniemulsion.
-
Polymerization: Allow the anionic polymerization of the monomer to proceed at room temperature with gentle stirring. The polymerization is initiated by the hydroxide (B78521) ions in the aqueous phase.
-
Purification: Once the polymerization is complete (typically after a few hours), the resulting nanoparticle suspension can be purified to remove unreacted monomer, excess surfactant, and non-encapsulated drug. This can be achieved by methods such as dialysis or centrifugation/resuspension.
-
Characterization: Characterize the drug-loaded nanoparticles for their size, size distribution, zeta potential (surface charge), drug loading efficiency, and in vitro drug release profile.
Safety and Toxicology
Understanding the toxicological profile of this compound is essential for its safe handling and for evaluating its potential for in vivo applications.
| Toxicological Endpoint | Value | Species | Reference |
| Acute Oral LD50 | > 5,000 mg/kg | Rat (male) | [7] |
| Acute Dermal LD50 | > 2,000 mg/kg | Rabbit (male) | [7] |
| Sensory Irritation (RD50) | 1.0 ppm | Mouse | [8] |
| Skin Irritation | Irritating | [5] | |
| Eye Irritation | Irritating | [5] | |
| Respiratory Irritation | May cause respiratory irritation | [5] |
Handling Precautions:
-
Work in a well-ventilated area to avoid inhalation of vapors.
-
Wear appropriate personal protective equipment, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid contact with skin and eyes, as the monomer can bond to skin and eyelids in seconds.
-
Store in a cool, dry place, away from moisture and direct sunlight to prevent premature polymerization.
Conclusion
This compound is a promising monomer with unique properties that make it suitable for a variety of applications, particularly in the biomedical field. Its enhanced flexibility and improved biocompatibility profile compared to other cyanoacrylates offer significant advantages for its use as a tissue adhesive and in the development of novel drug delivery systems. This technical guide has provided a detailed overview of its synthesis, polymerization, properties, and key experimental protocols to aid researchers and drug development professionals in their work with this versatile compound. Further research is warranted to fully elucidate the mechanical properties of its homopolymer and to explore its full potential in targeted drug delivery and regenerative medicine.
References
- 1. nbinno.com [nbinno.com]
- 2. FACILE PREPARATION OF NANOPARTICLES BY INTRAMOLECULAR CROSSLINKING OF ISOCYANATE FUNCTIONALIZED COPOLYMERS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pure.mpg.de [pure.mpg.de]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. Overview of materials for Cyanoacrylate Adhesive datasheet [lookpolymers.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of 2-Methoxyethyl 2-Cyanoacrylate via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-methoxyethyl 2-cyanoacrylate, a monomer of significant interest in the development of medical adhesives and drug delivery systems.[1] The core of this document focuses on the Knoevenagel condensation reaction, a classical and efficient method for the formation of the carbon-carbon double bond central to the cyanoacrylate structure. This guide details the reaction mechanism, various catalytic systems, and provides exemplary experimental protocols. Furthermore, it outlines the industrial-scale production process, including the critical depolymerization step. Characterization data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, are presented to aid in product identification and quality control. The information is structured to be a valuable resource for researchers and professionals engaged in the synthesis and application of cyanoacrylates.
Introduction
This compound is a monomer belonging to the family of cyanoacrylates, which are well-known for their rapid polymerization in the presence of anionic initiators, such as water. This property makes them excellent candidates for instant adhesives. The 2-methoxyethyl ester derivative offers specific advantages over shorter-chain alkyl cyanoacrylates, including lower volatility, reduced odor, and increased flexibility and biocompatibility of the resulting polymer.[1] These characteristics have propelled its use in sensitive applications, particularly in the medical field as tissue adhesives and in pharmaceutical formulations for controlled drug release.[1]
The primary route for synthesizing 2-cyanoacrylates is the Knoevenagel condensation, a reaction between a compound with an active methylene (B1212753) group (in this case, 2-methoxyethyl cyanoacetate) and a carbonyl compound (formaldehyde).[2] This guide will provide an in-depth exploration of this synthetic pathway.
The Knoevenagel Condensation: Mechanism and Catalysis
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a new carbon-carbon double bond. The reaction is typically catalyzed by a weak base.
The generally accepted mechanism for the base-catalyzed Knoevenagel condensation in the synthesis of this compound is as follows:
-
Enolate Formation: A basic catalyst abstracts an acidic α-proton from 2-methoxyethyl cyanoacetate (B8463686), forming a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde (B43269), forming a tetrahedral intermediate.
-
Protonation: The intermediate is protonated to form an aldol-type addition product.
-
Dehydration: The aldol (B89426) intermediate undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, this compound.
Catalytic Systems
A variety of catalysts can be employed for the Knoevenagel condensation, with the choice of catalyst impacting reaction time, yield, and purity.
-
Amine Bases: Primary, secondary, and tertiary amines are commonly used. Piperidine (B6355638) is a classic and widely used weak base for this reaction.
-
Ionic Liquids: Diisopropylethylammonium acetate (B1210297) (DIPEAc) has been shown to be an effective catalyst, promoting high yields under mild conditions.[3]
-
Other Catalysts: Other catalysts reported for Knoevenagel condensations include 1,4-diazabicyclo[2.2.2]octane (DABCO), ammonium (B1175870) salts, and Lewis acids.
| Catalyst | Typical Reaction Conditions | Reported Yields (for analogous cyanoacrylates) | Reference |
| Piperidine | Reflux in a suitable solvent (e.g., ethanol, toluene) | Good to excellent | [4] |
| Diisopropylethylammonium acetate (DIPEAc) | Mild conditions, shorter reaction times | High yields | [3] |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Often used with a promoter like a hydroxyl-containing ionic liquid | Up to 97% | [5] |
Experimental Protocols
While a specific protocol for the synthesis of this compound using formaldehyde is not extensively detailed in publicly available literature, a reliable procedure can be adapted from the well-documented synthesis of analogous cyanoacrylates. The following protocol is based on the Knoevenagel condensation of a cyanoacetate with paraformaldehyde, a stable source of formaldehyde.
Protocol: Synthesis of this compound
Materials:
-
2-Methoxyethyl cyanoacetate
-
Paraformaldehyde
-
Piperidine (or other suitable base catalyst)
-
Toluene (B28343) (or other suitable solvent)
-
Hydroquinone (B1673460) (polymerization inhibitor)
-
Phosphorus pentoxide or polyphosphoric acid (for depolymerization)
Procedure:
-
Condensation:
-
To a reaction flask equipped with a stirrer, thermometer, and a Dean-Stark trap with a condenser, add 2-methoxyethyl cyanoacetate (1.0 eq), paraformaldehyde (1.0-1.2 eq), a catalytic amount of piperidine (e.g., 0.05 eq), and a small amount of hydroquinone as a polymerization inhibitor.
-
Add toluene as the solvent to facilitate azeotropic removal of water.
-
Heat the mixture to reflux (approximately 90-110 °C) with vigorous stirring.
-
Continuously remove the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.
-
Upon completion, a viscous prepolymer is formed.
-
-
Purification and Depolymerization ("Cracking"):
-
Cool the reaction mixture. The solvent can be removed under reduced pressure.
-
Add a depolymerization catalyst, such as phosphorus pentoxide or polyphosphoric acid, to the prepolymer.
-
Heat the mixture under high vacuum (e.g., <5 mmHg).
-
The prepolymer will "crack" or depolymerize at elevated temperatures (typically 150-200 °C), and the this compound monomer will distill over.
-
Collect the distilled monomer in a receiving flask containing a polymerization inhibitor (e.g., hydroquinone, sulfur dioxide).
-
-
Final Purification:
-
The collected crude monomer can be further purified by vacuum distillation to obtain a high-purity product.
-
Industrial Production Workflow
The industrial-scale synthesis of this compound follows the same fundamental principles of Knoevenagel condensation followed by depolymerization. The process is designed for large-scale production and high purity of the final monomer.
Caption: Industrial workflow for the synthesis of this compound.
Characterization of this compound
Proper characterization of the synthesized this compound is crucial to ensure its purity and identity. The primary analytical techniques used are NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. For this compound, the characteristic peaks for the vinyl protons of the double bond are observed at approximately 6.63 and 7.05 ppm.[6]
-
¹³C NMR: The carbon NMR spectrum provides further structural confirmation. Based on data from analogous structures and general chemical shift ranges, the expected approximate chemical shifts are provided in the table below.
| Carbon Atom | Approximate Chemical Shift (ppm) |
| C=O (ester carbonyl) | 160-165 |
| CH₂=C (vinylic carbon) | 130-140 |
| C=C H₂ (vinylic carbon) | 110-120 |
| C≡N (nitrile) | 115-120 |
| O-CH₂ (ester) | 60-70 |
| O-CH₂ (ether) | 70-80 |
| O-CH₃ (ether) | 55-60 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands for its functional groups.
| Functional Group | Wavenumber (cm⁻¹) |
| C≡N (nitrile) | ~2230 |
| C=O (ester carbonyl) | ~1730 |
| C=C (alkene) | ~1620 |
| C-O (ester and ether) | 1250-1050 |
Applications in Drug Development
The unique properties of this compound make it a valuable material in the pharmaceutical and medical fields.
-
Medical Adhesives: Its ability to polymerize rapidly in the presence of moisture makes it an effective tissue adhesive for sutureless wound closure.[1] The flexibility of the resulting polymer is a significant advantage in this application.
-
Drug Delivery Systems: The monomer can be used to create nanocapsules and other controlled-release formulations for targeted therapeutic delivery.[1] The biodegradable nature of the polymer allows for the gradual release of encapsulated drugs.
The synthesis and purification of high-purity this compound are therefore critical steps in the development of these advanced medical and pharmaceutical products.
Conclusion
The Knoevenagel condensation provides a robust and efficient pathway for the synthesis of this compound. Careful selection of the catalyst and reaction conditions, followed by a well-controlled depolymerization and purification process, are essential for obtaining a high-purity monomer suitable for demanding applications in medicine and drug delivery. This guide has outlined the key theoretical and practical aspects of this synthesis, providing a solid foundation for researchers and professionals in the field.
Diagrams
Knoevenagel Condensation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. 2-Methoxyethyl acrylate(3121-61-7) 13C NMR [m.chemicalbook.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives - PMC [pmc.ncbi.nlm.nih.gov]
Anionic polymerization mechanism of 2-Methoxyethyl 2-cyanoacrylate
An in-depth technical guide on the anionic polymerization mechanism of 2-Methoxyethyl 2-cyanoacrylate (MECA), tailored for researchers, scientists, and drug development professionals.
Introduction
This compound (MECA) is a vinyl monomer belonging to the cyanoacrylate family, known for its rapid polymerization and strong adhesive properties.[1] Unlike its shorter-chain counterparts like ethyl or methyl cyanoacrylate, MECA possesses advantageous characteristics such as lower vapor pressure, leading to reduced odor and a "low-bloom" effect, where polymerized monomer vapor does not deposit as a chalky residue.[1] These features, combined with the potential for creating polymers with enhanced flexibility and biocompatibility, make MECA a monomer of significant interest in medical, dental, and specialty industrial applications.[2]
The polymerization of cyanoacrylates is notoriously rapid, proceeding primarily through an anionic mechanism initiated by even weak nucleophiles like moisture.[1][3] This high reactivity, while beneficial for adhesive applications, presents a significant challenge for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersity, which is often a critical requirement for advanced applications, particularly in the biomedical field.[4] This guide provides a detailed exploration of the core anionic polymerization mechanism of MECA, discusses modern strategies for achieving controlled ('living') polymerization, presents key quantitative data, and outlines detailed experimental protocols.
Core Anionic Polymerization Mechanism
The remarkable reactivity of MECA is attributed to the two strong electron-withdrawing groups—the nitrile (-CN) and the ester (-COOR)—attached to the α-carbon of the vinyl group. This electronic structure makes the β-carbon highly electrophilic and susceptible to attack by nucleophiles, which initiate the polymerization cascade.[1]
Initiation
Anionic polymerization of MECA can be initiated by a wide range of nucleophiles (Initiator, Nu⁻). Due to the monomer's high electrophilicity, even weak bases such as water (hydroxyl ions), alcohols, amines, or phosphines can trigger the reaction.[1][5] The initiator performs a nucleophilic attack on the electron-deficient β-carbon of the MECA double bond. This addition breaks the π-bond and forms a new single bond, transferring the negative charge to the α-carbon.[6]
The resulting species is a carbanion that is resonance-stabilized by the adjacent nitrile and ester groups, which delocalize the negative charge.[1] This stabilization of the active center is a key feature of the polymerization.
Propagation
The propagation phase involves the rapid, sequential addition of monomer molecules to the active carbanionic chain end.[7] The resonance-stabilized carbanion, generated during initiation, acts as a potent nucleophile, attacking the β-carbon of another MECA monomer. This process regenerates the carbanion at the new chain end, allowing the polymer to grow.[6]
The propagation rate coefficient (k_p) for cyanoacrylates is exceptionally high. For instance, solution polymerizations of n-butyl 2-cyanoacrylate in THF have exhibited k_p values approaching 10⁶ L·mol⁻¹·s⁻¹.[1] This extremely fast propagation is responsible for the "instant adhesive" properties of cyanoacrylates but also makes the polymerization difficult to control.
Termination and Chain Transfer
In a highly purified system, free of acidic impurities or other terminating agents, the anionic polymerization of cyanoacrylates has no intrinsic termination step. The propagating carbanions can remain active, a characteristic of "living" polymerization.[8] However, in practice, termination can occur through several pathways:
-
Termination by Strong Acids: The polymerization is effectively "killed" by the presence of strong acids (e.g., mineral acids). The acid protonates the propagating carbanion, neutralizing the active center and stopping chain growth. The resulting conjugate base is typically not nucleophilic enough to initiate a new chain.
-
Chain Transfer: In the presence of weak acids (like carboxylic acids formed from monomer hydrolysis), a proton can be transferred to the propagating carbanion, terminating its growth. However, the resulting conjugate base can be sufficiently nucleophilic to initiate a new polymer chain, a process known as chain transfer.[1]
Controlled ('Living') Anionic Polymerization of MECA
To overcome the challenges of the extremely rapid and often uncontrolled conventional anionic polymerization, significant research has focused on developing controlled or "living" polymerization techniques. The goal is to produce poly(MECA) with a predictable molecular weight (M_n), a narrow molecular weight distribution (M_w/M_n or Đ ≤ 1.1), and defined end-groups.[4][9]
One successful strategy involves the use of specialized initiator systems that can moderate the reactivity of the propagating species. A notable example is the use of a hydrogenated Frustrated Lewis Pair (FLP) , such as [TMPH⁺][HB(C₆F₅)₃⁻].[9][10] In this system, the bulky Lewis acid component (B(C₆F₅)₃) is thought to associate with and stabilize the propagating carbanionic chain end. This stabilization reduces the propagation rate, preventing premature termination and allowing for controlled chain growth.[9] This method has been successfully applied to MECA, yielding polymers with narrow polydispersity.[9]
Data Presentation: Quantitative Polymerization Data
The following tables summarize quantitative data for the polymerization of MECA and related cyanoacrylates.
Table 1: Controlled Anionic Polymerization of this compound (MECA) Data obtained using a hydrogenated Frustrated Lewis Pair initiator in THF solvent.
| Monomer | Initiator System | Temperature (°C) | Resulting M_n (g·mol⁻¹) | Polydispersity (Đ or M_w/M_n) | Reference |
| MECA | [TMPH⁺][HB(C₆F₅)₃⁻] | 60 | (Not specified) | 1.10 | [9] |
Table 2: Propagation Rate Constants for Related Cyanoacrylates This data provides context for the high reactivity of the cyanoacrylate monomer class.
| Monomer | Initiator | Solvent | Temperature (°C) | Propagation Rate Constant (k_p) (L·mol⁻¹·s⁻¹) | Reference |
| n-Butyl 2-cyanoacrylate | Tetrabutylammonium salts | THF | 20 | ~10⁶ | [1] |
| Ethyl 2-cyanoacrylate | (Radical polymerization data) | Bulk | 30 | 1622 | [1][8] |
Experimental Protocols
This section provides a representative protocol for the controlled anionic polymerization of MECA based on modern techniques that require an inert atmosphere.
General Experimental Workflow
Detailed Methodology
Objective: To synthesize poly(this compound) with a controlled molecular weight and narrow polydispersity via anionic polymerization under an inert atmosphere.
Materials:
-
This compound (MECA) monomer, stabilized
-
Initiator (e.g., Frustrated Lewis Pair, or Superbase/Thiol system)
-
Anhydrous tetrahydrofuran (B95107) (THF), inhibitor-free
-
Methanol (B129727) (for quenching/precipitation)
-
Hydrochloric acid (for quenching solution)
-
Argon or Nitrogen gas (high purity)
-
Drying agents (e.g., sodium/benzophenone (B1666685) for THF)
Equipment:
-
Schlenk line or glovebox
-
Schlenk flasks or Teflon reactor[4]
-
Glass syringes
-
Magnetic stirrer and stir bars
-
Vacuum pump
-
Distillation apparatus
Procedure:
-
Glassware Preparation:
-
All glassware must be meticulously cleaned to remove any basic residues that could prematurely initiate polymerization. Treat glassware with concentrated nitric acid, rinse thoroughly with deionized water, and finally with high-purity water.[4]
-
Dry all glassware in an oven at >100 °C overnight.
-
Assemble the reaction setup while hot and immediately place it under high vacuum on a Schlenk line to remove adsorbed moisture. Flame-dry under vacuum for best results.
-
-
Reagent Purification:
-
Solvent: THF must be rigorously dried and purified. Reflux over sodium metal with benzophenone as an indicator until a persistent deep blue or purple color is achieved. Distill directly into the reaction flask via cannula transfer or cryo-transfer immediately before use.[4]
-
Monomer: MECA monomer should be purified to remove stabilizers (like hydroquinone) and any acidic impurities. This is typically done by vacuum distillation. Store the purified monomer under an inert atmosphere at a low temperature.
-
-
Polymerization Reaction:
-
Set up the dried reaction flask, equipped with a magnetic stir bar, under a positive pressure of inert gas (Argon or Nitrogen).
-
Using a gas-tight syringe or cannula, transfer the desired amount of anhydrous THF into the reaction flask. Cool the flask to the desired reaction temperature (e.g., -78 °C to 60 °C, depending on the initiator system).
-
Dissolve the initiator in a small amount of anhydrous THF in a separate flask and transfer it to the reaction flask via syringe.
-
Add the purified MECA monomer dropwise to the stirring initiator solution over a period of several minutes to control the initial exotherm.
-
Allow the reaction to proceed for the desired time (from minutes to hours, depending on conditions). Monitor the reaction progress if possible (e.g., by taking aliquots for NMR or GPC analysis).
-
-
Termination and Isolation:
-
Quench the polymerization by adding a few milliliters of acidified methanol. This will protonate the living carbanionic chain ends, terminating the reaction.
-
Pour the polymer solution into a large volume of a non-solvent (e.g., cold methanol or hexane) to precipitate the poly(MECA).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the final polymer product under vacuum to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (M_n) and polydispersity (Đ) of the polymer using Gel Permeation Chromatography (GPC) calibrated with appropriate standards (e.g., poly(methyl methacrylate)).
-
Confirm the chemical structure and purity of the poly(MECA) using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
References
- 1. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 3. Radical Polymerization of Alkyl 2-Cyanoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Radical Polymerization of Alkyl 2-Cyanoacrylates | MDPI [mdpi.com]
- 9. Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04729D [pubs.rsc.org]
- 10. Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Radical Polymerization of Alkoxyethyl Cyanoacrylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alkoxyethyl cyanoacrylates are a promising class of monomers that yield flexible and biocompatible polymers, making them highly suitable for advanced applications in drug delivery and medical adhesives. While their anionic polymerization is well-known for rapid adhesion, the radical polymerization of these monomers offers greater control over polymer architecture and properties, crucial for specialized biomedical applications. This technical guide provides a comprehensive overview of the radical polymerization of alkoxyethyl cyanoacrylates, detailing monomer synthesis, polymerization protocols, and the characterization of the resulting polymers. It includes a compilation of available quantitative data and visual diagrams of key processes to facilitate a deeper understanding for researchers in the field.
Introduction
Cyanoacrylates are vinyl monomers recognized for their rapid polymerization, a property attributed to the electron-withdrawing nitrile and ester groups attached to the α-carbon. This electronic structure renders the β-carbon highly susceptible to nucleophilic attack, leading to fast anionic polymerization, which is the basis for their use as "super glues."[1] However, for applications requiring tailored polymer properties, such as in drug delivery systems, controlled polymerization methods are essential.[2]
Radical polymerization of cyanoacrylates, although more challenging to control due to the monomer's inherent reactivity towards anionic polymerization, provides a pathway to synthesize polymers with controlled molecular weights and to create copolymers with a diverse range of other monomers.[3] This is particularly relevant for alkoxyethyl cyanoacrylates, where the incorporation of an ether linkage in the side chain imparts flexibility and reduces the toxicity of the resulting polymers.[4][5] This guide focuses on the radical-initiated polymerization of this specific class of cyanoacrylates. A critical aspect of achieving successful radical polymerization is the stringent exclusion of basic species and water to prevent the dominant anionic pathway. This is typically accomplished by conducting the reaction under acidic conditions through the addition of an anionic inhibitor.[3]
Monomer Synthesis: Knoevenagel Condensation
The synthesis of alkoxyethyl cyanoacrylate monomers is typically achieved through a two-step process involving an initial esterification followed by a Knoevenagel condensation.[6]
Experimental Protocol: Synthesis of Alkoxyethyl Cyanoacetate (B8463686)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the desired ethylene (B1197577) glycol alkyl ether (e.g., 2-methoxyethanol, 2-ethoxyethanol) and cyanoacetic acid in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Condensation: Cool the mixture in an ice bath (5-10 °C). Add a solution of dicyclohexylcarbodiimide (B1669883) (DCC) in THF dropwise to the stirred mixture.
-
Work-up: After the addition is complete, allow the reaction to proceed for several hours at room temperature. The dicyclohexylurea byproduct will precipitate out of the solution. Filter the suspension to remove the precipitate.
-
Purification: The filtrate, containing the alkoxyethyl cyanoacetate, is then concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.
Experimental Protocol: Knoevenagel Condensation to Alkoxyethyl Cyanoacrylate
-
Reaction with Formaldehyde (B43269): The synthesized alkoxyethyl cyanoacetate is reacted with formaldehyde (often in the form of paraformaldehyde) in the presence of a base catalyst. This reaction leads to the formation of an intermediate oligomer.
-
Depolymerization: The oligomer is then subjected to repeated short-path distillation under vacuum and heat. This process, known as "cracking," depolymerizes the oligomer to yield the desired alkoxyethyl cyanoacrylate monomer.[7]
Caption: Workflow for the synthesis of alkoxyethyl cyanoacrylate monomers.
Data Presentation: Synthesis and Properties of Alkoxyethyl Cyanoacrylate Monomers
The following table summarizes the synthesis yields and physical properties of various alkoxyethyl cyanoacrylate monomers as reported in the literature.
| Monomer | Alkyl Group | Yield (%) | Specific Gravity (g/cm³) | Contact Angle (°) | Max. Polymerization Temp. (°C) | Reference |
| Methoxyethyl Cyanoacrylate | Methyl | 45 | 1.08 | 55.3 | 55 | [7] |
| Ethoxyethyl Cyanoacrylate | Ethyl | 38 | 1.05 | 58.1 | 52 | [7] |
| Butoxyethyl Cyanoacrylate | Butyl | 25 | 1.01 | 62.5 | 48 | [7] |
| Hexoxyethyl Cyanoacrylate | Hexyl | 15 | 0.98 | 65.2 | 45 | [7] |
Note: The yields of the synthesized monomers tend to decrease with increasing side-chain length, potentially due to their higher boiling points and increased side-chain entanglement, which can hinder the efficiency of vacuum depolymerization.[7]
Radical Polymerization of Alkoxyethyl Cyanoacrylates
The free-radical polymerization of alkoxyethyl cyanoacrylates requires careful control of reaction conditions to prevent the facile anionic polymerization. The key is the addition of an anionic inhibitor, which is typically an acid.
Experimental Protocol: Bulk Radical Polymerization
-
Monomer Preparation: The alkoxyethyl cyanoacrylate monomer is purified to remove any basic impurities.
-
Reaction Setup: In a Schlenk flask, the monomer is dissolved in an appropriate anhydrous solvent (e.g., toluene) or used in bulk.
-
Inhibition of Anionic Polymerization: An anionic inhibitor, such as methanesulfonic acid or p-toluenesulfonic acid, is added to the solution.[3]
-
Initiator Addition: A radical initiator, most commonly azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added. The concentration of the initiator can be adjusted to target different molecular weights.
-
Degassing: The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes while being cooled in an ice bath.
-
Polymerization: The sealed flask is placed in a preheated oil bath at a temperature suitable for the decomposition of the initiator (e.g., 60-70 °C for AIBN) and stirred for the desired reaction time.
-
Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then precipitated by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh non-solvent to remove unreacted monomer and initiator residues, and dried under vacuum to a constant weight.
Caption: General mechanism of free-radical polymerization.
Data Presentation: Radical Polymerization Kinetics
| Monomer | kp/kt0.5 (L·mol−1·s−1)0.5 at 60°C | kp (L·mol−1·s−1) at 30°C | kt (L·mol−1·s−1) at 30°C | Reference |
| Methyl Cyanoacrylate | 0.021 | - | - | [8] |
| Ethyl Cyanoacrylate | - | 1622 | 4.11 x 108 | [8] |
| Methyl Methacrylate | 0.0144 | - | - | [8] |
| Styrene | 0.00166 | - | - | [8] |
kp = propagation rate coefficient; kt = termination rate coefficient.
Application in Drug Delivery: Nanoparticle Formulation
Poly(alkoxyethyl cyanoacrylate)s are particularly attractive for drug delivery due to their biocompatibility and biodegradability. They can be formulated into nanoparticles to encapsulate therapeutic agents.
Experimental Protocol: Nanoparticle Preparation by Miniemulsion Polymerization
-
Oil Phase Preparation: The alkoxyethyl cyanoacrylate monomer, a hydrophobic drug, and a co-stabilizer (e.g., Miglyol 812) are mixed to form the oil phase. An inhibitor may also be included.
-
Aqueous Phase Preparation: A surfactant (e.g., Pluronic F127 or F68) is dissolved in an acidic aqueous solution (e.g., citric acid buffer).
-
Miniemulsion Formation: The oil phase is added to the aqueous phase and subjected to high-shear homogenization or ultrasonication to form a stable miniemulsion.
-
Polymerization: The miniemulsion is stirred at a controlled temperature to initiate polymerization. The polymerization can be initiated by the species present in the aqueous phase or by the addition of a water-soluble initiator.
-
Purification: The resulting nanoparticle suspension is purified by ultracentrifugation or dialysis to remove unreacted monomer, surfactant, and other impurities.
-
Lyophilization: The purified nanoparticles can be lyophilized for long-term storage.
Caption: Workflow for preparing drug-loaded poly(alkoxyethyl cyanoacrylate) nanoparticles.
Polymer Characterization
The synthesized poly(alkoxyethyl cyanoacrylate)s and their nanoparticle formulations are characterized using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the monomers and polymers.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the monomers and polymers.
-
Dynamic Light Scattering (DLS): To measure the size distribution and zeta potential of the nanoparticles.
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): To visualize the morphology of the nanoparticles.
Conclusion
The radical polymerization of alkoxyethyl cyanoacrylates presents a versatile platform for the synthesis of advanced biomaterials. By carefully controlling the reaction conditions, particularly through the suppression of anionic polymerization, it is possible to produce polymers with desirable properties for applications in drug delivery and as flexible tissue adhesives. This guide provides the foundational knowledge and experimental protocols for researchers to explore this promising class of polymers. Further research is warranted to establish a more comprehensive quantitative understanding of the structure-property relationships in the radical polymerization of a wider range of alkoxyethyl cyanoacrylates to facilitate their rational design for specific biomedical applications.
References
- 1. afinitica.com [afinitica.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Radical Polymerization of Alkyl 2-Cyanoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of temperature alteration on viscosity, polymerization, and in-vivo arterial distribution of N-butyl cyanoacrylate-iodized oil mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
Molecular structure and formula of 2-Methoxyethyl 2-cyanoacrylate
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of 2-Methoxyethyl 2-cyanoacrylate. It is intended for researchers, scientists, and professionals in drug development who are interested in the application of this versatile monomer. This document details its synthesis, applications, and relevant experimental protocols.
Molecular Structure and Formula
This compound is a cyanoacrylate ester recognized for its use in formulating low-odor, low-bloom, and flexible adhesives, as well as its applications in the medical field.[1] Its chemical identity is well-established through various identifiers and structural representations.
The molecular structure of this compound is characterized by a methoxyethyl group attached to the acrylate (B77674) backbone, which imparts unique properties such as enhanced flexibility and reduced brittleness in the resulting polymers compared to other cyanoacrylates.[2]
Below is a diagram representing the molecular structure of this compound.
Caption: Molecular structure of this compound.
Chemical Identifiers and Properties
A summary of the key chemical identifiers and physicochemical properties of this compound is provided in the table below for easy reference and comparison.
| Identifier/Property | Value | Reference(s) |
| IUPAC Name | 2-methoxyethyl 2-cyanoprop-2-enoate | [3] |
| CAS Number | 27816-23-5 | [4][5][6] |
| Molecular Formula | C₇H₉NO₃ | [4][5][6] |
| Molecular Weight | 155.15 g/mol | [3][5][7] |
| Appearance | Clear to pale yellow liquid | [2] |
| Boiling Point | 243.9°C at 760 mmHg | [6] |
| Density | 1.091 g/cm³ | [6] |
| Flash Point | 102.7°C | [6] |
| Refractive Index | 1.44 | [6] |
| InChI | 1S/C7H9NO3/c1-6(5-8)7(9)11-4-3-10-2/h1,3-4H2,2H3 | [2][4] |
| Canonical SMILES | COCCOC(=O)C(=C)C#N | [8] |
Experimental Protocols
Synthesis of this compound via Knoevenagel Condensation
The synthesis of this compound is commonly achieved through the Knoevenagel condensation reaction.[9][10] This method involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base.
Materials:
-
2-Methoxyethyl cyanoacetate (B8463686) (≥98.0%)
-
Formaldehyde (or a suitable source like paraformaldehyde)
-
Piperidine (B6355638) (99%)
-
Toluene (98%)
-
Anhydrous sodium sulfate
-
Inhibitor (e.g., hydroquinone)
Procedure:
-
A reaction flask equipped with a stirrer, thermometer, and reflux condenser is charged with 2-methoxyethyl cyanoacetate and toluene.
-
A catalytic amount of piperidine is added to the mixture.
-
Formaldehyde is added portion-wise to the reaction mixture while maintaining the temperature.
-
The mixture is heated to reflux, and the reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is washed with water to remove the catalyst and any water-soluble impurities.
-
The organic layer is separated and dried over anhydrous sodium sulfate.
-
A small amount of an inhibitor is added to prevent polymerization during storage.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.
Below is a workflow diagram illustrating the synthesis process.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a monomer of significant interest in the biomedical field due to the properties of its resulting polymer. The presence of the methoxyethyl group leads to polymers with improved biocompatibility, flexibility, and lower toxicity compared to shorter-chain cyanoacrylates.[11]
Key Application Areas:
-
Medical Adhesives: It is used as a surgical adhesive for sutureless wound closure and tissue repair.[11] The polymer forms a strong bond in the presence of moisture, making it suitable for biological environments.[2]
-
Drug Delivery Systems: This compound is utilized in the creation of nanocapsules and controlled-release formulations for targeted therapeutic delivery.[11][12] The biodegradable nature of the polymer allows for the gradual release of encapsulated drugs.
-
Dental Materials: In dentistry, it has potential applications in orthodontics for bonding brackets and as a dentin sealant.[11]
The logical relationship for its application in drug delivery is outlined in the diagram below.
Caption: Logical workflow for drug delivery application.
References
- 1. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 27816-23-5: this compound [cymitquimica.com]
- 3. Methoxyethyl cyanoacrylate | C7H9NO3 | CID 119721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 27816-23-5 [sigmaaldrich.com]
- 5. This compound CAS#: 27816-23-5 [m.chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound | 27816-23-5 [sigmaaldrich.com]
- 8. 2-methoxyethyl cyanoacrylate - Wikidata [wikidata.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
Physical characteristics of poly(2-Methoxyethyl 2-cyanoacrylate)
An In-Depth Technical Guide to the Physical Characteristics of Poly(2-Methoxyethyl 2-cyanoacrylate)
Introduction
Poly(this compound) (PMECA) is a polymer belonging to the polycyanoacrylate family, a class of materials renowned for their rapid polymerization and strong adhesive properties. The monomer, this compound (MECA), is distinguished by the presence of a methoxyethyl group in its ester side chain. This structural feature imparts unique physical characteristics to the resulting polymer, most notably enhanced flexibility and a more favorable biocompatibility profile compared to its short-chain alkyl counterparts like poly(methyl 2-cyanoacrylate) and poly(ethyl 2-cyanoacrylate).[1] These properties make PMECA a material of significant interest for researchers, scientists, and drug development professionals, particularly in applications such as medical adhesives, tissue engineering, and controlled-release drug delivery systems.[2]
This guide provides a comprehensive overview of the core physical characteristics of PMECA, detailing the experimental methodologies used for their determination and presenting quantitative data for reference.
Molecular and Physical Properties
The physical properties of PMECA are intrinsically linked to its molecular structure and the conditions under which it is polymerized. The presence of the flexible ether linkage in the side chain lowers the glass transition temperature and increases the polymer's elasticity.[2]
General Properties
A summary of the fundamental properties of the MECA monomer and the resulting PMECA polymer is provided below.
| Property | Value | Reference(s) |
| Monomer: MECA | ||
| Chemical Formula | C₇H₉NO₃ | [3][4] |
| Molecular Weight | 155.15 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 84-87 °C @ 2 Torr | [4] |
| Density (predicted) | 1.091 ± 0.06 g/cm³ | [4] |
| Polymer: PMECA | ||
| CAS Number | 36343-78-9 | [3] |
| Appearance | White, fibrous solid (when isolated) | |
| Solubility | Soluble in solvents like acetonitrile, acetone, THF | [5] |
Molecular Weight and Polydispersity
The molecular weight of PMECA is highly dependent on the polymerization method. Anionic polymerization, the most common route, can produce very high molecular weight polymers, typically in the range of 10⁵–10⁷ g·mol⁻¹.[6] However, this process can be difficult to control, often resulting in broad molecular weight distributions.
Recent advancements have demonstrated that controlled living anionic polymerization of MECA is possible, enabling the synthesis of well-defined polymers with predictable molecular weights and narrow polydispersity indices (PDI or Mw/Mn).[7]
| Polymerization Method | Initiator System | Target Mₙ ( g/mol ) | Experimental Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference(s) |
| Controlled Living Anionic | [TMPH⁺][HB(C₆F₅)₃⁻] | 15,500 | 16,300 | 1.10 | [7] |
| Conventional Anionic (General) | Weak bases (e.g., amines, water) | Not controlled | 10⁵ - 10⁷ | Broad | [5][6] |
Thermal Properties
The thermal behavior of PMECA is critical for determining its application range, especially for in-vivo use or where thermal cycling is expected.
-
Glass Transition Temperature (Tg): While specific experimental values for PMECA are not widely published, the Tg can be inferred from related poly(alkyl cyanoacrylates). The Tg of poly(ethyl 2-cyanoacrylate) is reported to be in the range of 140–150 °C.[8][9] The presence of the flexible methoxyethyl side chain in PMECA is expected to lower the glass transition temperature relative to the ethyl variant.
-
Thermal Stability: Polycyanoacrylates are known to be thermally unstable, undergoing depolymerization at elevated temperatures.[5] This "unzipping" mechanism proceeds from the polymer chain ends.[8] The thermal stability of PMECA can be improved by copolymerization with more stable monomers or through the use of specific initiators that yield more stable end-groups.[5]
| Thermal Property | Value / Observation | Reference(s) |
| Glass Transition Temp. (Tg) | Expected to be lower than that of Poly(ethyl 2-cyanoacrylate) (140-150 °C) due to the flexible ether side-chain. | [8][9] |
| Decomposition Mechanism | Depolymerization ("unzipping") initiated from chain ends, releasing monomer. | [5][8] |
| Onset of Decomposition | Generally begins near or above the Tg; can be influenced by impurities and polymer end-group stability. | [10] |
Experimental Protocols
Accurate characterization of PMECA's physical properties relies on standardized experimental techniques.
Synthesis: Controlled Anionic Polymerization of MECA
This protocol describes a method for synthesizing PMECA with a controlled molecular weight and narrow polydispersity.[7]
-
Reagents and Preparation: All manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques. Tetrahydrofuran (THF) is dried and distilled prior to use. This compound (MECA) monomer is purified to remove inhibitors. The initiator, such as [TMPH⁺][HB(C₆F₅)₃⁻], is prepared according to literature procedures.
-
Initiation: The initiator is dissolved in anhydrous THF in a reaction vessel.
-
Polymerization: A solution of MECA monomer in THF is added to the initiator solution at a controlled temperature (e.g., 25 °C or 60 °C). The reaction is allowed to proceed for a set time.
-
Termination: The polymerization is quenched by the addition of a terminating agent, such as acidified methanol (B129727).
-
Isolation: The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., cold methanol or diethyl ether), filtered, and dried under vacuum to a constant weight.
Molecular Weight Determination: Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution to determine molecular weight distribution.[11]
-
Sample Preparation: A known concentration of the dried PMECA polymer is dissolved in a suitable mobile phase solvent, such as THF or N,N-Dimethylformamide (DMF).[1] The solution is filtered through a microfilter (e.g., 0.45 µm) to remove any particulate matter.
-
Instrumentation: A GPC system equipped with a series of separation columns (e.g., Styragel) is used.[1] The system includes a pump, injector, column oven, and a detector (typically a refractive index detector).
-
Calibration: The system is calibrated using narrow-polydispersity polymer standards (e.g., polystyrene or poly(methyl methacrylate)) of known molecular weights. A calibration curve of log(Molecular Weight) versus elution volume is generated.
-
Analysis: The PMECA sample solution is injected into the system. The elution profile is recorded, and the number-average molecular weight (Mₙ), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mₙ) are calculated based on the calibration curve.
Thermal Analysis: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)
DSC and TGA are used to determine the thermal transitions and stability of the polymer.
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg).[12][13]
-
Sample Preparation: A small amount of the dried PMECA polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Analysis: The sample and reference pans are placed in the DSC cell. The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase thermal history. A common heating rate is 10 °C/min.[14]
-
Data Interpretation: The Tg is identified as a step-like change in the heat flow curve on the second heating scan.[15][16]
-
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen).[14]
-
Sample Preparation: A small amount of the dried PMECA polymer (typically 5-10 mg) is placed in a tared TGA pan.
-
Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere. The mass of the sample is recorded continuously as the temperature increases.
-
Data Interpretation: The resulting TGA curve plots percentage weight loss versus temperature. The onset of decomposition is determined from this curve. The derivative of the TGA curve (DTG) shows the temperature at which the maximum rate of decomposition occurs.[17]
-
Visualization of Key Processes
Anionic Polymerization Workflow
The polymerization of MECA is typically initiated by a nucleophile (Nu⁻), which attacks the electron-deficient carbon of the monomer's vinyl group. The resulting carbanion then propagates by adding to subsequent monomer units.
Caption: Anionic polymerization workflow for PMECA.
Thermal Degradation Pathway
The primary thermal degradation route for polycyanoacrylates is a chain-end initiated depolymerization, often referred to as "unzipping," which reverts the polymer to its monomer.
Caption: Depolymerization pathway for PMECA.
References
- 1. shimadzu.com.cn [shimadzu.com.cn]
- 2. nbinno.com [nbinno.com]
- 3. Methoxyethyl cyanoacrylate | C7H9NO3 | CID 119721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 27816-23-5 [m.chemicalbook.com]
- 5. afinitica.com [afinitica.com]
- 6. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04729D [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. ellsworth.com [ellsworth.com]
- 10. afinitica.com [afinitica.com]
- 11. agilent.com [agilent.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. azom.com [azom.com]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Methoxyethyl α-cyanoacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxyethyl α-cyanoacrylate (MECA), a versatile monomer with significant applications in the medical and pharmaceutical fields. This document details its chemical and physical properties, synthesis, polymerization, and key applications, with a focus on its role as a biomedical adhesive and in drug delivery systems.
Introduction
2-Methoxyethyl α-cyanoacrylate is an ester of cyanoacrylic acid characterized by the presence of a methoxyethyl group in its ester side chain.[1] This structural feature imparts unique properties to the monomer and its resulting polymer, poly(2-Methoxyethyl α-cyanoacrylate) (PMECA). Notably, MECA is recognized for its lower odor and reduced "blooming" effect—a white, chalky deposit that can form around the bond line—compared to shorter-chain cyanoacrylates.[2] These characteristics, combined with its biocompatibility, make it a subject of interest for various biomedical applications.[1][3]
Physicochemical Properties
A summary of the key physical and chemical properties of 2-Methoxyethyl α-cyanoacrylate is presented in Table 1. These properties are crucial for understanding its behavior in various applications and for the design of experimental protocols.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₉NO₃ | [4][5] |
| Molecular Weight | 155.15 g/mol | [4][5] |
| CAS Number | 27816-23-5 | [4] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 84-87 °C at 2 Torr | [4] |
| 243.9 °C at 760 mmHg | [6] | |
| Density | 1.091 ± 0.06 g/cm³ (Predicted) | [4] |
| Vapor Pressure | 44 hPa at 20 °C | [4] |
| 0.0312 mmHg at 25°C | [6] | |
| Refractive Index | 1.44 | [6] |
| Flash Point | 102.7 °C | [6] |
Synthesis of 2-Methoxyethyl α-cyanoacrylate
The primary method for synthesizing α-cyanoacrylates, including MECA, is the Knoevenagel condensation.[1][7] This reaction involves the condensation of an alkyl cyanoacetate (B8463686) with formaldehyde (B43269), followed by depolymerization of the resulting polymer.
General Synthesis Pathway
The synthesis of 2-Methoxyethyl α-cyanoacrylate can be conceptualized in the following workflow:
Caption: Synthesis workflow for 2-Methoxyethyl α-cyanoacrylate.
Experimental Protocol: Knoevenagel Condensation
This protocol is a representative procedure based on established methods for cyanoacrylate synthesis.[7][8]
Materials:
-
2-Methoxyethyl cyanoacetate
-
Paraformaldehyde
-
Piperidine (catalyst)
-
Toluene (B28343) (solvent)
-
Hydroquinone (B1673460) (polymerization inhibitor)
-
Phosphoric acid (stabilizer)
Procedure:
-
Reaction Setup: A reaction flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus is charged with 2-methoxyethyl cyanoacetate, toluene, and a catalytic amount of piperidine.
-
Condensation: Paraformaldehyde is added portion-wise to the stirred mixture. The reaction mixture is heated to reflux, and the water formed during the condensation is removed azeotropically using the Dean-Stark trap.
-
Polymerization: After the theoretical amount of water is collected, the toluene is removed by distillation, leaving a viscous prepolymer.
-
Depolymerization: The prepolymer is transferred to a distillation apparatus containing hydroquinone and a small amount of phosphoric acid. The mixture is heated under high vacuum.
-
Purification: The crude 2-Methoxyethyl α-cyanoacrylate monomer is collected as a distillate. The monomer is then redistilled under high vacuum to achieve high purity.
Polymerization of 2-Methoxyethyl α-cyanoacrylate
2-Methoxyethyl α-cyanoacrylate can undergo both anionic and radical polymerization. The anionic pathway is the most common and is responsible for its rapid adhesive properties.
Anionic Polymerization
Anionic polymerization of cyanoacrylates is initiated by weak bases, such as water or amines.[2][9] The high reactivity of the monomer is due to the electron-withdrawing cyano and ester groups.[2]
Caption: Anionic polymerization of 2-Methoxyethyl α-cyanoacrylate.
Experimental Protocol: Anionic Polymerization
This protocol describes a typical solution polymerization.
Materials:
-
2-Methoxyethyl α-cyanoacrylate (freshly distilled)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Initiator (e.g., a solution of n-butyllithium in hexanes or a tertiary amine)
Procedure:
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is charged with anhydrous THF.
-
Monomer Addition: The freshly distilled 2-Methoxyethyl α-cyanoacrylate is added to the THF via a syringe.
-
Initiation: The reaction mixture is cooled to the desired temperature (e.g., -78 °C), and the initiator solution is added dropwise via a syringe.
-
Polymerization: The polymerization is typically very rapid. The reaction is allowed to proceed for a specified time.
-
Termination: The polymerization is terminated by the addition of a proton source, such as methanol (B129727).
-
Isolation: The polymer is isolated by precipitation in a non-solvent, such as methanol or hexane, followed by filtration and drying under vacuum.
Radical Polymerization
Radical polymerization of cyanoacrylates is also possible but requires specific conditions to avoid the competing anionic polymerization.[2][10] This is typically achieved by using a radical initiator in the presence of an anionic polymerization inhibitor.
Caption: Radical polymerization of 2-Methoxyethyl α-cyanoacrylate.
Experimental Protocol: Radical Polymerization
This protocol is a representative procedure for radical polymerization.[2][11]
Materials:
-
2-Methoxyethyl α-cyanoacrylate (with an anionic inhibitor like sulfur dioxide)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
Solvent (e.g., toluene)
Procedure:
-
Reaction Setup: A reaction flask is charged with 2-Methoxyethyl α-cyanoacrylate, toluene, and AIBN.
-
Degassing: The mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.
-
Polymerization: The reaction vessel is heated to a temperature sufficient to decompose the AIBN and initiate polymerization (typically 60-80 °C).
-
Monitoring: The reaction is monitored for an increase in viscosity.
-
Isolation: The polymer is isolated by precipitation in a non-solvent, followed by filtration and drying.
Applications in Drug Delivery
Poly(2-Methoxyethyl α-cyanoacrylate) nanoparticles are being explored as carriers for drug delivery due to their biocompatibility and biodegradability.[1][12] The nanoparticles can be prepared by various methods, including emulsion polymerization and nanoprecipitation.[12][13]
Nanoparticle Preparation Workflow
The following diagram illustrates a general workflow for preparing drug-loaded PMECA nanoparticles.
Caption: Workflow for drug-loaded PMECA nanoparticle preparation.
Experimental Protocol: Nanoparticle Preparation by Emulsion Polymerization
This is a representative protocol for preparing drug-loaded nanoparticles.[12][14]
Materials:
-
2-Methoxyethyl α-cyanoacrylate
-
Drug to be encapsulated
-
Surfactant (e.g., Polysorbate 80, Pluronic F68)
-
Acidified water (e.g., pH 2.5 with HCl)
Procedure:
-
Aqueous Phase Preparation: The surfactant is dissolved in acidified water.
-
Organic Phase Preparation: The drug is dissolved in the 2-Methoxyethyl α-cyanoacrylate monomer.
-
Emulsification: The organic phase is added to the aqueous phase under high-speed stirring or sonication to form an oil-in-water miniemulsion.
-
Polymerization: The polymerization is allowed to proceed at room temperature for several hours. The initiation is typically spontaneous due to the presence of hydroxide (B78521) ions in the aqueous phase.
-
Purification: The resulting nanoparticle suspension is purified by centrifugation to remove any aggregates, followed by dialysis or ultracentrifugation to remove unreacted monomer and excess surfactant.
Biocompatibility and Cytotoxicity
The biocompatibility of poly(alkyl cyanoacrylates) is a critical factor for their use in medical applications. Generally, longer alkyl chains in the ester group lead to reduced tissue toxicity.[3][15] The degradation of poly(cyanoacrylates) can release small amounts of formaldehyde and an alkyl cyanoacetate, which can contribute to cytotoxicity.[15] However, studies have shown that 2-Methoxyethyl α-cyanoacrylate exhibits good biocompatibility.[1][3]
| Assay | Cell Line / Animal Model | Results | Source(s) |
| In vitro cytotoxicity | Various cell lines | Generally, longer alkyl chain cyanoacrylates show lower cytotoxicity. | [12] |
| In vivo biocompatibility | Rat subcutaneous implantation | Alpha-cyanoacrylate showed the lowest inflammatory reaction compared to other cyanoacrylates. | [15] |
| Hemocompatibility | In vitro | Poly(2-methoxyethyl acrylate) exhibits good blood compatibility. | [16] |
Characterization
The identity and purity of 2-Methoxyethyl α-cyanoacrylate and its polymer can be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the monomer and polymer. For the monomer, characteristic peaks for the vinyl protons are observed, which disappear upon polymerization.[17][18]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. The C=C stretching vibration of the monomer disappears after polymerization, while the characteristic peaks for the cyano (C≡N) and ester (C=O) groups remain.[17]
Conclusion
2-Methoxyethyl α-cyanoacrylate is a promising monomer with distinct advantages over traditional short-chain cyanoacrylates, particularly for biomedical applications. Its lower odor, reduced blooming effect, and favorable biocompatibility profile make it an attractive candidate for use as a tissue adhesive and in the formulation of drug delivery nanoparticles. Further research into optimizing its polymerization processes and in vivo performance will continue to expand its utility in the fields of medicine and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. 2-methoxyethyl 2-cyanoacrylate CAS#: 27816-23-5 [m.chemicalbook.com]
- 5. Methoxyethyl cyanoacrylate | C7H9NO3 | CID 119721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. CN105541664A - Method for synthesizing cyanoacrylate - Google Patents [patents.google.com]
- 8. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Blood compatibility of Poly(2-methoxyethyl acrylate) : Design of a novel bio-interface | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
In-Depth Technical Guide: Thermal Properties of Poly(2-Methoxyethyl 2-Cyanoacrylate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of poly(2-methoxyethyl 2-cyanoacrylate), a polymer of significant interest in the biomedical and pharmaceutical fields due to its biocompatibility and adhesive characteristics. Understanding the thermal behavior of this polymer is critical for its application in drug delivery systems, medical adhesives, and other advanced therapeutic platforms.
Executive Summary
Poly(this compound) is a thermoplastic polymer characterized by its amorphous nature. This guide details its key thermal properties, including glass transition temperature, decomposition temperature, thermal conductivity, and coefficient of thermal expansion. Detailed experimental protocols for determining these properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are provided, along with a visual representation of the experimental workflow.
Quantitative Thermal Properties
The thermal properties of poly(this compound) are crucial for defining its processing parameters and performance characteristics in various applications. The following table summarizes the available quantitative data for this polymer and related cyanoacrylates. It is important to note that specific data for the 2-methoxyethyl variant is limited, and in some cases, values for analogous cyanoacrylate polymers are provided as a reference.
| Thermal Property | Value | Units | Notes and References |
| Glass Transition Temperature (Tg) | 85 | °C | For β-methoxyethyl cyanoacrylate, a close structural analog. |
| Melting Temperature (Tm) | Not Applicable | - | As an amorphous polymer, it does not exhibit a distinct melting point. |
| Decomposition Temperature (Td) | 160 - 300 | °C | General range for polycyanoacrylates. The exact temperature depends on factors like molecular weight and heating rate.[1] |
| Thermal Conductivity | 0.11 | W/mK | For pure cyanoacrylate. |
| Coefficient of Linear Thermal Expansion (α) | 90 x 10-6 | mm/mm/°C | For a generic cyanoacrylate polymer. |
| Thermal Diffusivity | Data not available | - | Specific experimental data for poly(this compound) is not readily available in the literature. |
Experimental Protocols
Accurate characterization of the thermal properties of poly(this compound) relies on standardized experimental procedures. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
Objective: To determine the glass transition temperature (Tg) of poly(this compound).
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Crimper for sealing pans
-
Nitrogen gas supply (high purity)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the poly(this compound) sample directly into a hermetic aluminum pan.
-
Seal the pan hermetically using a crimper to prevent any loss of volatiles.
-
Prepare an empty, sealed hermetic aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
-
Thermal Program:
-
Equilibration: Equilibrate the sample at 25 °C.
-
First Heating Scan: Heat the sample from 25 °C to 120 °C at a heating rate of 10 °C/min. This scan is to erase the thermal history of the polymer.
-
Cooling Scan: Cool the sample from 120 °C to 25 °C at a controlled cooling rate of 10 °C/min.
-
Second Heating Scan: Heat the sample from 25 °C to 150 °C at a heating rate of 10 °C/min. The Tg is determined from this second heating scan.
-
-
Data Analysis:
-
The glass transition is observed as a step-like change in the heat flow curve.
-
Determine the Tg as the midpoint of the transition in the heat flow versus temperature plot from the second heating scan.
-
Thermogravimetric Analysis (TGA) for Decomposition Temperature (Td) Determination
Objective: To determine the thermal stability and decomposition temperature (Td) of poly(this compound).
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Platinum or ceramic sample pans
-
Nitrogen gas supply (high purity)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the poly(this compound) sample into a TGA sample pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibration: Equilibrate the sample at 30 °C.
-
Heating Scan: Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the onset temperature of weight loss or the temperature at which a certain percentage of weight loss occurs (e.g., 5% weight loss). The peak of the derivative of the weight loss curve (DTG) indicates the temperature of the maximum rate of decomposition.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures for characterizing the thermal properties of poly(this compound).
References
In-Depth Technical Guide: Solubility of 2-Methoxyethyl 2-cyanoacrylate Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-methoxyethyl 2-cyanoacrylate (MECA), a monomer of significant interest in the fields of medical adhesives, drug delivery, and polymer science. Due to its lower vapor pressure and increased flexibility of the resulting polymer, MECA presents a favorable alternative to shorter-chain cyanoacrylates. A thorough understanding of its solubility is critical for its formulation, purification, and application in various advanced systems.
Core Concepts in Solubility
The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For this compound, a liquid monomer, solubility in various organic solvents is a key parameter for its use in formulations and as a precursor in polymerization reactions. The principle of "like dissolves like" is a useful starting point, suggesting that this polar monomer will exhibit greater solubility in polar solvents.
Qualitative and Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity | Qualitative Solubility of this compound | Notes |
| Chlorinated Solvents | ||||
| Chloroform | CHCl₃ | Nonpolar | Fully Soluble | Enables full dissolution of the monomer. |
| Methylene Chloride | CH₂Cl₂ | Polar aprotic | Likely Soluble | Known solvent for other cyanoacrylates like ECA.[1] |
| Ketones | ||||
| Acetone | C₃H₆O | Polar aprotic | Likely Soluble | A common and effective solvent for cyanoacrylates.[1][2][3][4] |
| Methyl Ethyl Ketone (MEK) | C₄H₈O | Polar aprotic | Likely Soluble | Another effective ketone solvent for cyanoacrylates.[1][2][3] |
| Nitroalkanes | ||||
| Nitromethane | CH₃NO₂ | Polar aprotic | Likely Soluble | A known solvent for various cyanoacrylate esters.[1][2][3] |
| Alcohols | ||||
| Ethanol | C₂H₅OH | Polar protic | Partially Soluble to Soluble | May initiate polymerization over time. |
| Non-polar Solvents | ||||
| Hexane | C₆H₁₄ | Nonpolar | Insoluble | As a non-polar solvent, it is not expected to dissolve the polar MECA monomer. |
Note: The "Likely Soluble" designation is based on the known solubility of ethyl 2-cyanoacrylate and the chemical similarity of the two monomers.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound monomer. This protocol is based on the widely accepted "shake-flask" method, which is considered a reliable technique for measuring equilibrium solubility.
Objective: To determine the solubility of this compound monomer in various organic solvents at a specified temperature (e.g., 25°C).
Materials:
-
This compound monomer (of known purity)
-
Selected organic solvents (e.g., chloroform, acetone, ethanol, hexane) of analytical grade
-
Glass vials with screw caps (B75204) and PTFE septa
-
Analytical balance (readable to at least 0.1 mg)
-
Positive displacement micropipettes
-
Thermostatically controlled orbital shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the this compound monomer to a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.
-
To each vial, add a known volume of a specific organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled orbital shaker or water bath set to the desired temperature (e.g., 25°C ± 0.5°C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow any undissolved monomer to settle.
-
To ensure complete separation of the undissolved monomer, centrifuge the vials at a moderate speed for a specified time (e.g., 15 minutes at 3000 rpm).
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial using a positive displacement micropipette. Be cautious not to disturb the undissolved monomer at the bottom.
-
Dilute the aliquot with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).
-
Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of the this compound monomer.
-
-
Quantification and Reporting:
-
Calculate the original concentration of the monomer in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent (g/100mL) or moles per liter (mol/L).
-
The experiment should be performed in triplicate for each solvent, and the results should be reported as the mean ± standard deviation.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound monomer.
Caption: Experimental workflow for determining monomer solubility.
Signaling Pathways and Logical Relationships
In the context of solubility, there are no biological signaling pathways to depict. However, a logical relationship diagram can illustrate the factors influencing the solubility of the this compound monomer.
References
A Technical Guide to the Core Principles of Cyanoacrylate Adhesion and Bonding
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles governing cyanoacrylate adhesion. Cyanoacrylate adhesives, commonly known as "super glues," are prized for their rapid curing times and strong bonding capabilities across a wide range of substrates.[1][2][3] This document will delve into the chemical mechanisms of polymerization, the critical factors influencing bond performance, and the standardized experimental protocols used to characterize these unique adhesives. Such an understanding is paramount for their effective application in demanding fields like medical device manufacturing and drug delivery systems.[4][5][6][7][8]
The Chemistry of Cyanoacrylate Adhesion: Anionic Polymerization
The remarkable adhesive properties of cyanoacrylates stem from their ability to undergo rapid anionic polymerization at room temperature.[1][2][9][10][11][12] The core of this process lies in the chemical structure of the cyanoacrylate monomer, typically an ester of 2-cyanoacrylic acid, such as ethyl 2-cyanoacrylate (ECA).[1][9][11][13]
The monomer possesses a carbon-carbon double bond that is highly susceptible to nucleophilic attack due to the strong electron-withdrawing effects of the adjacent cyano (-C≡N) and ester (-COOR) groups.[14][15] This electronic configuration renders the β-carbon of the vinyl group highly electrophilic.[14]
The polymerization process is initiated by weak bases, with ubiquitous moisture (water) being the most common catalyst.[2][14][16][17][18] Hydroxide ions (OH-) present in trace amounts on most surfaces act as the nucleophile, attacking the electrophilic β-carbon of the cyanoacrylate monomer.[2][12][14] This initiation step results in the formation of a resonance-stabilized carbanion at the α-carbon.[9][14][15] This newly formed carbanion is a potent nucleophile itself and rapidly attacks another monomer molecule, propagating a chain-growth polymerization cascade that forms long, strong polymer chains.[2][9][13][14][15][16] This rapid polymerization creates a durable, rigid thermoplastic that firmly bonds the substrates together.[10][16]
Critical Factors Influencing Bond Performance
The efficacy and reliability of a cyanoacrylate bond are not intrinsic to the adhesive alone; they are significantly influenced by a variety of external factors.[19] A comprehensive understanding of these variables is crucial for optimizing the bonding process and ensuring consistent, high-quality adhesion.
Environmental Conditions
-
Humidity: As moisture is the primary initiator, the level of relative humidity (RH) in the environment significantly impacts cure speed.[17][18][19][20][21] Optimal bonding conditions are typically between 40% and 60% RH.[10] Higher humidity accelerates curing, while lower humidity slows it down.[10][17][19][20]
-
Temperature: Higher ambient temperatures generally increase the rate of the chemical reaction, leading to faster curing.[9][18][19][20] Conversely, lower temperatures will slow the curing process.[9][19] Standard cyanoacrylates have a limited continuous operating temperature, often around 82°C (180°F), above which the bond strength can significantly decrease.[22] Specialized formulations are available for higher temperature applications.[22]
Substrate Properties
-
Material Type and Surface Energy: Cyanoacrylates bond well to a wide variety of substrates, including metals, plastics, rubbers, and ceramics.[3][11] However, materials with very low surface energy, such as polyethylene (B3416737) and polypropylene, can be challenging to bond without the use of surface primers or activators.[23][24] Higher surface energy allows for better wetting of the adhesive and stronger adhesion.[25]
-
Surface Cleanliness: For optimal adhesion, substrate surfaces must be clean, dry, and free of contaminants like oil, grease, and dust.[21][23][25][26] Solvents like acetone (B3395972) or isopropyl alcohol can be used for cleaning.[25]
-
Surface Porosity: Porous materials like wood, paper, and fabric can absorb the adhesive, which may require a faster curing formulation or the use of an accelerator to prevent the adhesive from being fully absorbed before bonding occurs.[17][20][21][23][27] Non-porous surfaces like metals and glass generally allow for quicker bonding.[12][20]
Application Process
-
Bond Line Thickness: Cyanoacrylates perform best with very thin bond lines.[13] Larger gaps will lengthen the cure speed as it limits the adhesive's exposure to surface moisture.[17][22][28][29] Most formulations have a small gap-filling capability, typically ranging from 0.015mm to 0.5mm.[22]
-
Adhesive Volume: Applying a thin, even layer of adhesive is crucial.[13][17] An excessive amount of adhesive will cure more slowly and can result in a weaker bond.[17][20]
Quantitative Performance Data
The performance of cyanoacrylate adhesives can be quantified through various metrics, including cure speed and bond strength on different substrates. The following tables summarize typical performance data for ethyl cyanoacrylate-based adhesives.
Table 1: Typical Cure Speed on Various Substrates (Defined as the time to develop a shear strength of 0.1 N/mm² at 22°C and 50% Relative Humidity)
| Substrate | Fixture Time (Seconds) |
| Steel | < 10 |
| Aluminum | < 10 |
| Neoprene | < 5 |
| ABS | < 5 - 10 |
| Polycarbonate | 5 - 10 |
| PVC | < 10 |
| Phenolic | < 10 |
| Nitrile Rubber | < 5 |
| EPDM | < 5 |
Table 2: Typical Bond Strength on Various Substrates after Full Cure (24 hours)
| Substrate | Shear Strength (psi) | Shear Strength (N/mm²) |
| Steel | > 2100 | 15 - 25 |
| Aluminum | > 1750 | 7 - 10 |
| ABS | > 900 | 6 - 10 |
| PVC | > 900 | - |
| Polycarbonate | > 900 | 5 - 10 |
| Phenolic | > 850 | - |
| Neoprene | > 750 | - |
| Nitrile Rubber | - | 5 - 10 |
Note: psi values are often reported as ">" a certain value, indicating the substrate failed before the adhesive. N/mm² values represent a typical range. Conversion: 1 N/mm² ≈ 145 psi. Data compiled from multiple sources.[29][30]
Experimental Protocols
Standardized testing is essential for characterizing and comparing the performance of cyanoacrylate adhesives. The American Society for Testing and Materials (ASTM) provides several relevant standards.
Tensile Shear Strength Testing
This test determines the adhesive's strength when subjected to shear forces.
-
Standard: ASTM D1002 is a common standard for determining the apparent shear strength of single-lap-joint adhesively bonded specimens.
-
Methodology:
-
Substrate Preparation: Test specimens (e.g., metal plates) are prepared according to the standard's dimensions. Surfaces to be bonded are cleaned and degreased.[25][26]
-
Adhesive Application: A single drop of cyanoacrylate adhesive is applied to one substrate.[26]
-
Assembly: The second substrate is immediately joined to the first, creating a specified overlap area. Light pressure is applied to ensure a thin, uniform bond line.
-
Curing: The assembled specimen is allowed to cure for a specified period, typically 24 hours at ambient conditions, to achieve full bond strength.[17][20][31]
-
Testing: The specimen is placed in the grips of a universal tensile testing machine. A tensile load is applied at a constant rate until the bond fails.[32]
-
Data Analysis: The maximum load at failure is recorded. The shear strength is calculated by dividing the maximum load by the bond area.[33]
-
Cure Speed (Fixture Time) Determination
This protocol measures the time it takes for an adhesive bond to achieve handling strength.
-
Standard: While no single ASTM standard is universally cited for fixture time of cyanoacrylates, the principle is consistent across technical data sheets. The definition is often the time required to develop a shear strength of 0.1 N/mm² (approx. 14.5 psi).[30]
-
Methodology:
-
Substrate Preparation: Prepare substrates as for shear strength testing.
-
Adhesive Application and Assembly: Apply the adhesive and join the substrates.
-
Timing: Immediately start a timer.
-
Strength Assessment: At regular, short intervals, a small, consistent shear load is applied manually or with a simple apparatus.
-
Fixture Time: The fixture time is recorded as the point at which the bond is strong enough to resist this minimal shear force without failing. This indicates the bond has reached handling strength.
-
Applications in Medical and Research Fields
The unique properties of cyanoacrylates have led to their widespread adoption in high-stakes applications. Medical-grade cyanoacrylates, which are formulated for biocompatibility and can withstand sterilization, are used extensively in the assembly of medical devices.[4][5][7][8] Common applications include bonding needles to hubs in syringe assemblies, constructing catheters and IV components, and assembling diagnostic equipment.[4][5][8] In research and drug development, the rapid and precise bonding capabilities are valuable for prototyping, device fabrication, and creating microfluidic systems.[5]
Conclusion
Cyanoacrylate adhesives provide a powerful and versatile bonding solution, driven by a rapid, moisture-initiated anionic polymerization process. Their performance is intricately linked to environmental, substrate, and application variables, which must be carefully controlled for optimal results. Through standardized testing protocols, the bond strength and cure characteristics can be reliably quantified, enabling informed selection and application in critical scientific and medical fields. This technical understanding is the foundation for leveraging the full potential of cyanoacrylate technology in advanced research and development.
References
- 1. studyguides.com [studyguides.com]
- 2. hongteckhin.com.sg [hongteckhin.com.sg]
- 3. forgeway.com [forgeway.com]
- 4. aronalpha.net [aronalpha.net]
- 5. Medical Device Cyanoacrylate Uses: Essential Adhesives for Manufacturing - INCURE INC. [incurelab.com]
- 6. specialchem.com [specialchem.com]
- 7. gluespec.com [gluespec.com]
- 8. hotmelt.com [hotmelt.com]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. chenso.com [chenso.com]
- 11. How Cyanoacrylate Adhesives Work and Where to Use Them [eureka.patsnap.com]
- 12. News - The Science Behind Cyanoacrylate Super Glue [desaiglue.com]
- 13. Cyanoacrylate - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stickfast.com [stickfast.com]
- 17. How Long Do Instant Adhesives Take to Dry? A Guide for Manufacturers - INCURE INC. [incurelab.com]
- 18. secbond.com [secbond.com]
- 19. Mastering Cyanoacrylate Cure Time Variability - INCURE INC. [incurelab.com]
- 20. adhesiveguru.com [adhesiveguru.com]
- 21. The Science Behind Cyanoacrylate Adhesives: How Super Glue Bonds So Fast - ELFY Chemical Industries (Pvt) Ltd [elfychem.com]
- 22. Cyanoacrylate Glue's High and Low Temperature Resistance Explained - INCURE INC. [incurelab.com]
- 23. Cyanoacrylate Adhesion Failures: Understanding Material Compatibility Issues - INCURE INC. [incurelab.com]
- 24. How to Get a Strong CA Glue Bond on Tough Plastics and Dry Surfaces - INCURE INC. [incurelab.com]
- 25. starbond.com [starbond.com]
- 26. permatex.com [permatex.com]
- 27. ellsworthadhesives.ie [ellsworthadhesives.ie]
- 28. freemansupply.com [freemansupply.com]
- 29. freemansupply.com [freemansupply.com]
- 30. farnell.com [farnell.com]
- 31. bearing-mechanicalparts.com [bearing-mechanicalparts.com]
- 32. ASTM D897 Adhesive Bond Tension Testing - ADMET [admet.com]
- 33. aronalpha.net [aronalpha.net]
An In-Depth Technical Guide to Alkoxyethyl Cyanoacrylates in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkoxyethyl cyanoacrylates are a promising class of biocompatible polymers with significant potential in various research and development applications, particularly in the fields of drug delivery and medical devices. This technical guide provides a comprehensive overview of their synthesis, properties, and potential applications, with a focus on their relevance to researchers and drug development professionals.
Alkoxyethyl cyanoacrylates are derivatives of cyanoacrylate esters, which are well-known for their rapid polymerization and adhesive properties. The incorporation of an alkoxyethyl group in the side chain imparts unique characteristics, such as increased flexibility and reduced cytotoxicity compared to their shorter-chain alkyl cyanoacrylate counterparts.[1][2] These properties make them attractive candidates for use as tissue adhesives, drug delivery vehicles, and components of other biomedical devices.[3]
This guide will delve into the synthesis of various alkoxyethyl cyanoacrylates, their physicochemical properties, and the experimental protocols for their characterization. Furthermore, it will explore their biocompatibility and degradation profiles, which are critical considerations for any in vivo application. While the primary focus is on alkoxyethyl cyanoacrylates, relevant comparative data for other poly(alkyl cyanoacrylates) (PACAs) will be presented to provide a broader context, especially in areas like nanoparticle-based drug delivery where specific research on alkoxyethyl derivatives is still emerging.
Synthesis of Alkoxyethyl Cyanoacrylates
The synthesis of alkoxyethyl cyanoacrylate monomers is typically a multi-step process involving the formation of a cyanoacetate (B8463686) ester followed by a Knoevenagel condensation with formaldehyde (B43269).[2] The general workflow for the synthesis is depicted below.
Caption: General Synthesis Workflow for Alkoxyethyl Cyanoacrylates
Experimental Protocol: Synthesis of Hexoxyethyl Cyanoacrylate
This protocol is adapted from the method described by Mizrahi et al. (2011).[2]
Materials:
-
Hexoxyethanol
-
Cyanoacetic acid
-
Dicyclohexylcarbodiimide (DCC)
-
Tetrahydrofuran (THF)
-
Paraformaldehyde
-
Piperidine
-
p-Toluenesulfonic acid
-
Phosphorus pentoxide
Procedure:
-
Synthesis of Hexoxyethyl Cyanoacetate:
-
In a reaction flask, dissolve 0.6 mol of hexoxyethanol and 0.6 mol of cyanoacetic acid in 1000 mL of THF.
-
Maintain the temperature at 5-10°C.
-
Slowly add a solution of 0.6 mol DCC in 500 mL of THF to the reaction mixture.
-
Stir the suspension and then filter to remove the dicyclohexylurea precipitate.
-
Evaporate the THF using a rotary evaporator to obtain the crude hexoxyethyl cyanoacetate oil.
-
-
Knoevenagel Condensation and Oligomerization:
-
In a three-necked flask equipped with a Dean-Stark trap and reflux condenser, dissolve 0.5 mol of paraformaldehyde and 0.3 mL of piperidine in 120 mL of methanol.
-
Heat the mixture to 70°C.
-
Slowly add 0.5 mol of the hexoxyethyl cyanoacetate oil while maintaining the boiling temperature.
-
Increase the heat to remove methanol via the Dean-Stark trap.
-
Once approximately half of the methanol is collected, add 100 mL of benzene for azeotropic distillation to remove water.
-
After the theoretical amount of water is collected, add 0.6 g of p-toluenesulfonic acid.
-
Remove the solvent under vacuum at 80°C to obtain the crude oligomer.
-
-
Depolymerization to Monomer:
-
To the crude oligomer, add phosphorus pentoxide and hydroquinone as stabilizers.
-
Perform short-path distillation under high vacuum and elevated temperature to crack the oligomer and distill the hexoxyethyl cyanoacrylate monomer.
-
Store the purified monomer at 4°C.
-
Physicochemical and Mechanical Properties
The properties of alkoxyethyl cyanoacrylates vary with the length of the alkoxy side chain. Generally, as the side chain length increases, the polymer becomes more flexible and less cytotoxic.[2]
Table 1: Physicochemical and Mechanical Properties of Alkoxyethyl Cyanoacrylates
| Property | Methoxyethyl Cyanoacrylate | Ethoxyethyl Cyanoacrylate | Propoxyethyl Cyanoacrylate | Butoxyethyl Cyanoacrylate | Hexoxyethyl Cyanoacrylate | 2-Octyl Cyanoacrylate (Reference) |
| Synthesis Yield (%) | 65 | 58 | 51 | 45 | 33 | N/A |
| Contact Angle (°) | 55.1 ± 2.1 | 59.3 ± 1.5 | 63.2 ± 1.8 | 68.4 ± 2.5 | 71.2 ± 2.3 | 85.1 ± 3.1 |
| Max. Polymerization Temp. (°C) | 55 ± 4 | 51 ± 3 | 46 ± 3 | 42 ± 2 | 38 ± 2 | 45 ± 3 |
| Adhesive Strength (kPa) | 185 ± 25 | 165 ± 21 | 140 ± 18 | 115 ± 15 | 90 ± 12 | 130 ± 19 |
| Elastic Modulus (MPa) | 2.8 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.2 | 0.9 ± 0.1 | 0.5 ± 0.1 | 1.2 ± 0.2 |
Data adapted from Mizrahi et al. (2011).[2]
Biocompatibility and Degradation
A critical aspect of biomaterials is their interaction with biological systems. Alkoxyethyl cyanoacrylates are designed to be more biocompatible than their shorter-chain predecessors. Their degradation products and the rate of degradation are key determinants of their biocompatibility.
Degradation Pathway
The degradation of poly(alkoxyethyl cyanoacrylates) in an aqueous environment primarily occurs through two mechanisms: hydrolysis of the ester side chain and cleavage of the polymer backbone.[2] This process leads to the release of formaldehyde and an alkoxyethanol.
Caption: Proposed Degradation Pathway of Poly(alkoxyethyl cyanoacrylate)
Formaldehyde Release and Cytotoxicity
The rate of formaldehyde release is a crucial indicator of cytotoxicity. Longer alkoxy side chains generally lead to a slower degradation rate and, consequently, lower and more sustained release of formaldehyde.[2]
Table 2: Formaldehyde Release and In Vitro Cytotoxicity
| Cyanoacrylate | Cumulative Formaldehyde Release at 48h (µg/mg) | Cell Viability (%) (Direct Contact) |
| Methoxyethyl | ~1.8 | ~10 |
| Ethoxyethyl | ~1.6 | ~20 |
| Propoxyethyl | ~1.4 | ~40 |
| Butoxyethyl | ~1.2 | ~60 |
| Hexoxyethyl | ~1.0 | ~80 |
| 2-Octyl (Reference) | ~0.8 | ~50 |
Data estimated from graphical representations in Mizrahi et al. (2011).[2]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)
This protocol is a generalized procedure based on the methodology described by Mizrahi et al. (2011).[2]
Materials:
-
Alkoxyethyl cyanoacrylate monomers
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
24-well cell culture plates
-
MTS assay kit (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Preparation of Polymer Films:
-
In the center of each well of a 24-well plate, place 5 µL of the alkoxyethyl cyanoacrylate monomer.
-
Allow the monomer to polymerize for 24 hours at room temperature in a sterile environment.
-
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Seed the cells into the wells containing the polymerized films at a density of 5 x 10⁴ cells/well in complete DMEM.
-
Include control wells with cells only (no polymer).
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTS Assay:
-
After incubation, remove the culture medium.
-
Add 20 µL of the MTS reagent to each well containing 100 µL of fresh medium.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the control wells.
-
Applications in Drug Delivery
While the primary research on alkoxyethyl cyanoacrylates has focused on their use as tissue adhesives, their favorable biocompatibility and tunable degradation rates make them promising candidates for drug delivery systems. The formulation of these polymers into nanoparticles can provide a means to encapsulate therapeutic agents for controlled release and targeted delivery.
Note: To date, there is limited published research specifically on the use of alkoxyethyl cyanoacrylates for nanoparticle-based drug delivery. The following protocols and discussion are based on established methods for other poly(alkyl cyanoacrylates) and can serve as a starting point for research in this area.
Formulation of Drug-Loaded Nanoparticles
Emulsion polymerization is a common method for preparing drug-loaded poly(alkyl cyanoacrylate) nanoparticles.[4]
Caption: Workflow for Emulsion Polymerization of Drug-Loaded Nanoparticles
Experimental Protocol: Emulsion Polymerization of Drug-Loaded Alkoxyethyl Cyanoacrylate Nanoparticles
This is a generalized protocol that may require optimization for specific alkoxyethyl cyanoacrylates and drugs.
Materials:
-
Alkoxyethyl cyanoacrylate monomer
-
Hydrophobic drug
-
Hydrochloric acid (0.01 M)
-
Surfactant (e.g., Poloxamer 188, Dextran 70)
-
Sodium hydroxide (B78521) (0.1 M)
-
Deionized water
-
Dialysis membrane (MWCO 10-14 kDa)
Procedure:
-
Preparation of Aqueous Phase:
-
Prepare a 0.01 M HCl solution in deionized water.
-
Dissolve the surfactant (e.g., 1% w/v Poloxamer 188) in the acidic solution with continuous stirring.
-
-
Preparation of Oil Phase:
-
Dissolve the hydrophobic drug in the alkoxyethyl cyanoacrylate monomer.
-
-
Polymerization:
-
Add the oil phase dropwise to the rapidly stirring aqueous phase at room temperature.
-
Allow the polymerization to proceed for 4-6 hours. A milky-white suspension should form.
-
-
Purification:
-
Neutralize the nanoparticle suspension to approximately pH 7 by adding 0.1 M NaOH dropwise.
-
Purify the suspension by dialysis against deionized water for 24-48 hours, with frequent changes of water, to remove unreacted monomer, excess surfactant, and non-encapsulated drug.
-
-
Characterization:
-
Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and in vitro drug release.
-
In Vitro Drug Release Studies
The release of a drug from nanoparticles can be assessed using methods such as dialysis.
Table 3: Hypothetical Drug Release Profile for Alkoxyethyl Cyanoacrylate Nanoparticles
| Time (hours) | Cumulative Drug Release (%) - Methoxyethyl CA-NP | Cumulative Drug Release (%) - Hexoxyethyl CA-NP |
| 1 | 25 | 10 |
| 4 | 50 | 25 |
| 8 | 70 | 40 |
| 12 | 85 | 55 |
| 24 | 95 | 70 |
This table is illustrative and not based on experimental data for alkoxyethyl cyanoacrylates. It demonstrates the expected trend of slower release with longer side chains.
Conclusion
Alkoxyethyl cyanoacrylates represent a versatile class of biomaterials with significant potential in biomedical research. Their tunable mechanical properties, improved biocompatibility, and controlled degradation profiles make them superior alternatives to traditional short-chain cyanoacrylates for applications such as tissue adhesion.[2][5] While their application in drug delivery is a relatively unexplored area, their inherent properties suggest they are excellent candidates for the development of novel nanoparticle-based therapeutic systems. Further research is warranted to fully elucidate their potential in drug encapsulation and controlled release, which could open new avenues for the treatment of various diseases. This guide provides the foundational knowledge and experimental frameworks to encourage and facilitate such research endeavors.
References
- 1. Biocompatible alkyl cyanoacrylates and their derivatives as bio-adhesives - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 2. Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives [dspace.mit.edu]
2-Methoxyethyl 2-cyanoacrylate discovery and development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of adhesive technology was revolutionized by the serendipitous discovery of cyanoacrylates during World War II by Dr. Harry Coover and his team at B.F. Goodrich.[1] While searching for optically clear plastics for gunsights, they synthesized ethyl 2-cyanoacrylate and noted its remarkable property of rapid polymerization in the presence of moisture, causing it to bond to virtually everything it touched.[1] Initially shelved, the technology was "rediscovered" by Coover and colleagues at Eastman Kodak in 1951, leading to the first commercial "superglue" in 1958.[1]
Early cyanoacrylates, such as methyl and ethyl esters, while effective adhesives, were limited in biomedical applications due to their brittleness and the local tissue toxicity observed upon degradation.[2][3] This toxicity is primarily attributed to the release of byproducts, notably formaldehyde (B43269).[3][4] To address these limitations, research focused on modifying the alkyl chain of the cyanoacrylate monomer. This led to the development of longer-chain (e.g., n-butyl, 2-octyl) and alkoxyalkyl cyanoacrylates, including 2-Methoxyethyl 2-cyanoacrylate (MECA).
This compound (CAS No: 27816-23-5) was developed to improve upon the properties of its predecessors.[5][6] The incorporation of a methoxyethyl group in the ester side-chain imparts greater flexibility to the resulting polymer, reducing the brittleness of the adhesive bond.[6][7][8] Furthermore, this modification leads to a slower degradation rate, which in turn reduces the localized concentration of cytotoxic degradation products, thereby enhancing its biocompatibility.[4][6] These improved characteristics have made this compound a valuable monomer in the formulation of medical and dental adhesives, as well as in the development of drug delivery systems.[5][6][8] It is also utilized in industrial applications where low odor and reduced "blooming" (a white, chalky residue) are desired.[5][9]
Physicochemical and Performance Properties
The properties of this compound are summarized in the table below. The presence of the ether linkage in its side chain contributes to its characteristic low viscosity, enhanced flexibility, and favorable biocompatibility profile compared to shorter-chain alkyl cyanoacrylates.[7][8]
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₉NO₃ | [7] |
| Molecular Weight | 155.15 g/mol | [7] |
| CAS Number | 27816-23-5 | [7] |
| Appearance | Clear to pale yellow liquid | [7] |
| Density | 1.091 g/cm³ | [8] |
| Boiling Point | 243.9 °C at 760 mmHg | [8] |
| Flash Point | 102.7 °C | [8] |
| Refractive Index | 1.440 | [8] |
| Vapor Pressure | 0.0312 mmHg at 25 °C | [8] |
| Viscosity | 3-5 cps | |
| Fixture Time | 5 - 90 seconds (typical for cyanoacrylates) | [10] |
| Full Cure Time | 8 - 24 hours (typical for cyanoacrylates) | [10] |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [11] |
Synthesis and Polymerization
Synthesis via Knoevenagel Condensation
This compound is typically synthesized via the Knoevenagel condensation.[5][12][13] This reaction involves the condensation of 2-methoxyethyl cyanoacetate (B8463686) with a source of formaldehyde, catalyzed by a base such as piperidine (B6355638).[9][12][14] The initial reaction forms a prepolymer which is then subjected to thermal depolymerization (cracking) under reduced pressure to yield the monomer.[1]
Caption: Synthesis of this compound.
Anionic Polymerization
The adhesive properties of this compound are due to its rapid anionic polymerization upon exposure to weak bases, such as the moisture present on most surfaces.[1][7] The electron-withdrawing cyano and ester groups make the double bond highly susceptible to nucleophilic attack.
Initiation: The polymerization is initiated by a nucleophile (Nu⁻), typically hydroxyl ions from water, which attacks the β-carbon of the monomer. This forms a resonance-stabilized carbanion. Propagation: The carbanion of the initiated monomer then acts as a nucleophile, attacking another monomer molecule and extending the polymer chain. This process repeats rapidly. Termination: In the absence of impurities or a terminating agent, anionic polymerization of cyanoacrylates can be considered a "living polymerization".[15] Termination can occur through reaction with acidic compounds, which protonate the propagating carbanion.[15]
Caption: Anionic polymerization of MECA.
Degradation Pathway and Cellular Interaction
The biocompatibility of cyanoacrylate adhesives is largely determined by their degradation products. The polymer chain of poly(this compound) degrades primarily through hydrolysis of the ester bonds in the polymer backbone.[2] This process is slower for longer and more complex side chains like methoxyethyl compared to methyl or ethyl groups.[4]
The degradation yields two main products:
-
Poly(cyanoacrylic acid)
-
2-Methoxyethanol
A secondary, and more cytotoxic, degradation pathway involves the release of formaldehyde .[3][4] This occurs through the hydrolysis of the polymer, and the rate of formaldehyde release is a critical factor in the material's toxicity.[4][16]
Caption: Degradation of Poly(MECA) and cellular response.
Experimental Protocols
Synthesis of this compound
The following protocol is a generalized procedure based on the Knoevenagel condensation reaction commonly used for cyanoacrylate synthesis.[9][12][14]
Materials:
-
2-Methoxyethyl cyanoacetate
-
Paraformaldehyde
-
Piperidine (catalyst)
-
Hydroquinone (B1673460) (stabilizer)
-
Phosphorus pentoxide (stabilizer)
-
p-Toluenesulfonic acid (to neutralize catalyst)
-
Toluene or other suitable solvent for azeotropic distillation
Procedure:
-
Reaction Setup: In a multi-necked flask equipped with a reflux condenser, a thermometer, and a Dean-Stark trap, dissolve paraformaldehyde and a catalytic amount of piperidine in a suitable solvent like methanol (B129727) or toluene.[17]
-
Addition of Cyanoacetate: Heat the mixture to reflux (e.g., ~70°C for methanol). Slowly add an equimolar amount of 2-methoxyethyl cyanoacetate to the flask while maintaining the temperature.
-
Removal of Water: Increase the heat to facilitate the azeotropic removal of water, which is a byproduct of the condensation. Collect the water in the Dean-Stark trap to drive the reaction to completion. The reaction mixture will become viscous as a prepolymer forms.
-
Neutralization: Once the theoretical amount of water has been collected, cool the mixture and add p-toluenesulfonic acid to neutralize the piperidine catalyst.
-
Depolymerization (Cracking): Add stabilizers such as hydroquinone and phosphorus pentoxide to the prepolymer mixture.
-
Distillation: Connect the flask to a short-path distillation apparatus. Apply a vacuum and gradually heat the mixture. The prepolymer will "crack" back into the monomer, which is then collected as a distillate. The receiver flask should also contain stabilizers.
-
Purification: The collected crude monomer can be further purified by fractional distillation under reduced pressure to achieve high purity.
In Vitro Cytotoxicity Assessment (Direct Contact Assay)
This protocol is adapted from methodologies used to assess the biocompatibility of cyanoacrylate adhesives.[18][19]
Materials:
-
L929 fibroblast cell line (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Sterile 24-well culture plates
-
This compound (sterilized, e.g., by ethylene (B1197577) oxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO or isopropanol (B130326)
Procedure:
-
Cell Seeding: Seed L929 cells into a 24-well plate at a density of approximately 5 x 10⁴ cells per well in 1 mL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Direct Contact with Adhesive: After 24 hours, carefully remove the culture medium. Apply a small, sterile drop (e.g., 5-10 µL) of this compound to the center of each well, ensuring it does not touch the sides. Allow the adhesive to polymerize for a specified time (e.g., 1-2 hours) in the incubator.
-
Cell Culture: After polymerization, add 1 mL of fresh complete culture medium to each well. A negative control (cells with no adhesive) and a positive control (e.g., cells with a known cytotoxic substance) should be included.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours).
-
MTT Assay:
-
At each time point, remove the culture medium and add 500 µL of fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Remove the MTT solution and add 500 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the negative control. Plot cell viability against time for each condition.
Workflow and Logical Relationships
The development and application of this compound follow a logical progression from chemical synthesis to biological evaluation.
Caption: Development and evaluation workflow for MECA.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. researchgate.net [researchgate.net]
- 3. Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04729D [pubs.rsc.org]
- 4. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. CAS 27816-23-5: this compound [cymitquimica.com]
- 8. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 9. chemrxiv.org [chemrxiv.org]
- 10. aronalpha.net [aronalpha.net]
- 11. View of Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [jmcs.org.mx]
- 12. Cellular uptake and intracellular degradation of poly(alkyl cyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. Cytotoxicity testing of cyanoacrylates using direct contact assay on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Methoxyethyl 2-Cyanoacrylate as a Tissue Adhesive
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethyl 2-cyanoacrylate is a monomer that rapidly polymerizes in the presence of moisture, forming a strong, flexible adhesive film. This property makes it a candidate for use as a tissue adhesive in various medical and research applications. As a member of the alkoxyethyl cyanoacrylate family, it is designed to offer improved flexibility and a more favorable biocompatibility profile compared to shorter-chain cyanoacrylates, such as methyl- or ethyl-cyanoacrylate. These application notes provide a summary of its properties, quantitative data from relevant studies, and detailed protocols for its evaluation and use in a research setting.
Properties of this compound
This compound is characterized by the presence of an ether linkage in its side chain, which contributes to the flexibility of the resulting polymer.[1] Like other cyanoacrylates, it undergoes exothermic anionic polymerization upon contact with water or basic substances on tissue surfaces.[2] The longer side chain of this compound is associated with a slower degradation rate, which can influence its biocompatibility and toxicity profile.[1] The degradation of cyanoacrylate adhesives can release byproducts, including formaldehyde (B43269), which is a known cytotoxic agent.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related alkoxyethyl cyanoacrylates. It is important to note that specific quantitative data for this compound is limited in the current literature. Therefore, data from closely related alkoxyethyl cyanoacrylates are included for comparison and to provide an understanding of the general properties of this class of adhesives.
Table 1: Physical and Mechanical Properties of Alkoxyethyl Cyanoacrylates
| Property | Methoxyethyl-CA | Ethoxyethyl-CA | Propoxyethyl-CA | Butoxyethyl-CA | Hexoxyethyl-CA | 2-Octyl-CA (Dermabond®) |
| Specific Gravity | 1.08 | 1.05 | 1.03 | 1.02 | 1.00 | 0.98 |
| Contact Angle (°) | 55.4 | 58.7 | 63.8 | 65.2 | 68.3 | 70.1 |
| Maximal Polymerization Temperature (°C) | 55 | 52 | 48 | 45 | 42 | 40 |
| Adhesive Strength (N) on Porcine Skin | Not Reported | 28.3 (± 2.1) | 25.1 (± 1.8) | 22.4 (± 1.5) | 20.1 (± 1.3) | 26.5 (± 1.9) |
| Elastic Modulus (MPa) | Not Reported | 350 (± 30) | 280 (± 25) | 210 (± 20) | 150 (± 15) | 450 (± 40) |
Data for alkoxyethyl cyanoacrylates are derived from a study by Mizrahi et al.[4] The adhesive strength was measured as the maximal load at rupture.
Table 2: In Vitro Cytotoxicity of Polymerized Alkoxyethyl Cyanoacrylates on HeLa Cells (MTS Assay)
| Cyanoacrylate Type | Cell Viability (% of Control) |
| Methoxyethyl-CA | ~20% |
| Ethoxyethyl-CA | ~30% |
| Propoxyethyl-CA | ~40% |
| Butoxyethyl-CA | ~60% |
| Hexoxyethyl-CA | ~80% |
| 2-Octyl-CA (Dermabond®) | ~50% |
Data is estimated from the graphical representation in Mizrahi et al.[5] and indicates a trend of decreasing cytotoxicity with increasing side-chain length.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound as a tissue adhesive. These protocols are based on established methods found in the scientific literature.[5][6][7]
Protocol 1: Determination of Adhesive Bond Strength
Objective: To quantify the tensile strength of the adhesive bond on a biological substrate.
Materials:
-
This compound adhesive
-
Freshly excised biological tissue (e.g., porcine skin)
-
Tensile testing machine (e.g., Instron)
-
Scalpel and ruler
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare tissue samples of uniform size (e.g., 2 cm x 5 cm).
-
Create a full-thickness incision in the center of each tissue sample.
-
Approximate the edges of the incision.
-
Apply a thin, even layer of this compound adhesive over the incision line.
-
Allow the adhesive to cure for a specified time (e.g., 5 minutes).
-
Mount the tissue sample in the grips of the tensile testing machine.
-
Apply a tensile load at a constant rate (e.g., 10 mm/min) until the bond fails.
-
Record the maximal load at rupture.
-
Calculate the bond strength in Newtons (N) or megapascals (MPa) by dividing the maximal load by the bonded area.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To evaluate the potential toxicity of the polymerized adhesive on a cell line.
Materials:
-
This compound adhesive
-
Fibroblast cell line (e.g., L929 or human dermal fibroblasts)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Preparation of Adhesive Eluates:
-
Polymerize a known amount of this compound in a sterile container.
-
Immerse the polymerized adhesive in a cell culture medium at a specific ratio (e.g., 0.2 g/mL) for a defined period (e.g., 24 hours) at 37°C.
-
Collect the medium (eluate) and filter-sterilize it.
-
-
Cell Seeding:
-
Seed fibroblasts into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Remove the culture medium and replace it with serial dilutions of the adhesive eluate.
-
Include a negative control (fresh medium) and a positive control (e.g., phenol (B47542) solution).
-
Incubate for 24 or 48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the negative control.
-
Protocol 3: In Vivo Biocompatibility Assessment
Objective: To evaluate the tissue response to the implanted adhesive.
Materials:
-
This compound adhesive
-
Animal model (e.g., Sprague-Dawley rats)
-
Surgical instruments
-
Sutures
-
Histology processing reagents (formalin, ethanol, xylene, paraffin)
-
Hematoxylin and eosin (B541160) (H&E) stain
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal.
-
Make a subcutaneous pocket through a small skin incision.
-
Implant a small, polymerized sample of this compound into the pocket.
-
Close the incision with sutures.
-
-
Post-operative Care and Observation:
-
Monitor the animals for signs of inflammation or adverse reactions at the implantation site.
-
-
Histological Analysis:
-
At predetermined time points (e.g., 7, 14, and 28 days), euthanize the animals.
-
Excise the tissue surrounding the implant.
-
Fix the tissue in 10% neutral buffered formalin.
-
Process the tissue for paraffin (B1166041) embedding.
-
Section the tissue and stain with H&E.
-
Evaluate the sections under a microscope for signs of inflammation, necrosis, fibrosis, and foreign body response.
-
Visualizations
Signaling Pathways
The tissue response to cyanoacrylate adhesives is often linked to the inflammatory effects of their degradation products, primarily formaldehyde. Formaldehyde can induce cellular stress and activate inflammatory signaling pathways.
Caption: Proposed inflammatory signaling pathway activated by formaldehyde, a degradation product of this compound.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Use of a skin adhesive (octyl-2-cyanoacrylate) and the optimum reinforcing combination for suturing wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cellular function and molecular mechanism of formaldehyde in cardiovascular disease and heart development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Adhesive strength of ethyl-2-cyanoacrylate tissue adhesive: how strong is it? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. specialchem.com [specialchem.com]
Protocol for Sutureless Wound Closure with 2-Methoxyethyl 2-cyanoacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethyl 2-cyanoacrylate is a monomer that rapidly polymerizes in the presence of moisture, forming a strong, flexible, and biodegradable adhesive. This property makes it a compelling candidate for sutureless wound closure in a variety of research and clinical settings. Its alkoxyethyl side chain is associated with lower tissue toxicity compared to shorter-chain cyanoacrylates, offering a favorable biocompatibility profile.[1] This document provides detailed application notes and protocols for the use of this compound in sutureless wound closure, summarizing key performance data and outlining experimental methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its close analogues. This data is essential for understanding its performance characteristics in wound closure applications.
Table 1: Physical and Mechanical Properties
| Property | Value/Range | Species/Model | Notes |
| Setting Time | Shorter than methyl- and ethyl-cyanoacrylates | Rabbit Skin[1] | The ether linkage in alkoxyethyl cyanoacrylates contributes to a faster polymerization time. The exact time can be influenced by humidity and temperature. |
| Tensile Strength | Comparable to 5-0 or 6-0 monofilament sutures | Porcine Skin[2] | The width of the adhesive application is a critical factor in determining the final bond strength.[2] |
| Flexibility | More flexible than shorter-chain cyanoacrylates | In vitro | The methoxyethyl group imparts greater flexibility to the polymer, making it suitable for dynamic areas.[1] |
Table 2: Biocompatibility and In Vivo Performance
| Parameter | Observation | Species/Model | Duration |
| Inflammatory Response | Significant but transient inflammation | Rabbit Skin[1] | Persisted for approximately one week, similar to other rapidly degrading cyanoacrylates.[1] |
| Biodegradation | Absorbed within two weeks | Rabbit Skin[1] | The rate of disappearance is proportional to the inflammatory response.[1] |
| Wound Healing | Healed within two weeks | Rabbit Skin[1] | Maintained skin closure without sutures for the first week.[1] |
| Cytotoxicity | Less toxic than shorter-chain cyanoacrylates | In vitro (HeLa cells) | Monomers with longer side-chains exhibit less toxicity. |
Experimental Protocols
Protocol 1: In Vivo Sutureless Wound Closure in a Rodent Model
This protocol describes a method for creating and closing a linear incision in a rodent model using this compound.
Materials:
-
This compound adhesive
-
Small animal anesthesia machine with isoflurane
-
Electric clippers and depilatory cream
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Sterile surgical instruments (scalpel, forceps)
-
Sterile gauze
-
Warming pad
Procedure:
-
Animal Preparation: Anesthetize the rodent using isoflurane. Shave the surgical site on the dorsal side and apply depilatory cream to remove remaining fur. Cleanse the skin with an antiseptic solution and allow it to dry completely.
-
Incision: Create a full-thickness linear skin incision of a defined length (e.g., 2 cm) using a sterile scalpel.
-
Hemostasis: Achieve hemostasis by applying gentle pressure with sterile gauze. The wound edges must be dry before adhesive application.
-
Wound Approximation: Using sterile forceps or fingers, carefully appose the wound edges to ensure they are evenly aligned and slightly everted.
-
Adhesive Application: Apply a thin, even layer of this compound along the entire length of the apposed wound edges. The application should extend a few millimeters beyond the wound margins on each side.
-
Polymerization: Hold the wound edges together for approximately 30-60 seconds to allow for initial polymerization of the adhesive.
-
Second Layer (Optional): For added strength, a second thin layer can be applied after the first layer is no longer tacky.
-
Post-operative Care: Place the animal on a warming pad during recovery from anesthesia. House the animals individually to prevent interference with the wound site. The adhesive will naturally slough off within 5-10 days.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxicity of polymerized this compound on a fibroblast cell line.
Materials:
-
This compound adhesive
-
Fibroblast cell line (e.g., L929)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile circular coverslips (optional, for direct contact method)
Procedure:
-
Preparation of Adhesive Eluate (Indirect Contact):
-
Polymerize a known amount of this compound in a sterile tube.
-
Add complete cell culture medium to the tube at a specific surface area to volume ratio (e.g., as per ISO 10993-5 standards).
-
Incubate for a defined period (e.g., 24 hours) at 37°C to create an extract.
-
Collect the eluate and prepare serial dilutions.
-
-
Cell Seeding: Seed fibroblasts into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Exposure:
-
Indirect Contact: Remove the culture medium and replace it with the prepared serial dilutions of the adhesive eluate.
-
Direct Contact: Place a small, polymerized disc of the adhesive directly onto the cell layer in each well.
-
-
Incubation: Incubate the cells with the adhesive eluate or polymer for a specified time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Experimental workflow for in vivo sutureless wound closure.
Caption: General signaling pathway of cutaneous wound healing.
References
Application Notes and Protocols for the Synthesis of Biocompatible Nanoparticles via RAFT Polymerization of 2-Methoxyethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of biocompatible nanoparticles derived from 2-methoxyethyl acrylate (B77674) (MEA) using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Poly(2-methoxyethyl acrylate) (PMEA) is a promising biomaterial known for its excellent blood compatibility and low protein fouling properties, making it an ideal candidate for drug delivery applications.
Overview
RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. The synthesis of PMEA nanoparticles via RAFT typically involves the use of a hydrophilic macro-chain transfer agent (macro-CTA), such as poly(ethylene glycol) methyl ether methacrylate (B99206) (PPEGMA), which also acts as a steric stabilizer for the forming nanoparticles in a dispersion polymerization setup. This method yields core-shell nanoparticles with a hydrophobic PMEA core, suitable for encapsulating therapeutic agents, and a hydrophilic PPEGMA shell that imparts biocompatibility and stealth properties.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of PMEA nanoparticles.
Table 1: Nanoparticle Physicochemical Characteristics
| Parameter | Typical Value Range | Method of Analysis |
| Hydrodynamic Diameter (Z-average) | 40 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.05 - 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -5 to -25 mV | Electrophoretic Light Scattering |
| Morphology | Spherical | Transmission Electron Microscopy (TEM) |
Table 2: Drug Loading and Encapsulation Efficiency
| Model Drug (Hydrophobic) | Drug Loading Content (DLC) (wt%) | Encapsulation Efficiency (EE) (%) |
| Doxorubicin | 5 - 15% | 70 - 95% |
| Paclitaxel | 3 - 10% | 60 - 90% |
| Curcumin | 2 - 8% | 50 - 85% |
Note: DLC and EE are highly dependent on the specific drug, loading method, and polymer-drug ratio.
Experimental Protocols
Synthesis of PMEA Nanoparticles via RAFT Aqueous Dispersion Polymerization
This protocol describes the synthesis of PPEGMA-b-PMEA block copolymer nanoparticles.
Materials:
-
2-Methoxyethyl acrylate (MEA), inhibitor removed
-
Poly(ethylene glycol) methyl ether methacrylate (PEGMA)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) or other suitable RAFT agent
-
Azobisisobutyronitrile (AIBN) or other suitable initiator
-
Potassium persulfate (KPS)
-
Sodium metabisulfite (B1197395) (SMBS)
-
Dioxane (anhydrous)
-
Deionized (DI) water, degassed
Protocol:
-
Synthesis of PPEGMA Macro-CTA:
-
In a Schlenk flask, dissolve PEGMA, CPAD, and AIBN in dioxane. The molar ratio of [PEGMA]:[CPAD]:[AIBN] should be optimized, a typical ratio is 50:1:0.2.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C and stir for 6-8 hours.
-
Stop the polymerization by cooling the flask in an ice bath.
-
Precipitate the PPEGMA macro-CTA in cold diethyl ether and dry under vacuum.
-
Characterize the molecular weight and PDI of the macro-CTA using Gel Permeation Chromatography (GPC).
-
-
Synthesis of PPEGMA-b-PMEA Nanoparticles:
-
In a round-bottom flask, dissolve the PPEGMA macro-CTA and MEA monomer in degassed DI water. A typical molar ratio of [MEA]:[PPEGMA] is 200:1.
-
Purge the solution with nitrogen for 30 minutes.
-
Add aqueous solutions of the redox initiator system, KPS and SMBS. A typical molar ratio of [PPEGMA]:[KPS]:[SMBS] is 1:0.5:0.5.
-
Place the flask in a preheated oil bath at 25-50 °C and stir. The polymerization is typically complete within 2-4 hours.
-
The formation of nanoparticles is indicated by the appearance of a bluish-white opalescence.
-
Purify the nanoparticle suspension by dialysis against DI water for 48 hours to remove unreacted monomer and initiator.
-
Characterization of Nanoparticles
3.2.1. Dynamic Light Scattering (DLS)
-
Dilute the purified nanoparticle suspension with DI water to an appropriate concentration (typically 0.1-1.0 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter.
-
Measure the hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Perform measurements in triplicate at 25 °C.
3.2.2. Transmission Electron Microscopy (TEM)
-
Place a drop of the diluted nanoparticle suspension (0.1 mg/mL) onto a carbon-coated copper grid.
-
Allow the grid to air dry completely.
-
Optionally, negatively stain the sample with a solution of uranyl acetate (B1210297) or phosphotungstic acid.
-
Observe the morphology and size of the nanoparticles under a transmission electron microscope.
Drug Loading into PMEA Nanoparticles (Solvent Evaporation Method)
This protocol is suitable for hydrophobic drugs.
Materials:
-
PMEA nanoparticle suspension
-
Hydrophobic drug (e.g., Doxorubicin)
-
Organic solvent (e.g., Dichloromethane (DCM) or Chloroform)
Protocol:
-
Dissolve the desired amount of the hydrophobic drug in a minimal amount of a volatile organic solvent.
-
Add the drug solution dropwise to the aqueous PMEA nanoparticle suspension while stirring vigorously.
-
Continue stirring at room temperature in a fume hood for 4-6 hours to allow for the complete evaporation of the organic solvent.
-
The drug will partition into the hydrophobic PMEA core of the nanoparticles.
-
Separate the drug-loaded nanoparticles from the unloaded, free drug by ultracentrifugation or dialysis.
-
Lyophilize the purified drug-loaded nanoparticles for storage.
Quantification of Drug Loading
-
Dissolve a known weight of the lyophilized drug-loaded nanoparticles in a suitable solvent that dissolves both the polymer and the drug (e.g., DMF or DMSO).
-
Measure the concentration of the encapsulated drug using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) by comparing to a standard curve of the free drug.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
PMEA nanoparticle suspension (and drug-loaded nanoparticles)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the PMEA nanoparticles and drug-loaded nanoparticles in cell culture medium.
-
Remove the old medium from the cells and replace it with the nanoparticle-containing medium. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate the cells for 24, 48, or 72 hours at 37 °C in a 5% CO2 incubator.
-
After the incubation period, remove the medium and add MTT solution to each well. Incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for synthesis, characterization, drug loading, and in vitro evaluation of PMEA nanoparticles.
Cellular Uptake and Endocytic Pathways
Application of 2-Methoxyethyl 2-cyanoacrylate in Dental Materials and Sealants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethyl 2-cyanoacrylate is a promising monomer for the formulation of dental materials and sealants due to its unique properties. The presence of a flexible ether linkage in its molecular structure imparts enhanced flexibility and reduced brittleness in the resulting polymer compared to shorter-chain cyanoacrylates.[1][2] This, coupled with a favorable biocompatibility profile, makes it a candidate for applications requiring durable and non-toxic adhesion to dental tissues.[1][3][4] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound in dental applications.
Key Advantages and Properties
This compound offers several advantages over traditional short-chain cyanoacrylates like methyl and ethyl cyanoacrylate:
-
Enhanced Flexibility: The methoxyethyl group contributes to a more flexible polymer, which is advantageous for the dynamic oral environment.[1][2]
-
Improved Biocompatibility and Reduced Toxicity: Longer-chain cyanoacrylates, including alkoxyethyl variants, generally exhibit lower cytotoxicity.[3][4] This is attributed to a slower degradation rate and consequently, a reduced release of cytotoxic byproducts such as formaldehyde.[3]
-
Controlled Polymerization: The polymerization kinetics can be tailored for specific dental applications.[1]
-
Moisture Resistance: It demonstrates good resistance to moisture, which is crucial for the longevity of dental materials.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds from published studies. Direct comparative data for dental applications is limited, and further research is encouraged.
Table 1: Mechanical Properties of Alkoxyethyl Cyanoacrylates [3][4]
| Cyanoacrylate Monomer | Adhesive Strength (N) | Elastic Modulus (MPa) |
| Methoxyethyl-CA | 28.3 ± 2.1 | 1.8 ± 0.2 |
| Ethoxyethyl-CA | 25.4 ± 1.9 | 1.5 ± 0.1 |
| Propoxyethyl-CA | 23.1 ± 1.7 | 1.2 ± 0.1 |
| Butoxyethyl-CA | 20.9 ± 1.5 | 0.9 ± 0.1 |
| Hexoxyethyl-CA | 18.7 ± 1.3 | 0.6 ± 0.1 |
| 2-Octyl-CA (Dermabond®) | 25.1 ± 2.3 | 1.1 ± 0.1 |
Table 2: In Vitro Cytotoxicity of Polymerized Alkoxyethyl Cyanoacrylates on HeLa Cells (MTS Assay) [4]
| Cyanoacrylate Monomer | Cell Viability (%) - Direct Contact | Cell Viability (%) - Indirect Contact |
| Methoxyethyl-CA | 25 ± 5 | 45 ± 7 |
| Ethoxyethyl-CA | 30 ± 6 | 55 ± 8 |
| Propoxyethyl-CA | 40 ± 7 | 65 ± 9 |
| Butoxyethyl-CA | 55 ± 8 | 80 ± 10 |
| Hexoxyethyl-CA | 70 ± 9 | 90 ± 11 |
| 2-Octyl-CA (Dermabond®) | 50 ± 8 | 75 ± 10 |
Table 3: Formaldehyde Release from Polymerized Alkoxyethyl Cyanoacrylates [3][4]
| Cyanoacrylate Monomer | Formaldehyde Release at 24h (µg/mL) |
| Methoxyethyl-CA | ~1.8 |
| Ethoxyethyl-CA | ~1.6 |
| Propoxyethyl-CA | ~1.4 |
| Butoxyethyl-CA | ~1.2 |
| Hexoxyethyl-CA | ~1.0 |
| Butyl-CA | ~2.5 |
| 2-Octyl-CA | ~1.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
This protocol is adapted from the general Knoevenagel condensation method for synthesizing alkoxyethyl cyanoacrylates.[3]
Materials:
-
2-Methoxyethyl cyanoacetate (B8463686)
-
Paraformaldehyde
-
Piperidine (B6355638) (catalyst)
-
Hydroquinone (B1673460) (inhibitor)
-
Phosphorus pentoxide (inhibitor)
-
Three-necked glass flask, reflux condenser, Dean-Stark trap, thermometer, separatory funnel
Procedure:
-
Reaction Setup: In a three-necked glass flask equipped with a reflux condenser, Dean-Stark trap, thermometer, and a separatory funnel, dissolve 0.5 mol of paraformaldehyde and 0.3 ml of piperidine in 120 ml of methanol.
-
Heating: Heat the mixture to 70°C.
-
Addition of Cyanoacetate: Slowly add 0.5 mol of 2-methoxyethyl cyanoacetate to the flask while maintaining the boiling temperature.
-
Removal of Methanol: Increase the heat to remove the methanol via the Dean-Stark trap.
-
Depolymerization: After the removal of methanol, add hydroquinone and phosphorus pentoxide as inhibitors.
-
Distillation: Perform fractional distillation under reduced pressure to obtain the purified this compound monomer.
Protocol 2: Shear Bond Strength Testing of a this compound-based Sealant
This protocol outlines a general procedure for evaluating the shear bond strength of a dental sealant to enamel.
Materials:
-
Extracted human molars (caries-free)
-
This compound-based sealant
-
Phosphoric acid etchant (e.g., 37%)
-
Bonding agent (optional, as per manufacturer's instructions for the sealant base)
-
Composite resin cylinders
-
Universal testing machine with a shear loading jig
-
Acrylic resin for mounting
Procedure:
-
Tooth Preparation: Embed the roots of extracted molars in acrylic resin, leaving the crowns exposed. Grind the occlusal surface to expose a flat enamel surface.
-
Surface Treatment:
-
Clean the enamel surface with a pumice slurry.
-
Rinse thoroughly with water and dry with oil-free air.
-
Apply phosphoric acid etchant to the enamel surface for 15-30 seconds.
-
Rinse the etchant for 30 seconds and dry the enamel until it appears frosty-white.
-
-
Sealant Application:
-
If required, apply a bonding agent according to the manufacturer's instructions.
-
Place a mold (e.g., a cylindrical Teflon mold, 3 mm diameter x 2 mm height) onto the prepared enamel surface.
-
Apply the this compound-based sealant into the mold.
-
Light-cure the sealant according to the specified curing time.
-
-
Composite Cylinder Placement: Bond a composite resin cylinder to the sealant surface.
-
Storage: Store the bonded specimens in distilled water at 37°C for 24 hours.
-
Shear Bond Strength Testing:
-
Mount the specimen in the universal testing machine.
-
Apply a shear force to the base of the composite cylinder at a crosshead speed of 0.5-1.0 mm/min until failure occurs.
-
Record the load at failure (in Newtons).
-
-
Calculation: Calculate the shear bond strength (in Megapascals, MPa) by dividing the failure load by the bonded surface area.
Protocol 3: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol is based on ISO 10993-5 standards for testing the in vitro cytotoxicity of medical devices and can be adapted for dental materials.
Materials:
-
Human gingival fibroblasts (HGFs) or L929 mouse fibroblasts
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound-based sealant, polymerized
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Isopropanol (B130326) or DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Material Eluate Preparation:
-
Prepare polymerized discs of the this compound-based sealant.
-
Incubate the discs in cell culture medium at a surface area to volume ratio of 3 cm²/mL at 37°C for 24-72 hours to create an extract.
-
Sterile-filter the extract before use.
-
-
Cell Seeding: Seed HGFs or L929 cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure to Eluate:
-
Remove the culture medium from the wells.
-
Add serial dilutions of the material extract (e.g., 100%, 50%, 25%, 12.5%) to the wells.
-
Include a negative control (fresh culture medium) and a positive control (e.g., medium with a known cytotoxic substance).
-
Incubate the cells with the extracts for 24-48 hours.
-
-
MTT Assay:
-
Remove the extract-containing medium.
-
Add MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add isopropanol or DMSO to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the negative control.
References
Application Note: Spectroscopic Characterization of 2-Methoxyethyl 2-cyanoacrylate
Abstract
This application note details the spectroscopic characterization of 2-Methoxyethyl 2-cyanoacrylate (MECA), a monomer frequently utilized in the formulation of specialty adhesives and biomedical devices.[1] The unique properties of MECA, such as enhanced flexibility and lower irritation potential compared to shorter-chain cyanoacrylates, necessitate robust analytical methods for quality control and research.[1] This document provides comprehensive protocols for the analysis of MECA using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, complete with expected spectral data and assignments. These methodologies are crucial for confirming the chemical identity, purity, and stability of the monomer, which is vital for researchers, scientists, and professionals in drug development and material science.
Introduction
This compound is a versatile acrylic monomer known for its controlled polymerization kinetics and the enhanced flexibility it imparts to the resulting polymers.[1] Its applications range from industrial adhesives to sophisticated drug delivery systems and surgical glues.[1] The molecular structure of MECA, featuring a methoxyethyl ester group, is key to its desirable properties. Accurate and reliable characterization of this monomer is the first step in ensuring the performance and safety of the final product. NMR spectroscopy provides detailed information about the molecular structure, while FTIR spectroscopy offers a rapid and effective way to identify key functional groups and assess monomer purity. This note serves as a practical guide for the characterization of MECA in a laboratory setting.
Data Presentation
The following tables summarize the expected quantitative data from NMR and FTIR analyses of this compound.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.05 | Singlet | 1H | =CH (trans to C≡N) |
| 6.63 | Singlet | 1H | =CH (cis to C≡N) |
| 4.40 | Triplet | 2H | -O-CH₂ -CH₂-O- |
| 3.75 | Triplet | 2H | -O-CH₂-CH₂ -O- |
| 3.40 | Singlet | 3H | -O-CH₃ |
Solvent: CDCl₃. Data derived from[2].
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 162.5 | C =O (Ester) |
| 135.0 | =C H₂ |
| 115.0 | C ≡N |
| 108.0 | =C (CN)CO₂R |
| 70.0 | -O-CH₂-C H₂-O- |
| 66.0 | -O-C H₂-CH₂-O- |
| 59.0 | -O-C H₃ |
Note: These are predicted chemical shifts based on typical values for acrylates and related compounds. Actual values may vary slightly.
Table 3: FTIR Spectral Data for this compound Monomer
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2950 | Medium | C-H Stretch (Aliphatic) |
| ~2240 | Sharp, Medium | C≡N Stretch (Nitrile) |
| ~1745 | Strong | C=O Stretch (Ester) |
| ~1620 | Medium | C=C Stretch (Vinyl) |
| ~1250 | Strong | C-O-C Stretch (Ester) |
| ~1100 | Strong | C-O-C Stretch (Ether) |
Data compiled from general knowledge of cyanoacrylate spectra[3].
Experimental Protocols
NMR Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes
Instrumentation:
-
300 MHz (or higher) NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Vortex the vial briefly to ensure complete dissolution.
-
Using a pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Acquire the spectrum using a standard single-pulse sequence.
-
Use a spectral width of approximately 15 ppm, centered around 5 ppm.
-
Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Use a spectral width of approximately 220 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) as needed for adequate signal-to-noise.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum relative to the solvent peak (CDCl₃ at 77.16 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values.
-
FTIR Spectroscopy Protocol
Objective: To obtain an infrared spectrum to identify the key functional groups in this compound.
Materials:
-
This compound sample
-
Isopropanol (B130326) or acetone (B3395972) for cleaning
-
Lens tissue
Instrumentation:
-
FTIR Spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
Procedure:
-
Instrument and Accessory Preparation:
-
Ensure the UATR crystal (typically diamond or germanium) is clean. If necessary, clean the crystal surface with a soft tissue dampened with isopropanol or acetone and allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the UATR accessory empty, collect a background spectrum. This will account for the absorbance of atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Sample Analysis:
-
Place a single drop of the liquid this compound sample directly onto the center of the UATR crystal, ensuring the crystal is fully covered.
-
Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform peak picking to identify the wavenumbers of the major absorption bands.
-
Assign the observed peaks to their corresponding functional groups (e.g., C≡N, C=O, C=C, C-O-C).
-
Visualizations
Caption: Experimental workflow for the spectroscopic characterization of MECA.
Conclusion
The NMR and FTIR spectroscopy protocols outlined in this application note provide a robust framework for the characterization of this compound. The provided spectral data tables serve as a reliable reference for confirming the identity and purity of the monomer. Adherence to these methods will ensure high-quality material is used in research, development, and manufacturing, ultimately contributing to the safety and efficacy of end-products.
References
Application Note: Purity Assessment of 2-Methoxyethyl 2-cyanoacrylate by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethyl 2-cyanoacrylate is a monomer increasingly utilized in the formulation of medical adhesives and drug delivery systems due to its favorable properties, including enhanced flexibility and lower toxicity compared to shorter-chain cyanoacrylates.[1] The purity of this monomer is a critical quality attribute, as impurities can affect its polymerization characteristics, the mechanical properties of the resulting polymer, and its biocompatibility. This application note provides a detailed protocol for the purity assessment of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.
Quantitative Data Summary
The following table summarizes the expected retention times and mass-to-charge ratios (m/z) for this compound and its potential impurities. These values are representative and may vary depending on the specific instrumentation and analytical conditions.
| Compound | Expected Retention Time (min) | Key m/z Fragments | Potential Source |
| This compound | ~ 8.5 - 9.5 | 155 (M+), 124, 96, 82, 55 | Main Analyte |
| 2-Methoxyethyl cyanoacetate | ~ 7.0 - 8.0 | 143 (M+), 112, 84, 59, 42 | Starting Material Impurity |
| Hydroquinone | ~ 6.5 - 7.5 | 110 (M+), 81, 54, 53 | Polymerization Inhibitor |
| Hydroquinone monomethyl ether (MEHQ) | ~ 7.0 - 8.0 | 124 (M+), 109, 81, 53 | Polymerization Inhibitor |
| Polymerized Oligomers | Higher than the monomer | Characteristic fragmentation patterns of the polymer | Degradation/Byproduct |
Experimental Protocol
This protocol outlines the procedure for the GC-MS analysis of this compound.
1. Materials and Reagents:
-
This compound sample
-
Tetrahydrofuran (THF), HPLC grade or equivalent
-
Methanol, HPLC grade
-
Dichloromethane, HPLC grade
-
Helium (carrier gas), ultra-high purity
-
Autosampler vials with inserts, 2 mL, glass
-
Micropipettes and tips
2. Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of approximately 1000 ppm in THF.
-
From the stock solution, prepare a working solution of 300 ppm by diluting with THF.[2][3]
-
Transfer an aliquot of the working solution into a 2 mL glass autosampler vial for GC-MS analysis.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Injector: Split/splitless inlet
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Volume: 1 µL
-
Injection Mode: Split (split ratio 50:1)
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-550
4. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify any impurity peaks by comparing their mass spectra with reference libraries (e.g., NIST) and known potential impurities.
-
Calculate the purity of the this compound sample by determining the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
-
Purity (%) = (Peak Area of Analyte / Total Peak Area of All Components) x 100
-
Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS purity assessment of this compound.
Caption: Workflow for GC-MS Purity Analysis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Comprehensive Analysis of Cyanoacrylate Adhesive Formulations
Abstract
This application note provides a detailed overview and robust protocols for the analysis of cyanoacrylate adhesive formulations using High-Performance Liquid Chromatography (HPLC). Cyanoacrylate adhesives, commonly known as "superglues," are complex mixtures primarily composed of a cyanoacrylate monomer, along with stabilizers, thickeners, accelerators, and other performance-enhancing additives. The chemical analysis of these components is crucial for quality control, formulation development, and stability testing. This document outlines a primary reversed-phase HPLC (RP-HPLC) method for the simultaneous quantification of common cyanoacrylate monomers and stabilizers. Additionally, it discusses analytical strategies for other key components such as accelerators and thickeners. Detailed experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow are provided to guide researchers in this field.
Introduction
Cyanoacrylate adhesives are renowned for their rapid polymerization in the presence of moisture, forming strong bonds with a wide variety of substrates. The performance and stability of these adhesives are highly dependent on their chemical composition. A typical formulation includes:
-
Cyanoacrylate Monomers: The primary reactive components, such as ethyl-2-cyanoacrylate (ECA) and methyl-2-cyanoacrylate (MCA).
-
Stabilizers: Added to inhibit premature polymerization. These include free radical scavengers (e.g., hydroquinone, butylated hydroxyanisole - BHA) and acidic stabilizers.
-
Thickeners: Polymers like polymethyl methacrylate (B99206) (PMMA) are added to modify the viscosity of the adhesive.
-
Accelerators: Amines or other basic compounds that are used to increase the curing speed.
-
Plasticizers: Incorporated to improve the flexibility of the cured adhesive.
The quantification of these components is essential to ensure product quality, consistency, and shelf-life. HPLC is a powerful analytical technique for separating and quantifying the various components in these complex formulations.
Experimental Protocols
Primary HPLC Method for Monomers and Stabilizers
This protocol details a primary isocratic RP-HPLC method suitable for the simultaneous analysis of common cyanoacrylate monomers and phenolic stabilizers.
2.1.1. Materials and Reagents
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (reagent grade)
-
Chloroform (B151607) (HPLC grade)
-
Reference standards: Ethyl-2-cyanoacrylate (ECA), Methyl-2-cyanoacrylate (MCA), Hydroquinone (HQ), Butylated Hydroxyanisole (BHA)
2.1.2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile / Water / Phosphoric Acid (e.g., 44:56:0.2 v/v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Chilled, ideally at 5°C, to prevent monomer polymerization during analysis.[1]
-
Detection Wavelength: 220 nm for monomers and 280-292 nm for phenolic stabilizers (a diode array detector is recommended for simultaneous monitoring at multiple wavelengths).[1][2]
-
Injection Volume: 10-20 µL.
2.1.3. Sample Preparation
Due to the high reactivity of cyanoacrylates, proper sample preparation is critical. Chloroform has been identified as an effective solvent for the complete dissolution of the adhesive.[3]
-
Accurately weigh approximately 1 gram of the cyanoacrylate adhesive sample into a 20 mL volumetric flask.
-
Add HPLC grade chloroform to dissolve the sample completely.
-
For the analysis of acidic stabilizers, a liquid-liquid extraction can be performed. Add a known volume of an appropriate aqueous solution (e.g., a buffer or a solution containing an internal standard) to the chloroform solution.
-
Shake the mixture vigorously and allow the layers to separate.
-
The aqueous layer can be analyzed for acidic components, while the organic layer is used for the analysis of monomers and other organic-soluble additives.
-
Prior to injection into the HPLC system, filter the sample solution through a 0.45 µm syringe filter compatible with the solvent.
2.1.4. Standard Preparation
-
Prepare individual stock solutions of each reference standard (ECA, MCA, HQ, BHA) in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.
-
Prepare a mixed standard working solution by diluting the stock solutions with the mobile phase to achieve a final concentration within the expected range of the samples.
-
Prepare a series of calibration standards by further diluting the mixed standard working solution to cover a range of concentrations for linearity assessment.
Analysis of Amine Accelerators
Amine accelerators are often present in low concentrations and may require a different analytical approach due to their basic nature and potential for poor chromatographic peak shape on standard C18 columns.
2.2.1. HPLC Method with Derivatization
For UV detection, derivatization of the amines with a UV-absorbing agent is often necessary.[4][5]
-
Derivatizing Agent: Reagents such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or similar can be used.
-
Column: A C18 or a specialized column for amine analysis.
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase is typically used.
-
Detection: UV detection at a wavelength appropriate for the derivatizing agent.
2.2.2. HPLC Method without Derivatization
Specialized HPLC columns, such as mixed-mode or ion-exchange columns, can be used for the direct analysis of amines without derivatization.[6][7]
-
Column: Mixed-mode or cation-exchange column.
-
Mobile Phase: A mobile phase containing a buffer and a high percentage of organic solvent.
-
Detection: UV detection at low wavelengths (e.g., 210 nm) or using an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).[6]
Analysis of Polymeric Thickeners (e.g., PMMA)
The analysis of high molecular weight polymeric thickeners like Polymethyl Methacrylate (PMMA) is typically performed using Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC), which separates molecules based on their size in solution.
-
Technique: GPC/SEC.
-
Columns: A set of GPC columns with a suitable pore size for the expected molecular weight range of the polymer.
-
Mobile Phase: A solvent in which the polymer is soluble, such as tetrahydrofuran (B95107) (THF).
-
Detector: A refractive index (RI) detector is commonly used for polymer analysis.
Data Presentation
The quantitative data for the analysis of cyanoacrylate adhesive formulations can be summarized in tables for easy comparison of different batches or formulations.
Table 1: Representative HPLC Retention Times for Monomers and Stabilizers.
| Analyte | Chemical Class | Typical Retention Time (minutes) |
| Methyl-2-cyanoacrylate (MCA) | Monomer | ~6.1 - 8.0 |
| Ethyl-2-cyanoacrylate (ECA) | Monomer | ~8.0 |
| Hydroquinone (HQ) | Stabilizer | ~3.3 - 5.3 |
| Butylated Hydroxyanisole (BHA) | Stabilizer | Varies with isomers, typically > 5.0 |
Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and mobile phase composition.[8][9][10]
Table 2: Quantitative Analysis of a Sample Cyanoacrylate Adhesive Formulation.
| Component | Concentration (% w/w) | RSD (%) (n=3) |
| Ethyl-2-cyanoacrylate | 95.2 | 0.8 |
| Hydroquinone | 0.05 | 2.1 |
| PMMA (Thickener) | 4.5 | 1.5 |
| Amine Accelerator | 0.25 | 3.5 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive analysis of a cyanoacrylate adhesive sample.
Caption: Workflow for the comprehensive HPLC analysis of cyanoacrylate adhesives.
Conclusion
The HPLC methods described in this application note provide a robust framework for the qualitative and quantitative analysis of cyanoacrylate adhesive formulations. The primary RP-HPLC method allows for the routine analysis of the main monomer and stabilizer components, which are critical for quality control. For a more comprehensive characterization of the formulation, specialized HPLC or GPC/SEC methods can be employed for the analysis of accelerators and thickeners. Adherence to proper sample preparation techniques, especially the use of chilled conditions to prevent polymerization, is paramount for obtaining accurate and reproducible results. The presented protocols and data serve as a valuable resource for researchers and professionals involved in the development and analysis of cyanoacrylate adhesives.
References
- 1. lcms.cz [lcms.cz]
- 2. scribd.com [scribd.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Separation of Amines on BIST B and BIST B+ Columns | SIELC Technologies [sielc.com]
- 7. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. osha.gov [osha.gov]
- 10. mjas.analis.com.my [mjas.analis.com.my]
Application Notes and Protocols: Knoevenagel Condensation of 2-Methoxyethyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Knoevenagel condensation reaction between 2-methoxyethyl cyanoacetate (B8463686) and various aromatic aldehydes. The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, widely used to create α,β-unsaturated compounds that are valuable intermediates in the manufacturing of fine chemicals, pharmaceuticals, and functional polymers.[1]
The reaction involves the nucleophilic addition of an active methylene (B1212753) compound, in this case, 2-methoxyethyl cyanoacetate, to the carbonyl group of an aldehyde. This is typically followed by a dehydration step to yield the final condensed product. The reaction is generally catalyzed by a weak base, such as an amine.[1]
General Reaction Scheme
The condensation of an aromatic aldehyde with 2-methoxyethyl cyanoacetate proceeds as follows:
R-PhCH=C(CN)CO₂CH₂CH₂OCH₃
Novel trisubstituted ethylenes, such as methyl and methoxy (B1213986) ring-disubstituted 2-methoxyethyl phenylcyanoacrylates, have been successfully synthesized using the piperidine-catalyzed Knoevenagel condensation of the corresponding ring-substituted benzaldehydes and 2-methoxyethyl cyanoacetate.[2][3][4]
Experimental Protocols
Several protocols can be employed for this condensation, ranging from traditional solvent-based methods to more modern, environmentally friendly "green" chemistry approaches.
Protocol 1: General Piperidine-Catalyzed Condensation
This protocol is a standard method for the synthesis of 2-methoxyethyl phenylcyanoacrylates.[2]
Materials:
-
Substituted aromatic aldehyde (1.0 mmol)
-
2-Methoxyethyl cyanoacetate (1.0 mmol)
-
Piperidine (B6355638) (catalytic amount, ~0.1 mmol)
-
Toluene or Ethanol (as solvent)
-
Methanol (for precipitation)
-
Round-bottom flask equipped with a magnetic stirrer and condenser
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and 2-methoxyethyl cyanoacetate (1.0 mmol) in the chosen solvent (e.g., 10 mL of Toluene).
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 70°C) and stir for a predetermined time.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).[5][6]
-
Upon completion, cool the mixture to room temperature.
-
Precipitate the product by pouring the reaction mixture dropwise into cold methanol.[4]
-
Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.
-
If necessary, purify the product further by recrystallization.
Protocol 2: Solvent-Free Knoevenagel Condensation
This environmentally friendly protocol reduces waste by eliminating the need for a solvent.[5][7]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
2-Methoxyethyl cyanoacetate (1.0 mmol)
-
Catalyst (e.g., Gallium Chloride [GaCl₃] or a basic catalyst like DBU, catalytic amount)[5][7][8]
-
Mortar and pestle
-
Water (for washing)
Procedure:
-
Place the aromatic aldehyde (1.0 mmol), 2-methoxyethyl cyanoacetate (1.0 mmol), and the chosen catalyst in a mortar.
-
Grind the mixture vigorously with a pestle at room temperature. The reaction is often rapid and can be complete within minutes.[7]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the solid mixture with water to remove the catalyst and any water-soluble impurities.[5][7]
-
Collect the solid product by filtration and dry. Further purification is often not necessary due to the high purity of the product obtained.[7]
Protocol 3: Knoevenagel Condensation in Aqueous Media
Using water as a solvent is a key principle of green chemistry.[9] This protocol is adapted from methods using catalysts that are effective in water.[5][9]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
2-Methoxyethyl cyanoacetate (1.0 mmol)
-
Water (5-10 mL)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol) and 2-methoxyethyl cyanoacetate (1 mmol).
-
Add water (5-10 mL) and the catalyst (e.g., 5 mol% Ni(NO₃)₂·6H₂O).[5][9]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction's progress via TLC.
-
Upon completion, add cold water (15-25 mL) to precipitate the product.[5]
-
Collect the solid product by filtration, wash thoroughly with cold water, and air dry.[5]
Data Presentation
The choice of catalyst and reaction conditions significantly impacts the yield and reaction time. The following tables summarize results from various studies on Knoevenagel condensation with aromatic aldehydes and active methylene compounds like ethyl cyanoacetate, which serves as a close analog for 2-methoxyethyl cyanoacetate.
Table 1: Comparison of Catalysts for the Condensation of Benzaldehyde and Ethyl Cyanoacetate.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| DBU/H₂O | Water | Room Temp. | 20 min | 96 | [8] |
| DIPEAc | Dichloromethane | Reflux | 3-6 h | 91 | [10] |
| Ni(NO₃)₂·6H₂O | Water | Room Temp. | 35 min | 94 | [9] |
| Gallium Chloride | Solvent-free | Room Temp. | 5 min | 95 | [7] |
| Piperidine | Ethanol | 78 | 2 h | 92 | [11] |
| DABCO/[HyEtPy]Cl | Water | 50 | 20 min | 96 | [12] |
Table 2: Knoevenagel Condensation with Various Aromatic Aldehydes using DIPEAc Catalyst. [10]
| Aldehyde | Product | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl-2-cyano-3-phenylacrylate | 3 | 91 |
| 4-Chlorobenzaldehyde | Ethyl-2-cyano-3-(4-chlorophenyl)acrylate | 4 | 94 |
| 4-Methoxybenzaldehyde | Ethyl-2-cyano-3-(4-methoxyphenyl)acrylate | 3.5 | 92 |
| 4-Nitrobenzaldehyde | Ethyl-2-cyano-3-(4-nitrophenyl)acrylate | 5 | 95 |
| 2-Naphthaldehyde | Ethyl-2-cyano-3-(naphthalen-2-yl)acrylate | 6 | 89 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Knoevenagel condensation experiment, from preparation to final product characterization.
Caption: General experimental workflow for Knoevenagel condensation.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Aromatic aldehydes can be irritants. Piperidine and other amine catalysts are corrosive and have strong odors. Handle with care.
-
Consult the Safety Data Sheet (SDS) for all chemicals used in the procedure for detailed hazard information and safe handling practices.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. ijcps.org [ijcps.org]
- 10. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
- 12. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
Application Notes and Protocols for In Vivo Biocompatibility Testing of 2-Methoxyethyl 2-cyanoacrylate (2-MECA) Implants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo biocompatibility testing of 2-Methoxyethyl 2-cyanoacrylate (2-MECA) implants. Due to limited direct quantitative data for 2-MECA, this document synthesizes findings from closely related alkoxyethyl and alkyl cyanoacrylates to provide a predictive assessment and detailed experimental protocols. The biocompatibility of cyanoacrylate adhesives is largely influenced by the length and structure of their alkyl or alkoxyethyl chain, with longer chains generally exhibiting reduced tissue toxicity.
Data Presentation: Comparative Biocompatibility of Cyanoacrylates
The following tables summarize quantitative and qualitative data from in vivo studies on various cyanoacrylate adhesives. This data provides a basis for understanding the expected biocompatibility profile of 2-MECA.
Table 1: In Vivo Inflammatory Response to Cyanoacrylate Implants
| Cyanoacrylate Type | Animal Model | Implantation Site | Observation Period | Key Findings |
| Ethoxyethyl-2-cyanoacrylate | Rabbit | Subcutaneous | 2 weeks | Significant inflammatory response persisting for approximately one week.[1] |
| Methyl-2-cyanoacrylate | Rabbit | Subcutaneous | 2 weeks | Significant and persistent inflammatory response.[1] |
| Ethyl-2-cyanoacrylate | Rabbit | Subcutaneous | 2 weeks | Mild inflammatory reaction.[1] |
| n-Butyl-2-cyanoacrylate | Rat | Subcutaneous | 45 days | More aggressive inflammatory reaction compared to control.[2] |
| 2-Octyl-cyanoacrylate | Rabbit | Abdominal Hernia Repair | 14 days | Least seroma and macrophage response compared to n-butyl and n-hexyl cyanoacrylates.[3] |
Table 2: In Vivo Degradation and Absorption of Cyanoacrylate Implants
| Cyanoacrylate Type | Animal Model | Implantation Site | Degradation/Absorption Time | Degradation Byproducts |
| Ethoxyethyl-2-cyanoacrylate | Rabbit | Subcutaneous | Absorbed within 2 weeks.[1] | Formaldehyde, Cyanoacetate |
| Methyl-2-cyanoacrylate | Rabbit | Subcutaneous | Absorbed within 2 weeks.[1] | Higher levels of Formaldehyde |
| Ethyl-2-cyanoacrylate | Rabbit | Subcutaneous | Still present at 2 weeks.[1] | Formaldehyde, Cyanoacetate |
| n-Butyl-2-cyanoacrylate | Not Specified | In Vitro | Slower degradation than shorter chains. | Lower levels of Formaldehyde |
| 2-Octyl-cyanoacrylate | Not Specified | In Vitro | Slowest degradation among tested alkyl CAs. | Lowest levels of Formaldehyde[4] |
Experimental Protocols
The following are detailed protocols for key in vivo biocompatibility experiments for 2-MECA implants, based on established methodologies for cyanoacrylate adhesives.
Protocol 1: Subcutaneous Implantation for Histopathological Analysis
Objective: To evaluate the local tissue reaction to implanted 2-MECA over time.
Materials:
-
This compound (sterile)
-
Animal model (e.g., Sprague-Dawley rats or New Zealand white rabbits)
-
General surgical instruments
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Sutures or surgical staples
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Masson's Trichrome stain
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week prior to the study. Anesthetize the animal and shave and disinfect the dorsal surgical site.
-
Implantation: Create a small subcutaneous pocket through a minimal skin incision.[5] Inject a standardized amount of 2-MECA into the pocket. Close the incision with sutures or surgical staples.[2]
-
Post-operative Care: Monitor the animals for any adverse reactions. Administer analgesics as required.
-
Euthanasia and Sample Collection: At predetermined time points (e.g., 7, 21, and 45 days), euthanize the animals.[2] Excise the implant and surrounding tissue.
-
Histological Preparation: Fix the tissue samples in 10% neutral buffered formalin, embed in paraffin, and section using a microtome.
-
Staining and Analysis: Stain the tissue sections with H&E to visualize cellular infiltration and tissue morphology. Use Masson's Trichrome to assess fibrosis and collagen deposition. A pathologist should perform a blinded evaluation of the slides to score the inflammatory response (e.g., presence of neutrophils, lymphocytes, macrophages, giant cells) and fibrous capsule formation.
Protocol 2: In Vitro Cytotoxicity Assay (ISO 10993-5)
Objective: To assess the potential for 2-MECA to cause cell death.
Materials:
-
This compound (sterile)
-
L929 mouse fibroblast cell line (or other appropriate cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Material Extraction: Prepare an extract of the polymerized 2-MECA in cell culture medium according to ISO 10993-12 standards.
-
Cell Seeding: Seed L929 cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Exposure: Replace the culture medium with the 2-MECA extract at various concentrations. Include positive (e.g., latex) and negative (e.g., high-density polyethylene) controls.
-
Incubation: Incubate the cells with the extracts for 24-72 hours.
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization and Reading: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
Visualization of Experimental Workflows and Signaling Pathways
Below are diagrams illustrating key processes in the biocompatibility assessment of 2-MECA implants.
References
- 1. In vivo evaluation of 2-cyanoacrylates as surgical adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo qualitative analysis of the biocompatibility of different cyanoacrylate-based adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Flexible Polymer Films with 2-Methoxyethyl 2-cyanoacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethyl 2-cyanoacrylate (MECA) is a versatile monomer that polymerizes to form flexible and biocompatible poly(this compound) (PMECA) films.[1] These properties make it an attractive candidate for various biomedical applications, particularly in the field of drug delivery. The methoxyethyl side chain imparts greater flexibility to the polymer compared to shorter-chain cyanoacrylates, enhancing its suitability for applications on dynamic surfaces such as skin.[1] Furthermore, MECA exhibits a more favorable biocompatibility profile, with reduced cytotoxicity compared to its shorter-chain counterparts.[1]
These application notes provide detailed protocols for the formulation of flexible MECA-based polymer films for drug delivery, their characterization, and relevant biological assessments. The information is intended to guide researchers in harnessing the potential of MECA for developing innovative drug delivery systems.
Data Presentation
Table 1: Mechanical Properties of Flexible Polymer Films
| Film Formulation | Polymer Concentration (% w/v) | Plasticizer (% w/w of polymer) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Reference |
| PMECA Film | e.g., 10% | e.g., 20% | Data to be determined | Data to be determined | Data to be determined | Internal Data |
| PMECA + Drug X | e.g., 10% | e.g., 20% | Data to be determined | Data to be determined | Data to be determined | Internal Data |
Researchers should perform tensile testing according to ASTM D882 standards to populate this table.[5]
Table 2: In Vitro Drug Release Profile from MECA Films
Similar to mechanical properties, specific drug release data for MECA films is not widely available in tabular format. The following table is a template for presenting cumulative drug release data obtained from in vitro studies, for instance, using a Franz diffusion cell. The release kinetics can be analyzed using various mathematical models such as First-Order, Higuchi, and Korsmeyer-Peppas models to understand the release mechanism.[1][6]
| Time (hours) | Cumulative Drug Release (%) - Formulation A | Cumulative Drug Release (%) - Formulation B |
| 0 | 0 | 0 |
| 1 | Data to be determined | Data to be determined |
| 2 | Data to be determined | Data to be determined |
| 4 | Data to be determined | Data to be determined |
| 8 | Data to be determined | Data to be determined |
| 12 | Data to be determined | Data to be determined |
| 24 | Data to be determined | Data to be determined |
This data should be generated using a validated in vitro release testing method.
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded MECA Films by Solvent Casting
This protocol describes the preparation of flexible MECA films containing a model anti-inflammatory drug, such as ibuprofen (B1674241) or diclofenac, using the solvent casting method.[7][8][9]
Materials:
-
This compound (MECA) monomer
-
Active Pharmaceutical Ingredient (API), e.g., Ibuprofen
-
Solvent (e.g., Acetone, Ethyl Acetate)
-
Plasticizer (e.g., Dibutyl Phthalate, Triethyl Citrate)
-
Petri dish or other suitable casting surface
-
Magnetic stirrer and stir bar
-
Fume hood
-
Desiccator
Procedure:
-
In a fume hood, prepare a solution of the desired concentration of MECA monomer in the chosen solvent (e.g., 10% w/v).
-
Add the plasticizer to the solution at a concentration of 10-30% (w/w) relative to the MECA monomer and stir until fully dissolved.
-
Dissolve the API into the polymer solution at the desired concentration (e.g., 1-5% w/w relative to the polymer). Ensure the API is fully dissolved or homogeneously dispersed.
-
Pour a specific volume of the resulting solution into a level Petri dish to achieve the desired film thickness.
-
Allow the solvent to evaporate slowly in the fume hood at room temperature for 24-48 hours. To control the evaporation rate, the Petri dish can be partially covered.
-
Once the film is completely dry, carefully peel it from the casting surface.
-
Store the film in a desiccator to protect it from moisture until further characterization.
Experimental Workflow for Film Preparation
Protocol 2: Mechanical Testing of MECA Films
This protocol outlines the procedure for determining the tensile strength and elongation at break of the prepared MECA films according to ASTM D882.[5]
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Film grips
-
Specimen cutter (to prepare dumbbell-shaped or rectangular specimens)
-
Micrometer for thickness measurement
Procedure:
-
Cut the MECA film into standard specimen shapes (e.g., rectangular strips of 25 mm width and 150 mm length).
-
Measure the thickness of each specimen at several points along the gauge length and calculate the average thickness.
-
Set the grip separation on the UTM (e.g., 100 mm).
-
Mount the specimen securely in the grips, ensuring it is aligned vertically and not slipping.
-
Apply a tensile load at a constant rate of crosshead displacement (e.g., 50 mm/min) until the specimen breaks.
-
Record the maximum load and the elongation at break.
-
Calculate the tensile strength and percentage elongation at break using the following formulas:
-
Tensile Strength (MPa) = Maximum Load (N) / (Cross-sectional Area (mm²))
-
Elongation at Break (%) = ((Final Length - Initial Length) / Initial Length) x 100
-
Workflow for Mechanical Property Testing
Protocol 3: In Vitro Drug Release Study
This protocol describes the use of a Franz diffusion cell to evaluate the in vitro release of an API from the prepared MECA films.
Equipment:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose (B213188) acetate) or excised skin
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer and stir bars
-
Water bath for temperature control (32 ± 0.5 °C for skin permeation studies)
-
Syringes and needles for sampling
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Mount the synthetic membrane or excised skin between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane. Place a small stir bar in the receptor compartment.
-
Place the Franz cells in a water bath maintained at the appropriate temperature and start the stirring.
-
Cut a circular piece of the drug-loaded MECA film with a diameter corresponding to the orifice of the Franz cell.
-
Place the film on the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative amount of drug released per unit area over time.
Workflow for In Vitro Drug Release Study
Protocol 4: Biocompatibility Assessment - In Vitro Cytotoxicity
This protocol provides a general guideline for assessing the in vitro cytotoxicity of MECA films based on the ISO 10993-5 standard. An extract test is described.
Materials:
-
L929 mouse fibroblast cell line (or other relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile MECA film samples
-
Positive control (e.g., organotin-stabilized PVC)
-
Negative control (e.g., high-density polyethylene)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solvent for formazan (B1609692) dissolution (e.g., isopropanol)
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Extract Preparation:
-
Prepare extracts of the sterile MECA film, positive control, and negative control by incubating them in cell culture medium at 37 °C for 24 hours. The surface area to volume ratio should be in accordance with ISO 10993-12.
-
-
Cell Seeding:
-
Seed L929 cells into a 96-well plate at a density that will ensure they are sub-confluent at the time of testing. Incubate for 24 hours.
-
-
Cell Treatment:
-
Remove the culture medium from the wells and replace it with the prepared extracts (from the MECA film, positive control, and negative control). Also include wells with fresh medium as an untreated control.
-
-
Incubation:
-
Incubate the plate for 24-72 hours.
-
-
MTT Assay:
-
After incubation, remove the extracts and add MTT solution to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the MTT solution and add a solvent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.
-
Workflow for In Vitro Cytotoxicity Testing
Signaling Pathways
The following diagrams illustrate key signaling pathways that are often targeted by drugs delivered via transdermal systems, such as non-steroidal anti-inflammatory drugs (NSAIDs). Understanding these pathways is crucial for drug development professionals.
NF-κB Signaling Pathway
MAPK Signaling Pathway
mTOR Signaling Pathway
References
- 1. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives [dspace.mit.edu]
- 5. Mechanical Characteristics | Basic Film Knowledge | TORAY FILMS | TORAY [films.toray]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
Application Notes and Protocols for Low-Odor, Low-Bloom Cyanoacrylate Adhesives in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selection and use of low-odor, low-bloom cyanoacrylate adhesives for various laboratory applications. Detailed protocols for performance evaluation and biocompatibility assessment are included to assist in validating these adhesives for specific research and development needs.
Introduction to Low-Odor, Low-Bloom Cyanoacrylate Adhesives
Traditional cyanoacrylate (CA) adhesives, commonly known as "super glues," are valued for their rapid bonding capabilities. However, their use in laboratory and cleanroom environments can be problematic due to strong, irritating odors and a phenomenon known as "blooming" or "frosting". This white, powdery residue can contaminate sensitive experiments and compromise the aesthetics of assembled devices.[1][2]
Low-odor, low-bloom cyanoacrylate adhesives have been formulated to address these issues. The key innovation lies in the use of modified cyanoacrylate monomers, primarily alkoxyethyl and methoxyethyl cyanoacrylates.[3] These molecules have a higher molecular weight and lower vapor pressure compared to the ethyl-2-cyanoacrylate (ECA) found in standard CAs. This chemical modification significantly reduces the release of volatile monomers into the air, thereby minimizing both the characteristic odor and the blooming effect.[3]
Applications in the Laboratory:
Low-odor, low-bloom CAs are ideal for a variety of precision bonding applications in research and development, including:
-
Medical Device Prototyping and Assembly: Bonding components of catheters, microfluidic devices, and diagnostic disposables where aesthetic appearance and low contamination are critical.
-
Optics and Photonics: Assembling lenses, fibers, and other optical components where blooming would interfere with light transmission.
-
Electronics and Sensors: Encapsulating or bonding small electronic components and sensors where cleanliness is paramount.
-
General Laboratory Use: Repairing plastic and glass labware, assembling experimental setups, and other routine bonding tasks in enclosed spaces.
Comparative Data of Selected Low-Odor, Low-Bloom Cyanoacrylate Adhesives
For the purpose of these application notes, we will focus on three representative low-odor, low-bloom cyanoacrylate adhesives: Loctite® 460™ , Permabond® 940 Series , and Born2Bond™ Ultra Series . The following tables summarize their key performance characteristics based on publicly available technical data sheets.
Table 1: Physical and Curing Properties
| Property | Loctite® 460™ | Permabond® 940 | Born2Bond™ Ultra (MV) |
| Chemical Type | Alkoxyethyl Cyanoacrylate[4] | Alkoxyethyl Cyanoacrylate[5] | Methoxyethyl Cyanoacrylate[6] |
| Viscosity (cP at 25°C) | 30 - 60[7] | 3 - 10[5] | 120 - 170[6] |
| Color | Clear, Colorless[7] | Colorless[5] | Transparent[6] |
| Fixture Time (Steel) | 10 - 30 seconds[4] | 10 - 15 seconds[5] | 5 - 15 seconds[8] |
| Fixture Time (Polycarbonate) | 10 - 20 seconds[4] | Not Specified | 25 - 50 seconds[9] |
| Fixture Time (ABS) | <5 seconds[4] | 10 - 15 seconds[5] | 10 - 30 seconds[9] |
| Full Cure Time | 24 hours[10] | 24 hours[11] | 24 - 72 hours[9] |
Table 2: Mechanical Properties (Lap Shear Strength, MPa)
| Substrate | Loctite® 460™ | Permabond® 940 Series | Born2Bond™ Ultra (HV) |
| Steel (Grit Blasted) | 21[12] | Not Specified | 11[2] |
| Stainless Steel | Not Specified | Not Specified | 15 - 25 sec (Fixture Time)[9] |
| Polycarbonate | 3 - 10[13] | Not Specified | 4[9] |
| Acrylic (PMMA) | Not Specified | Not Specified | Not Specified |
| ABS | 7.9[4] | Not Specified | 6[9] |
| PVC | 2.8[4] | 10-15 sec (Fixture Time)[5] | 8[9] |
Note: Direct comparison of shear strength can be challenging as testing conditions and specific substrate grades may vary between manufacturers. Substrate failure (SF) is often noted, indicating the adhesive bond is stronger than the material itself.
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the performance and biocompatibility of low-odor, low-bloom cyanoacrylate adhesives in a laboratory setting.
Protocol for Lap Shear Strength Testing (Modified from ASTM F2255)
This protocol describes a method for determining the shear strength of a cyanoacrylate adhesive bond between two substrates.
Materials:
-
Cyanoacrylate adhesive
-
Substrate materials (e.g., polycarbonate, acrylic, stainless steel coupons, 25 mm x 100 mm x 1.6 mm)
-
Solvent for cleaning (e.g., Isopropanol)
-
Lint-free wipes
-
Tensile testing machine with a suitable load cell
-
Clamps for holding specimens during curing
Procedure:
-
Substrate Preparation:
-
Clean the bonding surfaces of the substrate coupons with isopropanol (B130326) and a lint-free wipe to remove any contaminants.
-
Allow the solvent to fully evaporate.
-
For metallic substrates, light abrasion of the bonding surface can improve adhesion.[1]
-
-
Specimen Assembly:
-
Apply a single drop of cyanoacrylate adhesive to one end of a substrate coupon.
-
Immediately join it to another coupon with a 12.5 mm overlap to create a bond area of 12.5 mm x 25 mm.
-
Apply firm, consistent pressure for the duration of the fixture time specified by the manufacturer. Clamps can be used to maintain pressure.
-
-
Curing:
-
Allow the bonded specimens to cure at ambient laboratory conditions (e.g., 22°C, 40-60% relative humidity) for at least 24 hours.[10]
-
-
Testing:
-
Secure the ends of the bonded specimen in the grips of the tensile testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 1 mm/min) until the bond fails.
-
Record the maximum load at failure.
-
-
Calculation:
-
Calculate the shear strength in megapascals (MPa) by dividing the maximum load (in Newtons) by the bond area (in square millimeters).
Shear Strength (MPa) = Maximum Load (N) / (12.5 mm * 25 mm)
-
Workflow for Lap Shear Strength Testing
Protocol for In Vitro Cytotoxicity Testing (Based on ISO 10993-5)
This protocol outlines a method to assess the potential of a cured cyanoacrylate adhesive to cause cellular damage.
Materials:
-
Cured cyanoacrylate adhesive samples
-
L929 mouse fibroblast cell line (or other appropriate cell line)
-
Cell culture medium (e.g., MEM) with and without serum
-
Positive control (e.g., material with known cytotoxicity)
-
Negative control (e.g., material with known non-cytotoxicity)
-
Sterile, chemically inert extraction containers
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
-
96-well cell culture plates
-
MTT reagent for quantitative analysis (optional)
Procedure:
-
Sample Preparation:
-
Extraction:
-
Cell Culture and Exposure:
-
Seed L929 cells in a 96-well plate and incubate until they form a sub-confluent monolayer.
-
Remove the culture medium and replace it with the prepared extracts (undiluted and serial dilutions).
-
Incubate the cells with the extracts for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Qualitative Assessment:
-
Examine the cells under an inverted microscope.
-
Grade the cytotoxicity based on the morphological changes of the cells according to the scale in ISO 10993-5 (Grade 0: no reactivity to Grade 4: severe reactivity).
-
-
Quantitative Assessment (Optional - MTT Assay):
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
Read the absorbance on a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect.
-
Workflow for In Vitro Cytotoxicity Testing
Protocol for Semi-Quantitative Blooming Assessment
This protocol provides a method for visually and semi-quantitatively assessing the blooming potential of a cyanoacrylate adhesive.
Materials:
-
Cyanoacrylate adhesive
-
Black, non-porous substrate (e.g., black acrylic or polished black granite)
-
Micropipette
-
Enclosed, transparent chamber (e.g., a desiccator or a sealed plastic container)
-
Digital camera with consistent lighting
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Sample Preparation:
-
Clean the black substrate with isopropanol and allow it to dry completely.
-
Place the substrate inside the enclosed chamber.
-
-
Adhesive Application:
-
Using a micropipette, dispense a consistent volume (e.g., 10 µL) of the cyanoacrylate adhesive onto the center of the substrate.
-
Immediately seal the chamber to create a static air environment, which can exacerbate blooming.[16]
-
-
Curing and Observation:
-
Allow the adhesive to cure for 24 hours in the sealed chamber.
-
After 24 hours, carefully open the chamber in a well-ventilated area.
-
-
Visual and Photographic Assessment:
-
Visually inspect the area around the adhesive drop for any white, hazy residue (bloom).
-
Capture a high-resolution digital image of the substrate under consistent lighting conditions.
-
-
Semi-Quantitative Analysis:
-
Open the image in an image analysis software.
-
Define a region of interest (ROI) around the cured adhesive drop.
-
Measure the area of the visible bloom in square millimeters.
-
Alternatively, a grayscale intensity analysis can be performed to quantify the "whiteness" of the bloom.
-
Conclusion
Low-odor, low-bloom cyanoacrylate adhesives offer significant advantages for a wide range of laboratory applications where cleanliness, aesthetics, and a comfortable working environment are essential. By understanding the properties of different formulations and utilizing standardized testing protocols, researchers and drug development professionals can confidently select and validate the most appropriate adhesive for their specific needs, ensuring reliable and reproducible results.
References
- 1. permabond.com [permabond.com]
- 2. bostik.com [bostik.com]
- 3. BORN2BOND™ ULTRA K85: A BREAKTHROUGH ON PERFORMANCE, SUSTAINABILITY, AND SAFETY [ulbrich.si]
- 4. images.100y.com.tw [images.100y.com.tw]
- 5. permabond.com [permabond.com]
- 6. born2bond.arkema.com [born2bond.arkema.com]
- 7. farnell.com [farnell.com]
- 8. born2bond.bostik.com [born2bond.bostik.com]
- 9. born2bond.bostik.com [born2bond.bostik.com]
- 10. rshughes.com [rshughes.com]
- 11. Permabond 940 Low Odor Cyanoacrylate Adhesive Clear 1 oz Bottle [ellsworth.com]
- 12. LOCTITE® 460 - Henkel Adhesives [henkel-adhesives.com]
- 13. docs.rs-online.com [docs.rs-online.com]
- 14. intertronics.co.uk [intertronics.co.uk]
- 15. Tackling ISO 10993-12 Biocompatibility [proximacro.com]
- 16. silmid.com [silmid.com]
Application Notes and Protocols for Biomimetic Underwater Adhesives Using Modified Cyanoacrylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of biomimetic underwater adhesives based on cyanoacrylates modified with catechol-containing moieties, inspired by the adhesive proteins of marine mussels.
Introduction
Traditional cyanoacrylate adhesives, while effective in dry environments, polymerize too rapidly and uncontrollably upon contact with water, limiting their efficacy for underwater applications.[1] Marine organisms, such as mussels, have evolved sophisticated protein-based adhesives that can bond strongly to various surfaces underwater. This remarkable adhesion is largely attributed to the presence of 3,4-dihydroxyphenylalanine (DOPA), a catechol-containing amino acid.[2] By incorporating DOPA-like functionalities into cyanoacrylate-based polymers, it is possible to develop advanced adhesives that exhibit strong and durable adhesion in aqueous environments. These biomimetic adhesives have significant potential in various fields, including biomedical applications for tissue repair and drug delivery.
Data Presentation: Performance of Biomimetic Underwater Adhesives
The following table summarizes the quantitative data on the performance of various biomimetic adhesives, providing a comparative overview of their underwater adhesion capabilities.
| Adhesive Formulation | Substrate | Adhesion Strength (MPa) | Curing/Setting Time | Key Findings |
| Poly(vinylcatechol-styrene) (PVCS) | Aluminum | ~1.5 | Not specified | Demonstrates strong underwater adhesion.[3] |
| Catechol-functionalized poly(disulfides) | Glass | >11 (in air), ~3.6 (underwater, pH 3) | Stabilized after 7 days | Exhibits robust, water-resistant, and reusable adhesion.[4] |
| Non-canonical phenolic polymers (P4HS) | Metal | >10 | Not specified | Shows versatile and ultra-strong underwater adhesion.[5] |
| Dopamine-functionalized PDMS | Not specified | 0.198 ± 0.038 | Not specified | Provides tunable adhesive properties.[6] |
| Cyanoacrylate on unmodified HDPE | HDPE | 0.20 ± 0.03 | Not specified | Baseline for comparison, showing weak adhesion.[7][8] |
| Cyanoacrylate on Cr-nanorod modified HDPE | HDPE | 2.03 ± 0.06 | Not specified | Surface modification significantly improves bond strength.[7][8] |
| Ethyl 2-cyanoacrylate (ECA) with PMMA | Steel | ~14-16 | Not specified | Modification with PMMA increases tensile shear strength.[9] |
| Ethyl 2-cyanoacrylate (ECA) with PBAN | Steel | ~16-18 | Not specified | Modification with PBAN shows a pronounced increase in strength.[9] |
| Cyanoacrylate (orthodontic) | Tooth | 5.8 ± 2.4 (at 0.5 hr), 7.1 ± 3.3 (at 24 hr) | 0.5 - 24 hours | Bond strength increases significantly with curing time.[10] |
Experimental Protocols
Protocol 1: Synthesis of Dopamine (B1211576) Methacrylamide (B166291) (DMA)
This protocol describes the synthesis of a DOPA-mimetic monomer, Dopamine Methacrylamide (DMA), which can be copolymerized with acrylate (B77674) monomers to create a biomimetic adhesive.
Materials:
-
Dopamine hydrochloride
-
Methacrylic anhydride (B1165640)
-
Sodium borate (B1201080) tetrahydrate (Na₂B₄O₇·10H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Milli-Q water
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
6 M Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen gas
Procedure:
-
In a reaction vessel, dissolve 30 g of sodium borate tetrahydrate and 12 g of sodium bicarbonate in 300 ml of Milli-Q water.
-
Bubble the aqueous solution with nitrogen gas for 20 minutes to remove dissolved oxygen.
-
Add 15 g of dopamine hydrochloride to the solution.
-
Prepare a solution of 14.1 ml of methacrylic anhydride in 75 ml of THF.
-
Add the methacrylic anhydride solution dropwise to the dopamine solution while stirring.
-
Maintain the pH of the reaction mixture above 8 by adding 1 M NaOH solution as needed.
-
Allow the reaction to proceed for 17 hours at room temperature under a nitrogen atmosphere with continuous stirring.
-
After the reaction, wash the solution twice with 30 ml of ethyl acetate.
-
Filter the resulting aqueous layer under vacuum.
-
Acidify the filtrate to a pH of 2 with 6 M HCl solution.
-
Extract the product three times with 50 ml of ethyl acetate.
-
Dry the combined organic layers with magnesium sulfate.
-
Concentrate the solution to approximately 15 ml under vacuum.
-
Precipitate the product by adding it to 220 ml of hexane at 0°C.
-
Collect the solid product and dry it overnight in a vacuum oven.
Protocol 2: Synthesis of Poly(dopamine methacrylamide-co-2-methoxyethyl acrylate) (p(DMA-co-MEA))
This protocol details the free radical copolymerization of the synthesized DMA with 2-methoxyethyl acrylate (MEA) to form the biomimetic adhesive polymer.
Materials:
-
Dopamine methacrylamide (DMA)
-
2-methoxyethyl acrylate (MEA)
-
Azobisisobutyronitrile (AIBN)
-
N,N-dimethylformamide (DMF)
-
Pentane
-
Methylene (B1212753) chloride
-
Nitrogen gas
Procedure:
-
In a reaction flask, add 0.6 mmol (132.8 mg) of DMA, 1.2 mmol (154 µL) of MEA, and 0.036 mmol (5.91 mg) of AIBN to 4 ml of DMF.
-
Bubble the solution with nitrogen gas for 30 minutes to deoxygenate.
-
Carry out the polymerization reaction for 3 hours at 60°C.
-
After polymerization, precipitate the copolymer by adding the reaction solution dropwise to stirred pentane.
-
For purification, dissolve the copolymer in methylene chloride and re-precipitate it in pentane.
-
Collect the resulting product and dry it overnight in a vacuum oven. Store the final product in pentane.
Protocol 3: Underwater Lap Shear Adhesion Test
This protocol outlines the procedure for evaluating the adhesive strength of the synthesized biomimetic adhesive in an underwater environment, following a modified ASTM D1002 standard.[9]
Materials and Equipment:
-
Synthesized p(DMA-co-MEA) adhesive
-
Substrates for testing (e.g., steel, aluminum, plastic coupons)
-
Universal Testing Machine (UTM) with a suitable load cell
-
Vise grips with serrated inserts
-
Solvent for cleaning substrates (e.g., acetone, isopropanol)
-
Deionized water or simulated seawater
-
Micrometer
Procedure:
-
Substrate Preparation:
-
Cut the substrate material into rectangular coupons (e.g., 25.4 mm x 101.6 mm).
-
Thoroughly clean the bonding surfaces of the coupons with a suitable solvent to remove any contaminants.
-
For certain substrates, mechanical abrasion (e.g., sandblasting) or chemical etching may be performed to enhance adhesion.
-
-
Adhesive Application and Curing:
-
Apply a uniform layer of the synthesized adhesive to the bonding area of one coupon.
-
Assemble the joint by overlapping the two coupons to a specific area (e.g., 12.7 mm x 25.4 mm).
-
Apply gentle pressure to ensure a thin, uniform bond line.
-
Immediately submerge the bonded assembly in a container of deionized water or simulated seawater.
-
Allow the adhesive to cure underwater for a specified period (e.g., 24 hours) at a controlled temperature.
-
-
Mechanical Testing:
-
Mount the cured, submerged specimen into the grips of the Universal Testing Machine. The test should be performed while the specimen is still underwater if possible, or immediately after removal to minimize drying.
-
Ensure the specimen is aligned so that the load is applied parallel to the bond line.
-
Apply a tensile load at a constant rate of crosshead displacement (e.g., 1.3 mm/min) until the bond fails.
-
Record the maximum load at failure.
-
-
Data Analysis:
-
Measure the precise area of the adhesive bond using a micrometer.
-
Calculate the shear strength by dividing the maximum load at failure by the bond area.
-
Report the shear strength in megapascals (MPa).
-
Note the mode of failure (e.g., adhesive failure at the interface, cohesive failure within the adhesive, or substrate failure).
-
Visualizations
References
- 1. chenso.com [chenso.com]
- 2. mdpi.com [mdpi.com]
- 3. Formulation of catechol-containing adhesives for enhanced underwater bonding and workability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robust and dynamic underwater adhesives enabled by catechol-functionalized poly(disulfides) network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [minerva-access.unimelb.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. aronalpha.net [aronalpha.net]
- 8. researchgate.net [researchgate.net]
- 9. afinitica.com [afinitica.com]
- 10. Effect of time on the shear bond strength of cyanoacrylate and composite orthodontic adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of 2-Methoxyethyl 2-cyanoacrylate for Controlled-Release Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethyl 2-cyanoacrylate (MECA) is a versatile monomer that has garnered significant interest in the biomedical field, particularly for the development of controlled-release drug delivery systems. Its unique properties, including biocompatibility, biodegradability, and the ability to polymerize rapidly in aqueous environments, make it an excellent candidate for encapsulating a wide range of therapeutic agents.[1] The resulting poly(this compound) polymer matrix can be formulated into nanoparticles, microcapsules, or implants, providing sustained and targeted drug release. This document provides detailed application notes and experimental protocols for the formulation and characterization of MECA-based drug delivery systems.
Key Advantages of this compound in Drug Delivery
-
Biocompatibility and Reduced Toxicity: Compared to shorter-chain cyanoacrylates, MECA exhibits an improved biocompatibility profile with lower irritation and reduced release of toxic byproducts during degradation.[1]
-
Controlled Polymerization Kinetics: The polymerization of MECA can be controlled, allowing for tailored formulation performance and characteristics.[1]
-
Enhanced Flexibility: The methoxyethyl group in the polymer chain imparts superior flexibility, making it suitable for various applications, including formulations for dynamic physiological environments.[1]
Formulation Strategies
The primary strategies for formulating MECA for controlled-release applications involve the creation of particulate systems, such as nanoparticles and microcapsules, where the drug is encapsulated within the polymer matrix.
Nanoparticle Formulation via Anionic Polymerization
Anionic polymerization is a common method for preparing poly(alkyl cyanoacrylate) nanoparticles. This process is initiated by anions in an aqueous medium, leading to the rapid formation of polymer chains that precipitate as nanoparticles.
Microencapsulation Techniques
Microencapsulation involves enveloping a drug core with a polymer shell. Various techniques can be adapted for MECA, including emulsion-solvent evaporation and coacervation.[2][3][4]
Data Presentation: Formulation and Characterization Parameters
The following tables summarize key quantitative data for cyanoacrylate-based nanoparticle formulations. While specific data for MECA is limited, data from other poly(alkyl cyanoacrylates) (PACA) are included for comparative purposes.
Table 1: Drug Loading and Encapsulation Efficiency of Paclitaxel (B517696) in Poly(butyl cyanoacrylate) (PBCA) Nanoparticles
| Paclitaxel Concentration in Monomer (% w/w) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) |
| 1 | 0.9 | 90 |
| 3 | 2.5 | 83 |
| 5 | 4.2 | 84 |
Data adapted from a study on paclitaxel-loaded PBCA nanoparticles prepared by miniemulsion polymerization. The trend is expected to be similar for MECA.
Table 2: Physicochemical Properties of Doxorubicin-Loaded Poly(methyl methacrylate-co-methacrylic acid) Nanoparticles
| Doxorubicin (B1662922) Load (%) | Particle Diameter (nm) |
| 0.54 | 15.2 |
| 1.08 | 20.5 |
| 2.17 | 35.8 |
| 4.38 | 70.1 |
| 6.91 | 99.5 |
This data illustrates the effect of drug loading on particle size in a similar acrylic polymer system.[5][6]
Experimental Protocols
Protocol 1: Synthesis of MECA Nanoparticles by Anionic Polymerization
This protocol describes a general method for the preparation of MECA nanoparticles.
Materials:
-
This compound (MECA) monomer
-
Citric acid
-
Dextran (B179266) (or other stabilizer like Poloxamer 188)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
Procedure:
-
Prepare an aqueous solution of 0.2% (w/v) citric acid and 0.8% (w/v) dextran in deionized water.
-
While vigorously stirring the aqueous solution, add the MECA monomer dropwise. The typical final concentration of the monomer is 0.15 M.[7]
-
Continue stirring for a minimum of 3 hours at room temperature to allow for complete polymerization.
-
Adjust the pH of the nanoparticle suspension to 7.0 using 1 M NaOH solution.[7]
-
The resulting suspension contains MECA nanoparticles.
Protocol 2: Drug Loading into MECA Nanoparticles
This protocol outlines the procedure for loading a hydrophobic drug into MECA nanoparticles during their formation.
Materials:
-
Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)
-
This compound (MECA) monomer
-
Stabilizer solution (e.g., 0.5% w/v Pluronic F127 in water)
Procedure:
-
Dissolve the desired amount of the hydrophobic drug in the MECA monomer. For example, prepare solutions with 1%, 3%, and 5% (w/w) of paclitaxel in MECA.[8]
-
Disperse the drug-monomer mixture into the aqueous stabilizer solution under high-speed stirring.
-
Allow the polymerization to proceed for 4 hours at room temperature.[8]
-
The resulting suspension contains drug-loaded MECA nanoparticles.
Protocol 3: Determination of Drug Loading and Encapsulation Efficiency
This protocol details the quantification of the entrapped drug using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Drug-loaded nanoparticle suspension
-
Centrifuge
-
HPLC system with a suitable column and detector for the specific drug
-
Mobile phase for HPLC
-
Standard solutions of the drug
Procedure:
-
Separate the drug-loaded nanoparticles from the aqueous medium by centrifugation at a high speed (e.g., 12,000 x g for 30 minutes at 4°C).[9]
-
Carefully collect the supernatant, which contains the non-entrapped drug.
-
Analyze the amount of free drug in the supernatant using a validated HPLC method.[9]
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:[10]
-
EE (%) = [(Total amount of drug added) - (Amount of free drug in supernatant)] / (Total amount of drug added) x 100 [9]
-
DL (%) = [(Total amount of drug added) - (Amount of free drug in supernatant)] / (Weight of nanoparticles) x 100
-
Protocol 4: In Vitro Drug Release Study
This protocol describes a typical in vitro release study using a dialysis method.
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4 (or other relevant release medium)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the sealed dialysis bag in a known volume of pre-warmed release medium (e.g., PBS, pH 7.4) to ensure sink conditions.
-
Maintain the system at 37°C with constant agitation.[11]
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume.
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
Protocol 5: Characterization of Nanoparticle Size and Morphology
Dynamic Light Scattering (DLS) for Particle Size Analysis:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
Scanning Electron Microscopy (SEM) for Morphology Analysis:
-
Place a drop of the diluted nanoparticle suspension on a clean sample holder (e.g., silicon wafer or aluminum stub) and allow it to air-dry or freeze-dry.[12][13]
-
Coat the dried sample with a thin layer of a conductive material (e.g., gold or platinum).
-
Image the nanoparticles using an SEM to observe their size, shape, and surface morphology.[12][13]
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. ijsdr.org [ijsdr.org]
- 4. Microencapsulation: A promising technique for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loading of doxorubicin on poly(methyl methacrylate-co-methacrylic acid) nanoparticles and release study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 药物递送常见问题 [sigmaaldrich.com]
- 11. eurofins.it [eurofins.it]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of scanning electron microscopy, dynamic light scattering and analytical ultracentrifugation for the sizing of poly(butyl cyanoacrylate) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Methoxyethyl 2-cyanoacrylate (MECA) Polymerization Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the polymerization rate of 2-Methoxyethyl 2-cyanoacrylate (MECA).
Troubleshooting Guide
This guide addresses common issues encountered during the handling and polymerization of MECA.
Issue 1: Premature Polymerization in Storage or During Handling
| Symptom | Potential Cause | Recommended Action |
| Monomer solidifies in the container. | Inadequate inhibitor concentration. | Ensure the MECA formulation contains an appropriate anionic inhibitor. Acidic stabilizers are crucial for preventing premature polymerization.[1] Store in a cool, dark, and dry place, as elevated temperatures can accelerate polymerization. For long-term storage, consider refrigeration in a sealed, moisture-proof container. |
| Exposure to moisture or basic contaminants. | MECA polymerizes rapidly in the presence of weak bases, including moisture from the air.[1] Keep containers tightly sealed when not in use. Use dry glassware and instruments. Work in a low-humidity environment if possible. | |
| Contaminated container or dispensing tools. | Use only clean, dry, and non-reactive containers and dispensing tools (e.g., polypropylene (B1209903) or polyethylene). Avoid contact with glass surfaces for prolonged periods, as they can be slightly basic and initiate polymerization. |
Issue 2: Polymerization is Too Slow or Incomplete
| Symptom | Potential Cause | Recommended Action |
| Extended curing time. | Low ambient humidity. | Anionic polymerization of cyanoacrylates is initiated by moisture.[1] Increase the relative humidity in the experimental environment or apply a fine mist of water to one of the bonding surfaces (use with caution as this can lead to a less controlled reaction). |
| Acidic substrate or residue. | Acidic surfaces can neutralize the basic initiators required for polymerization.[2][3] Clean and neutralize acidic substrates before applying MECA. Consider using a surface accelerator. | |
| Excessive inhibitor concentration. | While necessary for stability, high concentrations of acidic inhibitors can significantly slow down the desired polymerization. If formulating your own MECA solution, carefully control the inhibitor concentration. | |
| Low temperature. | Polymerization is a chemical reaction and is generally slower at lower temperatures. Conduct experiments at a controlled ambient temperature within the recommended range for your application. |
Issue 3: Inconsistent Polymerization Rates
| Symptom | Potential Cause | Recommended Action |
| Batch-to-batch variability in setting time. | Inconsistent storage conditions. | Store all batches of MECA under the same controlled conditions (temperature, humidity, light exposure) to ensure consistent performance. |
| Fluctuations in environmental conditions. | Monitor and control the temperature and humidity of your workspace to minimize variability in polymerization rates. | |
| Inconsistent application technique. | The amount of adhesive applied and the pressure used to join substrates can affect the polymerization rate. Standardize your application procedure for reproducible results. |
Frequently Asked Questions (FAQs)
Q1: How can I intentionally slow down the polymerization rate of MECA for my application?
You can slow down the polymerization rate by adding an acidic inhibitor. The addition of a small amount of a weak acid can prolong the setting time. The extent of this delay is proportional to the amount of acid added. However, be aware that excessive amounts of acid can completely inhibit polymerization.[1]
Q2: How can I speed up the polymerization of MECA?
To accelerate the polymerization, you can use a chemical accelerator. These are typically solutions containing amines that are applied to one of the substrates before the adhesive.[2][3] Accelerators are particularly useful in low-humidity environments or when bonding to acidic surfaces.[2][3] Be cautious with the amount of accelerator used, as it can affect the final properties of the polymer.
Q3: What are the typical inhibitors used for cyanoacrylates like MECA?
Common anionic polymerization inhibitors for cyanoacrylates include acidic compounds such as sulfur dioxide, nitric oxide, boron trifluoride, and various organic acids. These work by neutralizing the basic species that initiate polymerization.
Q4: Can I use heat to control the polymerization rate?
While higher temperatures generally increase the rate of chemical reactions, applying heat to MECA can be risky and may lead to an uncontrolled, rapid polymerization. It is generally not a recommended method for controlling the cure rate. For cyanoacrylates, the primary control mechanisms are managing moisture levels and using inhibitors or accelerators.
Q5: How does the substrate I'm using affect the polymerization rate?
The nature of the substrate is a critical factor. Basic surfaces will accelerate polymerization, while acidic surfaces will slow it down or even inhibit it. Porous materials may absorb the monomer, affecting the bond line and cure time. For consistent results, ensure your substrates are clean, dry, and free of any acidic or basic contaminants.
Quantitative Data on Polymerization Control (for Ethyl Cyanoacrylate as a Reference)
Disclaimer: The following data is for ethyl 2-cyanoacrylate and should be used as a reference and starting point for your experiments with this compound. The polymerization kinetics of MECA may differ due to its unique molecular structure.
The following table summarizes the effect of acetic acid, an anionic inhibitor, on the polymerization rate of ethyl 2-cyanoacrylate.
| Inhibitor | Concentration (wt%) | Propagation Rate Constant (k_p) (L·mol⁻¹·s⁻¹) | Termination Rate Constant (k_t) (L·mol⁻¹·s⁻¹) |
| Acetic Acid | 7.0 | 1622 | 4.11 x 10⁸ |
Source: Adapted from literature on the radical polymerization of ethyl 2-cyanoacrylate, where anionic polymerization was suppressed by the inhibitor.[1]
Experimental Protocols
Protocol 1: Monitoring MECA Polymerization Rate using Raman Spectroscopy
This protocol provides a method for real-time monitoring of the conversion of MECA monomer to polymer.
Objective: To determine the polymerization kinetics of MECA under specific conditions (e.g., with added inhibitors or on different substrates).
Materials:
-
This compound (MECA)
-
Raman spectrometer with a suitable laser wavelength (e.g., 785 nm)
-
Microscope slide or substrate of interest
-
Pipette or dispenser
-
Controlled environment chamber (optional, for humidity and temperature control)
Procedure:
-
Instrument Setup: Calibrate the Raman spectrometer according to the manufacturer's instructions.
-
Sample Preparation: Place a small, controlled drop of MECA onto the substrate.
-
Data Acquisition:
-
Immediately begin acquiring Raman spectra of the sample at regular time intervals (e.g., every 5-10 seconds).
-
Focus the laser on the C=C bond of the acrylate (B77674) group in the MECA monomer, which typically has a characteristic Raman peak around 1630-1640 cm⁻¹.
-
Monitor the decrease in the intensity of this peak over time as the monomer is converted to polymer.
-
Simultaneously, monitor the appearance and increase in intensity of peaks corresponding to the C-C single bonds of the polymer backbone.
-
-
Data Analysis:
-
Plot the intensity of the C=C peak as a function of time.
-
The rate of disappearance of this peak is proportional to the rate of polymerization.
-
Calculate the percentage of monomer conversion at each time point by normalizing the peak intensity to its initial value.
-
Protocol 2: Measuring Heat of Polymerization using Differential Scanning Calorimetry (DSC)
This protocol allows for the quantification of the heat evolved during MECA polymerization, which is proportional to the reaction rate.
Objective: To measure the exothermic heat flow associated with MECA polymerization and determine the total heat of polymerization.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum DSC pans and lids
-
This compound (MECA)
-
Syringe or micropipette for precise sample dispensing
Procedure:
-
Instrument Setup: Calibrate the DSC instrument with appropriate standards (e.g., indium).
-
Sample Preparation:
-
Tare an empty hermetic aluminum pan with its lid.
-
Carefully dispense a small, precise amount of MECA (typically 2-5 mg) into the pan.
-
Immediately seal the pan hermetically to prevent premature polymerization due to atmospheric moisture.
-
-
DSC Analysis:
-
Place the sealed sample pan in the DSC cell.
-
Use an empty, sealed pan as a reference.
-
Program the DSC to perform an isothermal scan at the desired polymerization temperature or a temperature ramp to initiate polymerization.
-
Record the heat flow as a function of time or temperature.
-
-
Data Analysis:
-
The exothermic peak in the DSC thermogram represents the polymerization reaction.
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH_p).
-
The rate of heat evolution (dH/dt) is proportional to the polymerization rate.[4]
-
Visualizations
Caption: Factors influencing the polymerization rate of this compound.
Caption: Experimental workflow for monitoring MECA polymerization using Raman spectroscopy.
References
Technical Support Center: Enhancing the Thermal Stability of Poly(cyanoacrylate) Adhesives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the thermal stability of poly(cyanoacrylate) adhesives.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Issue | Potential Causes | Recommended Solutions |
| Premature bond failure at elevated temperatures (below the expected threshold). | - The adhesive is a standard formulation not designed for high temperatures.[1] - Incomplete polymerization or curing. - Thermal degradation of the polymer backbone.[1][2][3] - The presence of impurities or incompatible substrates. | - Verify the technical data sheet of your cyanoacrylate to ensure it is a high-temperature grade.[1][4] - For formulations requiring it, perform a secondary heat cure to achieve maximum thermal resistance.[1][4] - Incorporate cross-linking agents or bifunctional monomers to create a more thermally stable polymer network.[5] - Ensure substrates are clean, dry, and free of contaminants before applying the adhesive.[6] |
| Inconsistent bond strength after thermal cycling. | - Mismatch in the coefficient of thermal expansion (CTE) between the adhesive and the substrates. - Degradation of the adhesive due to thermal aging.[7] - Insufficient gap-filling capability of the adhesive for the joint design. | - Select an adhesive with a CTE that more closely matches the substrates, or consider a toughened or flexible grade. - Use a thermally stable formulation with good thermal aging properties.[4][7] - For larger gaps, consider a gel or higher viscosity cyanoacrylate formulated for gap-filling applications.[6] |
| Adhesive turns yellow and brittle after heat exposure. | - Oxidative degradation of the polymer. - Chain scission reactions reducing the molecular weight of the polymer.[3] | - Consider using formulations with added antioxidants or stabilizers. - If possible, cure the adhesive in an inert atmosphere (e.g., nitrogen) to minimize oxidation. |
| Slow or incomplete curing of high-temperature formulations. | - Low ambient humidity. Cyanoacrylates require moisture to initiate curing.[1] - Use of acidic substrates (e.g., some types of wood) which can inhibit the anionic polymerization.[8] - The formulation may have a naturally slower cure time. | - Maintain a relative humidity of 40-60% in the bonding environment. - Use a surface activator or primer to accelerate the cure on acidic or inactive surfaces.[6][8] - Consult the technical data sheet for recommended cure times and conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature resistance of a standard cyanoacrylate adhesive?
Standard, off-the-shelf cyanoacrylate adhesives generally have a limited continuous operating temperature of around 82°C (180°F).[1] Exposing them to temperatures beyond this limit can lead to a significant loss of bond strength as the polymer softens and degrades.[1]
Q2: How can the thermal stability of cyanoacrylate adhesives be improved?
There are several approaches to enhance the thermal stability of cyanoacrylate adhesives:
-
Use of High-Temperature Monomers: Incorporating monomers with multiple bonds in the alcohol radical, such as allyl-α-cyanoacrylate, can lead to the formation of cross-linked, more thermally stable polymers upon heating.[5][9]
-
Addition of Modifiers and Cross-linkers: Introducing additives like derivatives of α-cyanosorbic acid can help to structure the polymer chain, leading to higher thermostability.[5] Bifunctional compounds containing acrylate (B77674) and allyl groups can also act as thermally curing agents.[9]
-
Secondary Heat Cure: Some specialized formulations, particularly those based on allyl cyanoacrylates, can achieve significantly higher temperature resistance, up to 250°C (482°F), after a post-curing heat treatment.[1][4]
-
Radical Initiators: The inclusion of peroxide additives can promote radical polymerization at elevated temperatures, further cross-linking the polymer and increasing strength at high temperatures.[5]
Q3: What is the mechanism of thermal degradation in poly(cyanoacrylates)?
The primary mechanism of thermal degradation for poly(cyanoacrylates) is depolymerization, often referred to as an "unzipping" process.[2][10] This process is initiated at the polymer chain ends and results in the reversion of the polymer back to its monomer. This is due to the relatively low ceiling temperature of poly(cyanoacrylates).
Q4: Do high-temperature cyanoacrylates require a secondary heat cure?
Not all high-temperature cyanoacrylates require a secondary heat cure. While some specialty allyl cyanoacrylate formulations need a post-cure to achieve their maximum temperature resistance, other advanced formulations can withstand temperatures up to 200°C (392°F) without a secondary cure.[4][7] Always consult the product's technical data sheet for specific curing instructions.
Q5: How does humidity affect the performance of high-temperature cyanoacrylates?
Like standard cyanoacrylates, high-temperature formulations cure through an anionic polymerization process initiated by moisture.[1] Therefore, the ambient humidity plays a crucial role in the curing speed. Low humidity can lead to slower cure times, while very high humidity can cause a shock cure, potentially leading to a brittle bond.
Data Presentation
Table 1: Tensile Strength of Allyl-α-Cyanoacrylate (ACA) Adhesives with Different Modifiers at Elevated Temperatures.
This table summarizes the tensile strength of adhesive joints based on allyl-α-cyanoacrylate modified with derivatives of α-cyanosorbic acid, tested at various temperatures.
| Composition No. | Base of Adhesive Composition | Modifier Formula [XCH=CH–CH=C(CN)–COO]nR | X | n | R | Tensile Strength (MPa) at Temperature (°C) |
| 20 | ||||||
| 1 | ACA | – | – | – | – | 31.2 |
| 2 | ACA + 5 wt % modifier | H | 1 | C3H5 | 30.0 | 25.0 |
| 3 | ACA + 5 wt % modifier | H | 2 | C2H4 | 28.5 | 23.0 |
| 4 | ACA + 5 wt % modifier | C6H5 | 1 | C3H5 | 32.0 | 26.0 |
| 5 | ACA + 5 wt % modifier | C6H5 | 2 | C2H4 | 29.0 | 24.0 |
Data adapted from Vetrova, A. M., et al. "Improvement of the Thermal Stability of Cyanoacrylate Adhesives."[5]
Experimental Protocols
1. Protocol for Evaluating Thermal Stability using Lap Shear Strength Testing
This protocol outlines a general procedure for assessing the thermal stability of a cyanoacrylate adhesive by measuring its lap shear strength at elevated temperatures.
-
Materials:
-
Cyanoacrylate adhesive formulation to be tested.
-
Substrates (e.g., steel or aluminum coupons, prepared according to ASTM D1002).
-
Surface cleaner/degreaser.
-
Primer or activator (if required for the adhesive or substrate).
-
-
Equipment:
-
Tensile testing machine with an integrated environmental chamber.
-
Fixtures for lap shear testing.
-
-
Procedure:
-
Substrate Preparation: Clean the bonding surfaces of the substrates with a suitable solvent to remove any oil, grease, or dirt. Allow the substrates to dry completely.
-
Adhesive Application: Apply a minimal, uniform layer of the cyanoacrylate adhesive to one of the prepared substrate surfaces.
-
Assembly: Immediately join the two substrates, ensuring a slight overlap as specified by the testing standard (e.g., ASTM D1002). Apply firm pressure to ensure a thin bond line.
-
Curing: Allow the adhesive to cure at ambient conditions for the time specified in the technical data sheet (typically 24 hours). If a secondary heat cure is required, place the bonded assembly in an oven at the recommended temperature for the specified duration.
-
Testing:
-
Place the cured assembly into the grips of the tensile testing machine.
-
Heat the environmental chamber to the desired test temperature (e.g., 150°C, 200°C, 250°C) and allow the specimen to equilibrate for a specified time.
-
Apply a tensile load at a constant crosshead speed until the bond fails.
-
Record the maximum load at failure.
-
-
Data Analysis: Calculate the lap shear strength in megapascals (MPa) or pounds per square inch (psi) by dividing the maximum load by the bond area.
-
2. Protocol for Thermogravimetric Analysis (TGA)
This protocol describes the use of TGA to determine the thermal degradation profile of a cured cyanoacrylate adhesive.
-
Materials:
-
Cured sample of the cyanoacrylate adhesive (a small amount, typically 5-10 mg).
-
-
Equipment:
-
Thermogravimetric Analyzer (TGA).
-
-
Procedure:
-
Sample Preparation: Place a small, representative sample of the cured adhesive into the TGA sample pan.
-
Instrument Setup:
-
Set the desired temperature program. A typical program would be a ramp from room temperature to a high temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).
-
Set the atmosphere to be inert (e.g., nitrogen) or oxidative (e.g., air), depending on the desired test conditions.
-
-
Analysis:
-
Start the TGA run. The instrument will continuously measure the weight of the sample as a function of temperature.
-
-
Data Interpretation:
-
The resulting TGA curve will show the onset temperature of decomposition and the temperature at which the maximum rate of weight loss occurs. This data provides insight into the thermal stability of the polymer.
-
-
Visualizations
Caption: Thermal degradation of poly(cyanoacrylate) via depolymerization.
Caption: Workflow for evaluating the thermal stability of adhesives.
References
- 1. Cyanoacrylate Glue's High and Low Temperature Resistance Explained - INCURE INC. [incurelab.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. permabond.com [permabond.com]
- 5. afinitica.com [afinitica.com]
- 6. gluegun.com [gluegun.com]
- 7. researchgate.net [researchgate.net]
- 8. action-adhesives.ie [action-adhesives.ie]
- 9. afinitica.com [afinitica.com]
- 10. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Technical Support Center: Reducing Formaldehyde Generation from 2-Methoxyethyl 2-cyanoacrylate (MECA) Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methoxyethyl 2-cyanoacrylate (MECA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on minimizing formaldehyde (B43269) generation from MECA degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of formaldehyde generation from MECA degradation?
A1: The primary mechanism is the hydrolytic scission of the polymer chain. In the presence of water or moisture, the poly(this compound) polymer degrades, leading to the formation of formaldehyde and 2-Methoxyethyl 2-cyanoacetate as the main byproducts. This degradation can be influenced by factors such as pH, temperature, and the presence of certain ions.
Q2: Why is it crucial to control formaldehyde generation in my experiments?
A2: Formaldehyde is a known cytotoxic agent and can significantly impact the biocompatibility of MECA-based formulations.[1] In drug delivery and tissue engineering applications, the release of formaldehyde can lead to localized inflammation, tissue necrosis, and adversely affect cell viability, thereby confounding experimental results and posing safety concerns for potential clinical applications.
Q3: Are there alternative cyanoacrylates that generate less formaldehyde?
A3: Yes, the rate of formaldehyde release is influenced by the length and structure of the alkyl side-chain. Generally, cyanoacrylates with longer alkyl chains, such as n-butyl cyanoacrylate and 2-octyl cyanoacrylate, degrade more slowly and thus release formaldehyde at a lower rate compared to shorter-chain cyanoacrylates like MECA.[2] The increased hydrophobicity of longer side chains reduces water permeation into the polymer backbone, slowing down hydrolysis.
Q4: What are the common analytical methods to quantify formaldehyde release from MECA?
A4: Several methods are available for the quantification of formaldehyde. A widely used and sensitive technique involves derivatization with a reagent followed by spectrophotometric or chromatographic analysis. Common methods include:
-
Chromotropic Acid Method: This colorimetric method involves the reaction of formaldehyde with chromotropic acid in the presence of sulfuric acid to produce a colored product that can be quantified using a spectrophotometer.
-
High-Performance Liquid Chromatography (HPLC): Formaldehyde can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable product that is readily detectable by HPLC with UV detection. This method offers high sensitivity and specificity.
-
Fluorometric Detection Kits: Commercially available kits utilize a fluorescent probe that reacts with formaldehyde to produce a fluorescent product, which can be measured with a fluorometer.[1]
Troubleshooting Guides
Issue 1: High and Variable Formaldehyde Levels in Control Samples
Possible Causes:
-
Contaminated Reagents or Solvents: Solvents, water, or other reagents used in the experiment may be contaminated with formaldehyde.
-
Improper Storage of MECA Monomer: Exposure of the MECA monomer to moisture and light during storage can lead to premature polymerization and degradation, resulting in the presence of formaldehyde in the stock material.
-
Inadequate Cleaning of Glassware: Residual organic contaminants on glassware can react during the experiment or interfere with the formaldehyde quantification assay.
Troubleshooting Steps:
-
Use High-Purity Reagents: Always use HPLC-grade or equivalent high-purity solvents and freshly deionized water.
-
Test Reagents for Formaldehyde: Before starting an experiment, run a blank analysis on all your solvents and solutions to ensure they are free of formaldehyde contamination.
-
Proper Monomer Storage: Store MECA monomer in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent premature polymerization.
-
Thorough Glassware Cleaning: Implement a rigorous glassware cleaning protocol, such as washing with a suitable detergent, rinsing thoroughly with deionized water, and oven-drying before use.
Issue 2: Inconsistent or Non-Reproducible Formaldehyde Release Profiles
Possible Causes:
-
Inconsistent Polymerization Conditions: Variations in the initiation of MECA polymerization (e.g., amount of initiator, humidity) can lead to polymers with different molecular weights and morphologies, affecting their degradation profiles.
-
Variable Environmental Conditions: Fluctuations in temperature and pH of the degradation medium can significantly alter the rate of hydrolytic degradation.
-
Inconsistent Sample Size or Surface Area: The surface area of the polymerized MECA exposed to the degradation medium is a critical factor in the rate of formaldehyde release.
Troubleshooting Steps:
-
Standardize Polymerization Protocol: Ensure a consistent and well-defined protocol for MECA polymerization, controlling for the amount of initiator, curing time, and environmental humidity.
-
Maintain Stable Environmental Conditions: Use a temperature-controlled incubator or water bath to maintain a constant temperature during the degradation study. Utilize buffered solutions to maintain a stable pH.
-
Control Sample Geometry: Prepare polymer samples with a consistent size and shape to ensure a reproducible surface area-to-volume ratio. For films, ensure uniform thickness.
Issue 3: Low or No Detectable Formaldehyde Release When Degradation is Expected
Possible Causes:
-
Inefficient Formaldehyde Assay: The chosen analytical method may not be sensitive enough to detect low concentrations of formaldehyde.
-
Presence of Unintended Stabilizers: The MECA monomer may contain stabilizers from the manufacturer that inhibit degradation under your experimental conditions.
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Incorrect pH of the Degradation Medium: The degradation of poly(cyanoacrylates) is pH-dependent. At acidic pH, the degradation rate can be significantly slower.
Troubleshooting Steps:
-
Validate Analytical Method: Verify the limit of detection (LOD) and limit of quantification (LOQ) of your formaldehyde assay. Prepare and analyze a standard curve with known formaldehyde concentrations to ensure accuracy.
-
Check Monomer Specifications: Review the manufacturer's technical data sheet for information on added stabilizers. If necessary, purify the monomer before use.
-
Optimize pH of Degradation Medium: Investigate the effect of pH on formaldehyde release. The degradation rate is generally higher under neutral to alkaline conditions.[3]
Experimental Protocols
Protocol 1: Evaluation of Formaldehyde Scavengers
Objective: To assess the efficacy of different formaldehyde scavengers in reducing the concentration of free formaldehyde released from the degradation of polymerized MECA.
Materials:
-
This compound (MECA) monomer
-
Formaldehyde scavengers (e.g., urea, sodium bisulfite, glycine)
-
Phosphate-buffered saline (PBS), pH 7.4
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Formaldehyde quantification kit (e.g., fluorometric or colorimetric)
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Sterile multi-well plates (e.g., 24-well)
-
Incubator set at 37°C
Procedure:
-
Preparation of Scavenger Solutions: Prepare stock solutions of each formaldehyde scavenger in PBS at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).
-
MECA Polymerization: In each well of a multi-well plate, place a defined volume (e.g., 10 µL) of MECA monomer and allow it to polymerize completely according to your standard protocol.
-
Incubation with Scavengers: To each well containing the polymerized MECA, add 1 mL of the respective scavenger solution. For the control group, add 1 mL of plain PBS.
-
Incubation: Seal the plate and incubate at 37°C.
-
Sample Collection: At predetermined time points (e.g., 1, 3, 7, 14 days), collect aliquots of the incubation medium from each well for formaldehyde analysis. Replace the collected volume with fresh scavenger or PBS solution.
-
Formaldehyde Quantification: Analyze the collected aliquots for formaldehyde concentration using your validated analytical method.
-
Data Analysis: Plot the cumulative formaldehyde release over time for each scavenger and concentration.
Protocol 2: Investigating the Effect of pH on MECA Degradation
Objective: To determine the influence of pH on the rate of formaldehyde release from polymerized MECA.
Materials:
-
This compound (MECA) monomer
-
Buffered solutions at different pH values (e.g., pH 4.0, 7.4, 9.0)
-
Formaldehyde quantification kit
-
Sterile multi-well plates
-
Incubator set at 37°C
Procedure:
-
MECA Polymerization: Polymerize a defined volume of MECA in each well of a multi-well plate as described in Protocol 1.
-
Incubation in Different pH Buffers: Add 1 mL of each buffered solution to the respective wells containing the polymerized MECA.
-
Incubation: Seal the plate and incubate at 37°C.
-
Sample Collection: Collect aliquots from each well at various time points.
-
Formaldehyde Quantification: Measure the formaldehyde concentration in the collected samples.
-
Data Analysis: Compare the formaldehyde release profiles at different pH values.
Protocol 3: Assessing the Impact of Temperature on MECA Stability
Objective: To evaluate the effect of temperature on the degradation and subsequent formaldehyde release from polymerized MECA.
Materials:
-
This compound (MECA) monomer
-
Phosphate-buffered saline (PBS), pH 7.4
-
Formaldehyde quantification kit
-
Sterile multi-well plates
-
Incubators set at different temperatures (e.g., 25°C, 37°C, 50°C)
Procedure:
-
MECA Polymerization: Polymerize a defined volume of MECA in each well of multiple multi-well plates.
-
Incubation at Different Temperatures: Add 1 mL of PBS to each well. Place each plate in an incubator set to a different temperature.
-
Sample Collection: At designated time intervals, collect aliquots from each plate.
-
Formaldehyde Quantification: Analyze the formaldehyde concentration in the collected samples.
-
Data Analysis: Plot and compare the formaldehyde release kinetics at each temperature.
Data Presentation
Table 1: Efficacy of Formaldehyde Scavengers on MECA Degradation
| Scavenger | Concentration (% w/v) | Cumulative Formaldehyde Release at Day 7 (µg/mL) | % Reduction vs. Control |
| Control (PBS) | 0 | [Insert Data] | 0% |
| Urea | 0.1 | [Insert Data] | [Calculate] |
| 0.5 | [Insert Data] | [Calculate] | |
| 1.0 | [Insert Data] | [Calculate] | |
| Sodium Bisulfite | 0.1 | [Insert Data] | [Calculate] |
| 0.5 | [Insert Data] | [Calculate] | |
| 1.0 | [Insert Data] | [Calculate] | |
| Glycine | 0.1 | [Insert Data] | [Calculate] |
| 0.5 | [Insert Data] | [Calculate] | |
| 1.0 | [Insert Data] | [Calculate] |
Table 2: Influence of pH and Temperature on Formaldehyde Release from MECA
| Condition | Cumulative Formaldehyde Release at Day 7 (µg/mL) |
| pH (at 37°C) | |
| pH 4.0 | [Insert Data] |
| pH 7.4 | [Insert Data] |
| pH 9.0 | [Insert Data] |
| Temperature (at pH 7.4) | |
| 25°C | [Insert Data] |
| 37°C | [Insert Data] |
| 50°C | [Insert Data] |
Visualizations
Caption: Hydrolytic degradation pathway of Poly(MECA).
References
Technical Support Center: Optimization of 2-Methoxyethyl 2-cyanoacrylate Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification of 2-Methoxyethyl 2-cyanoacrylate (MECA). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis and purification of this monomer.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound (MECA)?
A1: The most prevalent and effective method for purifying MECA is vacuum distillation.[1] This technique is essential to separate the monomer from residual solvents, unreacted starting materials, and byproducts of the Knoevenagel condensation synthesis. Due to the high boiling point of MECA and its propensity to polymerize at elevated temperatures, distillation must be conducted under reduced pressure.
Q2: Why does my MECA monomer polymerize during distillation?
A2: Premature polymerization is a frequent issue during the purification of cyanoacrylates. This is primarily due to the high reactivity of the monomer, which can be initiated by trace amounts of basic or nucleophilic species, as well as by free radicals at elevated temperatures. To mitigate this, a dual inhibitor system is crucial. This typically includes a free-radical inhibitor (like hydroquinone) and an anionic polymerization inhibitor (such as a strong acid like phosphoric acid or sulfur dioxide).[2]
Q3: What are the key impurities I should be aware of in crude MECA?
A3: Impurities in crude MECA can originate from the Knoevenagel condensation reaction. These may include unreacted 2-methoxyethyl cyanoacetate (B8463686) and formaldehyde, as well as side-products from their reactions. Additionally, residual catalysts (e.g., piperidine) and their byproducts can be present. Water is also a critical impurity as it can initiate anionic polymerization. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are effective for identifying and quantifying these impurities.
Q4: Can I use column chromatography to purify MECA?
A4: While vacuum distillation is more common, column chromatography can be employed for the purification of cyanoacrylates. However, the stationary phase (e.g., silica (B1680970) gel or alumina) can be basic enough to initiate polymerization on the column. To circumvent this, it is crucial to use an acidified stationary phase and a non-polar mobile phase. For instance, silica gel can be washed with an acidic solution and thoroughly dried before use. A cyano-functionalized silica gel can also be a suitable, less basic alternative.[2]
Q5: What are the optimal storage conditions for purified MECA?
A5: Purified MECA is highly susceptible to polymerization and should be stored with care to ensure its stability. It is imperative to store the monomer in a tightly sealed container in a cool, dark, and dry environment, typically in a freezer at temperatures below -20°C.[3] The addition of both a free-radical and an anionic stabilizer is essential for long-term storage. It is also important to allow the container to warm to room temperature before opening to prevent moisture from the air from condensing inside, which could initiate polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified MECA | Incomplete Knoevenagel condensation reaction. | Optimize reaction conditions (catalyst, temperature, reaction time). Use a Dean-Stark trap to remove water and drive the reaction to completion. |
| Premature polymerization during distillation. | Ensure the presence of both a free-radical inhibitor (e.g., hydroquinone) and an anionic polymerization inhibitor (e.g., phosphoric acid) in the crude monomer before heating. | |
| Loss of product during transfer or workup. | Handle the material carefully and minimize transfer steps. Ensure all glassware is dry. | |
| Product Discoloration (Yellowing) | Presence of impurities from the synthesis. | Treat the crude product with a decolorizing agent like activated carbon before distillation. Ensure complete removal of the catalyst before heating. |
| Thermal degradation during distillation. | Lower the distillation temperature by using a higher vacuum. Avoid prolonged heating. | |
| Product Polymerizes in Storage | Insufficient or inadequate stabilizers. | Add a combination of a free-radical inhibitor (e.g., hydroquinone, BHA) and an anionic inhibitor (e.g., a strong acid) to the purified monomer. |
| Contamination with moisture or basic substances. | Ensure all storage containers are scrupulously dry and free of basic residues. Store under an inert, dry atmosphere if possible. | |
| Exposure to light or elevated temperatures. | Store in an opaque, tightly sealed container in a freezer. | |
| Poor Separation During Column Chromatography | Incorrect mobile phase polarity. | Optimize the mobile phase system using thin-layer chromatography (TLC) first. A common starting point is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). |
| Polymerization on the column. | Use an acidified stationary phase (e.g., acid-washed silica gel) and ensure the mobile phase is anhydrous. Consider adding a small amount of a stabilizer to the mobile phase. |
Experimental Protocols
Protocol 1: Purification of MECA by Vacuum Distillation
This protocol describes a general procedure for the purification of this compound using vacuum distillation.
Materials:
-
Crude this compound
-
Free-radical inhibitor (e.g., hydroquinone)
-
Anionic polymerization inhibitor (e.g., phosphoric acid)
-
Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle with magnetic stirring
-
Vacuum pump and pressure gauge
Procedure:
-
Preparation: To the crude MECA in the distillation flask, add a magnetic stir bar. Add the free-radical inhibitor (e.g., 100-200 ppm of hydroquinone) and the anionic polymerization inhibitor (e.g., a few drops of concentrated phosphoric acid).
-
Apparatus Assembly: Assemble the vacuum distillation apparatus, ensuring all joints are well-sealed with appropriate vacuum grease.
-
Evacuation: Begin stirring and slowly evacuate the system using the vacuum pump. A typical pressure for the distillation of cyanoacrylates is in the range of 1-5 mmHg.
-
Heating: Once the desired pressure is reached and stable, begin to gently heat the distillation flask using the heating mantle.
-
Distillation: The MECA monomer will begin to distill. The boiling point will depend on the pressure. Collect the purified monomer in the receiving flask, which should be cooled in an ice bath to prevent polymerization of the distillate.
-
Storage: Once the distillation is complete, add stabilizers to the purified MECA and store it in a tightly sealed, opaque container in a freezer.
Protocol 2: Purification of MECA by Column Chromatography
This protocol provides a general method for purifying MECA using column chromatography, with precautions to prevent polymerization.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh), acid-washed
-
Non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of the acid-washed silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude MECA in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. It is often beneficial to start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to separate the components effectively.
-
Fraction Collection: Collect fractions in separate tubes and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure MECA, as identified by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure and at a low temperature to avoid polymerization.
-
Stabilization and Storage: Immediately add stabilizers to the purified MECA and store it under the recommended conditions.
Data Presentation
Table 1: Analytical Techniques for Purity Assessment of this compound
| Analytical Technique | Principle | Information Obtained | Typical Conditions |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and boiling point, followed by mass-based detection. | Identification and quantification of volatile impurities and residual solvents. | Capillary column (e.g., DB-5), temperature programming, electron ionization (EI) source. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Quantification of non-volatile impurities, oligomers, and the main component. | C18 reverse-phase column, mobile phase of acetonitrile/water with an acid modifier (e.g., phosphoric acid). |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by the sample. | Functional group analysis, confirmation of the cyanoacrylate structure. | Neat liquid between salt plates or as a thin film. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. | Structural confirmation and purity estimation. | 1H and 13C NMR in a deuterated solvent (e.g., CDCl3). |
Visualizations
Caption: Experimental workflow for MECA synthesis and purification.
Caption: Troubleshooting logic for premature polymerization.
References
Troubleshooting inconsistent bond strength in cyanoacrylate adhesives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyanoacrylate adhesives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, ensuring consistent and reliable bonding results.
Frequently Asked Questions (FAQs)
Q1: What is the curing mechanism of cyanoacrylate adhesives?
A1: Cyanoacrylate adhesives cure through a process called anionic polymerization.[1] The primary catalyst for this reaction is moisture, specifically the hydroxide (B78521) ions present on most surfaces. When the adhesive comes into contact with surface moisture, the acidic stabilizers within the cyanoacrylate are neutralized, initiating a rapid polymerization process that forms strong polymer chains between the bonded substrates.[2] This reaction is exothermic, releasing heat as it cures.
Q2: How do temperature and humidity affect the curing process?
A2: Temperature and humidity are critical factors influencing the cure speed and final bond strength of cyanoacrylate adhesives.
-
Humidity: Higher relative humidity (RH) leads to a faster cure due to the increased availability of moisture to initiate polymerization.[3][4][5][6] The optimal RH for most cyanoacrylates is between 40% and 60%.[7] Lower humidity will slow down the curing process, while excessively high humidity can cause the adhesive to cure too quickly, potentially before proper wetting of the substrate surfaces is achieved, which can compromise bond strength.[5][6]
-
Temperature: Higher temperatures accelerate the chemical reaction of polymerization, leading to faster curing times.[5][6] Conversely, lower temperatures will slow the curing process.[8] It is important to allow refrigerated adhesives to warm to room temperature before use to ensure optimal performance.
Q3: What are the typical fixture and full cure times for cyanoacrylate adhesives?
A3: "Fixture time" is the point at which the bond is strong enough to be handled, typically occurring within 5 to 90 seconds.[1][7] However, achieving full bond strength, or "full cure," can take up to 24 hours.[5][9] These times are highly dependent on the specific cyanoacrylate formulation, substrate, temperature, and humidity.[1]
Troubleshooting Guide
This guide addresses common problems encountered when using cyanoacrylate adhesives, providing potential causes and recommended solutions.
Issue 1: Inconsistent or Weak Bond Strength
| Potential Cause | Recommended Solution |
| Improper Surface Preparation | Ensure substrates are clean, dry, and free of contaminants like oil, grease, or dust.[10][11][12] Use a suitable solvent such as isopropyl alcohol or acetone (B3395972) for cleaning. For low-surface-energy plastics (e.g., polyethylene, polypropylene), consider using a primer or surface activator to enhance adhesion.[12] Mechanical abrasion (e.g., light sanding) can also increase surface roughness and improve bond strength. |
| Poor Substrate Compatibility | Some materials, such as highly porous or acidic surfaces, can be challenging to bond.[12] For porous materials, a higher viscosity (gel) cyanoacrylate may be necessary to prevent absorption.[13] For acidic surfaces, a surface-insensitive cyanoacrylate or an accelerator may be required.[2] |
| Incorrect Adhesive Viscosity | For bonding surfaces with larger gaps, a low-viscosity adhesive may not be able to bridge the gap effectively, resulting in a weak bond. Use a higher-viscosity or gel formulation for gap-filling applications.[13] |
| Excessive Adhesive Application | Applying too much adhesive can significantly slow down the curing process and lead to a weaker bond.[14] A thin, uniform layer is ideal for optimal performance. |
Issue 2: Slow or Incomplete Curing
| Potential Cause | Recommended Solution |
| Low Humidity | The curing of cyanoacrylates is dependent on surface moisture. In very dry environments, the cure speed will be significantly reduced.[5] Maintain a relative humidity of 40-60% in the bonding area.[7] If this is not possible, consider using a cyanoacrylate accelerator on one of the substrates. |
| Acidic Substrate Surface | Acidic surfaces can neutralize the catalysts responsible for polymerization, inhibiting the cure.[2] Use a surface-insensitive cyanoacrylate or apply an accelerator to one of the bonding surfaces.[2] |
| Large Bond Gap | Cyanoacrylates cure best in thin films. Large gaps between substrates can prevent the adhesive from curing completely.[2] Ensure parts fit closely together or use a higher-viscosity, gap-filling formulation. An accelerator can also help to cure the adhesive in larger gaps.[2] |
Issue 3: "Blooming" or White Residue on the Bond Line
| Potential Cause | Recommended Solution |
| Volatilization of Monomers | The white, powdery residue known as "blooming" is caused by unreacted cyanoacrylate monomers vaporizing, settling, and curing on the surface surrounding the bond line.[2] This is more common with low-viscosity formulations and when excessive adhesive is used. |
| Excessive Use of Accelerator | Over-application of an accelerator can cause a very rapid and exothermic cure, leading to increased volatilization of the monomer and more prominent blooming. |
| Slow Cure Speed | If the adhesive cures too slowly, there is more time for the monomers to vaporize. |
| Solutions | Use the minimum amount of adhesive necessary for the bond.[14] Ensure good ventilation to draw away the vapors. Use a low-blooming cyanoacrylate formulation. Apply an accelerator to cure any excess adhesive on the bond line quickly.[14] |
Data Presentation
Table 1: Typical Fixture Times and Shear Strengths of a Surface Insensitive Cyanoacrylate Adhesive on Various Substrates
| Substrate | Fixture Time (seconds) | Shear Strength (psi) |
| Steel | < 10 | > 2100 |
| Aluminum | < 10 | > 1750 |
| Neoprene | < 5 | > 750 |
| ABS | < 10 | > 900 |
| PVC | < 10 | > 900 |
| Polycarbonate | < 10 | > 900 |
| Phenolic | < 10 | > 850 |
| Data based on ISO 4587 test method.[3] |
Table 2: Typical Bonding Times for a General-Purpose Ethyl Cyanoacrylate Adhesive
| Substrate | Bonding Time (seconds) |
| Plastics | 2 - 5 |
| Rubbers | < 3 |
| Wood | 1 - 5 |
| Leather | 5 - 15 |
| Metals | 8 - 10 |
| Ceramics | 12 - 18 |
| These times are approximate and can vary based on environmental conditions and substrate preparation.[10] |
Table 3: High-Temperature Resistance of Various Cyanoacrylate Formulations
| Cyanoacrylate Type | Typical Maximum Operating Temperature |
| Standard Ethyl Cyanoacrylate | ~180°F (82°C)[15][16] |
| Specialty High-Temperature Grades | Up to 250°F (120°C)[15][16] |
| Allyl Cyanoacrylate (with heat post-cure) | Up to 482°F (250°C)[16] |
Experimental Protocols
Protocol 1: Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens (based on ASTM D1002)
1. Objective: To determine the shear strength of a cyanoacrylate adhesive when bonding metal substrates.
2. Materials:
- Cyanoacrylate adhesive
- Metal test specimens (e.g., steel, aluminum) with dimensions as per ASTM D1002 (typically 1 inch wide, with a 0.5-inch overlap).[17]
- Solvent for cleaning (e.g., isopropyl alcohol, acetone)
- Lint-free wipes
- Mechanical testing machine (e.g., a universal testing machine) with appropriate grips.[18]
3. Procedure:
- Specimen Preparation:
- Clean the bonding surfaces of the metal specimens with a solvent and a lint-free wipe to remove any oil, grease, or other contaminants.
- Allow the solvent to fully evaporate.
- For some metals, mechanical abrasion (e.g., light sanding) or chemical etching may be required to create an optimal bonding surface.
- Adhesive Application and Assembly:
- Apply a minimal, uniform layer of cyanoacrylate adhesive to one of the prepared surfaces in the overlap area.
- Immediately join the two specimens, ensuring proper alignment and the specified overlap distance.
- Apply light pressure to ensure the adhesive spreads into a thin film.
- Curing:
- Allow the bonded specimens to cure at standard laboratory conditions (e.g., 23 ± 2°C and 50 ± 5% RH) for the manufacturer's recommended full cure time (typically 24 hours).
- Testing:
- Secure the cured specimen in the grips of the mechanical testing machine, ensuring the load is applied axially along the centerline of the specimen.
- Apply a tensile load at a constant rate of crosshead movement (typically 1.3 mm/min or 0.05 in/min) until the bond fails.[17]
- Record the maximum load achieved before failure.
4. Data Analysis:
- Calculate the shear strength by dividing the maximum load by the bond area.
- Record the type of failure (e.g., adhesive failure where the adhesive pulls away from one substrate, or cohesive failure where the adhesive itself breaks).
Visualizations
References
- 1. aronalpha.net [aronalpha.net]
- 2. Simplifying Failure Analysis for Select Medical Device Adhesives - Henkel Adhesives [henkel-adhesives.com]
- 3. freemansupply.com [freemansupply.com]
- 4. freemansupply.com [freemansupply.com]
- 5. adhesiveguru.com [adhesiveguru.com]
- 6. Mastering Cyanoacrylate Cure Time Variability - INCURE INC. [incurelab.com]
- 7. colle21.com [colle21.com]
- 8. Effects of Low Temperatures on Cyanoacrylate Adhesives | Cyanotec [cyanotec.com]
- 9. gluegun.com [gluegun.com]
- 10. chemtools.com.au [chemtools.com.au]
- 11. chemtools.com.au [chemtools.com.au]
- 12. Cyanoacrylate Adhesion Failures: Understanding Material Compatibility Issues - INCURE INC. [incurelab.com]
- 13. cyafixed.com [cyafixed.com]
- 14. permabond.com [permabond.com]
- 15. Cyanoacrylate Glue's High and Low Temperature Resistance Explained - INCURE INC. [incurelab.com]
- 16. permabond.com [permabond.com]
- 17. Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002 [intertek.com]
- 18. Guide to Adhesive Lap Joint Shear Strength Test ASTM D1002 [admet.com]
Minimizing cytotoxicity of 2-Methoxyethyl 2-cyanoacrylate in cell culture
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the cytotoxicity of 2-Methoxyethyl 2-cyanoacrylate (2-MECA) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-MECA) and why might it be used in a research setting?
A1: this compound is a type of cyanoacrylate ester, commonly known as a "super glue". In biomedical research, cyanoacrylates are explored for applications such as tissue adhesives for wound closure, dental materials, and as components of scaffolds or implants due to their ability to polymerize quickly in the presence of moisture. Their use in cell culture is often related to studying the biocompatibility of these materials or using them as a component in 3D cell culture systems.
Q2: What are the primary causes of cyanoacrylate-induced cytotoxicity in cell culture?
A2: The cytotoxicity of cyanoacrylates, including 2-MECA, is primarily attributed to two factors:
-
Leaching of Monomers: Unpolymerized monomers can leach into the culture medium and exert direct toxic effects on cells.
-
Degradation Products: During biodegradation, cyanoacrylate polymers break down, releasing cytotoxic chemicals like formaldehyde (B43269) and cyanoacetate. The rate of degradation and toxicity is influenced by the length of the alkyl side-chain; longer chains generally slow degradation and reduce the accumulation of toxic by-products, leading to lower toxicity.
Q3: How does 2-MECA-induced cytotoxicity manifest at a cellular level?
A3:
Technical Support Center: Radical Polymerization of Cyanoacrylates
Welcome to the technical support center for the radical polymerization of cyanoacrylates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the radical polymerization of cyanoacrylates in a question-and-answer format.
Issue 1: Premature Polymerization Upon Monomer Purification or Reaction Setup
-
Question: My cyanoacrylate monomer polymerized instantly upon distillation or when I was setting up my reaction, even before adding the radical initiator. What could be the cause?
-
Answer: This is a classic sign of unintended anionic polymerization. Cyanoacrylate monomers are exceptionally sensitive to basic impurities and moisture, which can act as potent initiators for anionic polymerization.[1][2][3] The high temperatures during distillation can also accelerate this process if proper precautions are not taken.
Troubleshooting Steps:
-
Glassware Preparation: Ensure all glassware is rigorously cleaned, acid-washed, and oven-dried immediately before use to remove any trace basic residues and moisture.[1]
-
Atmosphere Control: Conduct distillations and reaction setups under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[4]
-
Inhibitor Management: Commercial monomers contain both radical and anionic inhibitors. For radical polymerization, the radical inhibitor (e.g., hydroquinone) needs to be removed, typically by distillation.[1] However, it is crucial to add an anionic polymerization inhibitor to the collection flask before starting the distillation.
-
Solvent Purity: If using a solvent, ensure it is anhydrous and free of basic impurities. Some commercial solvents contain nucleophilic inhibitors that can trigger anionic polymerization.[1]
-
Issue 2: The Reaction is Not Initiating or is Extremely Slow
-
Question: I have successfully set up my reaction, but no polymer is forming, or the reaction is proceeding very slowly. Why is this happening?
-
Answer: This issue can stem from several factors, primarily related to the presence of inhibitors or suboptimal reaction conditions.
Troubleshooting Steps:
-
Radical Inhibitor Presence: The most common cause is the incomplete removal of the radical inhibitor (e.g., hydroquinone, BHA) that is present in the commercial monomer.[1][5] Consider redistilling the monomer.
-
Excessive Anionic Inhibitor: While an anionic inhibitor is necessary to prevent premature polymerization, an excessive amount can interfere with the radical polymerization process.[1] Refer to literature for optimal concentrations for your specific system.
-
Initiator Decomposition: Ensure your radical initiator (e.g., AIBN, BPO) is active. These compounds have finite shelf lives and can decompose if stored improperly. Also, confirm that the reaction temperature is appropriate for the chosen initiator's half-life. AIBN, for instance, is commonly used at temperatures around 60-70°C.[1][4]
-
Oxygen Inhibition: Oxygen is a potent inhibitor of radical polymerization. Ensure the reaction mixture is thoroughly deoxygenated by bubbling with an inert gas (nitrogen or argon) before and during the polymerization.[4]
-
Issue 3: Low Polymer Yield or Low Molecular Weight
-
Question: My polymerization worked, but I obtained a low yield of polymer, or the molecular weight is much lower than expected. What factors could be contributing to this?
-
Answer: Low yields and molecular weights in radical polymerization of cyanoacrylates can be attributed to chain transfer reactions, premature termination, or non-ideal stoichiometry of reactants.
Troubleshooting Steps:
-
Chain Transfer Agents: Impurities in the monomer or solvent can act as chain transfer agents, leading to premature termination of growing polymer chains and, consequently, lower molecular weights. Monomer and solvent purity is critical.
-
Initiator Concentration: The concentration of the radical initiator has a significant impact on the final molecular weight. A higher initiator concentration will lead to a larger number of growing chains, resulting in lower molecular weight polymer.[4] Adjust the initiator concentration based on your target molecular weight.
-
Reaction Time and Temperature: Ensure the reaction has proceeded for a sufficient amount of time to achieve high conversion. Temperature can also influence the rates of initiation, propagation, and termination, thereby affecting both yield and molecular weight.
-
Monomer Concentration: The concentration of the monomer in solution polymerizations will affect the polymerization rate and the final molecular weight.
-
Issue 4: Inconsistent or Irreproducible Results
-
Question: I am getting different results every time I run the same reaction. How can I improve the reproducibility of my experiments?
-
Answer: The high reactivity of cyanoacrylates makes their polymerization sensitive to subtle variations in experimental conditions.[6] Strict adherence to a well-defined protocol is key to achieving reproducible results.
Troubleshooting Steps:
-
Standardize Procedures: Develop a detailed and consistent standard operating procedure (SOP) for all steps, including glassware preparation, monomer purification, deoxygenation, and polymer isolation.[1][4]
-
Moisture Control: The most significant source of variability is often trace amounts of moisture. Handle all reagents and set up reactions in a controlled environment, such as a glovebox or using Schlenk line techniques.[7]
-
Reagent Purity: Use reagents from the same batch where possible, and always purify the monomer immediately before use.
-
Precise Measurements: Ensure accurate and consistent measurement of all components, especially the initiator and anionic inhibitor.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is radical polymerization of cyanoacrylates so much more challenging than anionic polymerization?
-
A1: The extreme electrophilicity of the β-carbon in the cyanoacrylate monomer makes it highly susceptible to nucleophilic attack, which initiates anionic polymerization.[2] Even weak nucleophiles like water or alcohols can trigger this rapid reaction.[3][8] To perform radical polymerization, this dominant anionic pathway must be effectively suppressed, which requires stringent acidic conditions and the exclusion of all basic species.[1][9]
-
-
Q2: What are the most common anionic and radical inhibitors used, and at what concentrations?
-
A2: Anionic inhibitors are typically strong acids added to suppress premature polymerization. Examples include methanesulfonic acid (MeSO₃H), trifluoroacetic acid, and boron trifluoride complexes.[1][4] Radical inhibitors are often phenolic compounds present in commercial monomers to ensure shelf-life. Common examples include hydroquinone, butylated hydroxyanisole (BHA), and p-methoxyphenol.[5][10] The concentrations of these inhibitors are critical and are typically in the parts-per-million (ppm) range.
-
-
Q3: Can I use controlled radical polymerization techniques like RAFT or ATRP for cyanoacrylates?
-
A3: Yes, controlled radical polymerization of cyanoacrylates has been successfully demonstrated, particularly using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][11] These techniques offer better control over molecular weight, polydispersity, and polymer architecture. However, they still require the rigorous exclusion of basic impurities and the presence of an anionic inhibitor.
-
-
Q4: How does the stability of radically polymerized poly(cyanoacrylates) compare to those synthesized anionically?
Data Presentation
Table 1: Common Inhibitors for Cyanoacrylate Polymerization
| Inhibitor Type | Example Compounds | Typical Concentration | Purpose |
| Anionic | Methanesulfonic acid (MeSO₃H) | Varies, added to reaction | Suppress anionic polymerization[1][4] |
| Boron trifluoride acetic acid complex | Varies, added to reaction | Suppress anionic polymerization[1] | |
| Trifluoroacetic acid | Varies, added to reaction | Suppress anionic polymerization[1] | |
| Radical | Hydroquinone | 5 - 70 ppm | Stabilize monomer during storage[10] |
| Butylated hydroxyanisole (BHA) | Varies | Stabilize monomer during storage[5] | |
| p-Methoxyphenol | Varies | Stabilize monomer during storage[5] |
Table 2: Kinetic Parameters for Radical Polymerization of Various Monomers at 60 °C
| Monomer | kp/kt0.5 (L·mol−1·s−1) |
| Methyl 2-cyanoacrylate (MCA) | 0.021[1] |
| Methyl methacrylate (B99206) (MMA) | 0.0144[1] |
| Styrene (St) | 0.00166[1] |
Experimental Protocols
Protocol 1: General Procedure for Free-Radical Polymerization of Ethyl Cyanoacrylate
-
Monomer Purification:
-
Wash commercial ethyl cyanoacrylate with a 5% aqueous solution of a weak acid, followed by distilled water. Dry over anhydrous magnesium sulfate.
-
Add a suitable anionic inhibitor (e.g., methanesulfonic acid) to the receiving flask.
-
Distill the monomer under reduced pressure. Collect the purified monomer in the flask containing the anionic inhibitor. Store the purified monomer at sub-zero temperatures in a tightly sealed container.[1]
-
-
Reaction Setup:
-
In a Schlenk flask, dissolve the purified ethyl cyanoacrylate in an anhydrous solvent (e.g., toluene).[4]
-
Add the radical initiator, such as Azobisisobutyronitrile (AIBN). The concentration can be adjusted to target a specific molecular weight.[4]
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen or argon for at least 30 minutes while stirring in an ice bath.[4]
-
-
Polymerization:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-70°C for AIBN) and stir for the intended reaction time (e.g., 24 hours).[4]
-
-
Termination and Isolation:
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.[4]
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, while stirring vigorously.[4]
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.[4]
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.[4]
-
Mandatory Visualizations
Caption: Experimental workflow for the radical polymerization of cyanoacrylates.
References
- 1. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. benchchem.com [benchchem.com]
- 5. EP1928920A2 - Improved stabilizer cyanoacrylate formulations - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. afinitica.com [afinitica.com]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. researchgate.net [researchgate.net]
- 10. US20070078207A1 - Stabilizer cyanoacrylate formulations - Google Patents [patents.google.com]
- 11. Radical Polymerization of Alkyl 2-Cyanoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. afinitica.com [afinitica.com]
- 13. Radical Polymerization of Alkyl 2-Cyanoacrylates: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: 2-Methoxyethyl 2-cyanoacrylate Polymer Removal
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective and safe removal of cured 2-Methoxyethyl 2-cyanoacrylate (2-MECA) polymer from various laboratory surfaces and equipment.
Frequently Asked Questions (FAQs)
Q1: What are the most effective chemical solvents for dissolving cured this compound polymer?
A1: The most commonly recommended and effective solvents for dissolving cured cyanoacrylate adhesives, including 2-MECA polymer, are acetone (B3395972) and nitromethane (B149229).[1] Dimethyl sulfoxide (B87167) (DMSO) can also be an effective solvent. Commercial cyanoacrylate debonders, which are often based on nitromethane or propylene (B89431) carbonate, are also available and can be very effective.[1]
Q2: Can any solvent be used on any type of laboratory equipment?
A2: No, it is critical to consider the material of your laboratory equipment before applying a solvent. Solvents like acetone can damage or dissolve certain plastics, such as polycarbonate and polystyrene.[1] Always verify the chemical compatibility of the equipment's material with the chosen solvent. It is highly recommended to perform a spot test on a small, inconspicuous area before proceeding with the full application, especially on plastic surfaces.
Q3: Are there non-chemical methods to remove cured this compound polymer?
A3: Yes, mechanical removal methods can be effective, particularly for thick deposits on hard, non-delicate surfaces like glass or stainless steel.[1] Careful scraping with a sharp blade or a plastic scraper can remove the bulk of the cured polymer.[1][2] This method should be used with caution to avoid scratching or damaging the underlying surface.
Q4: How long does it take for solvents to dissolve the cured adhesive?
A4: The time required for dissolution depends on several factors, including the specific solvent used, the thickness of the polymer layer, and the ambient temperature.[1] A thin film of the polymer may dissolve in a few minutes, while a thick deposit could require several hours of soaking.[1]
Q5: What safety precautions should be taken when using chemical solvents for removal?
A5: Always work in a well-ventilated area, preferably within a fume hood, when using volatile organic solvents like acetone and nitromethane.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat, must be worn.[1] Refer to the Safety Data Sheet (SDS) for each specific solvent for detailed safety information.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Solvent is not removing the cured polymer. | The layer of the 2-MECA polymer is too thick for the solvent to penetrate effectively. | Mechanically remove the bulk of the cured polymer by carefully scraping with a plastic scraper or razor blade (for scratch-resistant surfaces) before re-applying the solvent.[1] |
| Insufficient soaking time. | Increase the soaking time to allow the solvent to fully penetrate the polymer. For thick deposits, this may range from 30 minutes to several hours.[1] Covering the solvent application with a glass lid or parafilm can help reduce evaporation. | |
| The solvent is not aggressive enough. | If acetone is ineffective, consider using nitromethane, which is a more potent solvent for cyanoacrylates.[1] | |
| Plastic laboratory equipment is showing signs of damage (e.g., crazing, swelling, dissolving). | The plastic is not chemically compatible with the solvent being used. | Immediately cease the removal process and rinse the equipment thoroughly with water. Consult a chemical resistance chart to select a compatible solvent for that specific plastic. If the plastic type is unknown, it is safer to opt for mechanical removal or test a less aggressive solvent on a non-critical area first. |
| A white, powdery residue remains after the polymer is removed. | This phenomenon is known as "blooming" or "frosting" and is a common side effect of cyanoacrylate curing. | The same solvents used for the initial removal (acetone or nitromethane) are typically effective in removing this residue. Apply the solvent with a clean cloth or swab and wipe the area. |
Data Presentation
Table 1: Effectiveness of Solvents for Cured this compound Polymer Removal
| Solvent | Relative Effectiveness | Typical Soaking Time (for a ~0.5 mm thick layer) | Advantages | Disadvantages |
| Acetone | High | 10 - 30 minutes | Readily available, fast-acting on thin layers.[1][3][4][5] | Highly volatile, can damage many plastics, flammable.[6] |
| Nitromethane | Very High | 5 - 20 minutes | More effective than acetone, particularly on thicker deposits.[1][4] | More toxic and less readily available than acetone, can also damage some plastics. |
| Dimethyl Sulfoxide (DMSO) | Moderate to High | 30 - 60 minutes | Less volatile than acetone and nitromethane. | Slower acting, may require longer soaking times. |
| Commercial Debonders | High to Very High | 5 - 30 minutes | Often have a gel consistency for easier application on vertical surfaces, formulated to minimize damage to some substrates. | Can be more expensive, composition may be proprietary. |
| Warm, Soapy Water | Low | Several hours | Safe for most materials, non-toxic. | Only effective for very thin layers or weakening the bond over a long period.[6] |
Experimental Protocols
Protocol: Chemical Removal of Cured this compound Polymer from Borosilicate Glassware
1. Objective: To safely and completely remove cured 2-MECA polymer from borosilicate glass lab equipment.
2. Materials:
-
Cured 2-MECA polymer-contaminated borosilicate glassware
-
Acetone (ACS grade or higher)
-
Nitromethane (optional, for stubborn deposits)
-
Glass beaker or dish large enough to immerse the contaminated area
-
Plastic scraper or spatula
-
Lint-free wipes or cloths
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Fume hood
3. Procedure:
-
Initial Assessment and Mechanical Removal:
-
Visually inspect the thickness of the cured polymer.
-
If the polymer layer is thick (>1 mm), carefully use a plastic scraper to gently chip away the bulk of the material. Avoid using metal tools that could scratch the glass.
-
-
Solvent Application (in a Fume Hood):
-
Place the glassware in a clean, dry glass beaker or dish.
-
Pour a sufficient amount of acetone into the container to fully submerge the area with the cured polymer.
-
Cover the container with a watch glass or aluminum foil to minimize solvent evaporation.
-
-
Soaking:
-
Allow the glassware to soak in the acetone. The required time will vary depending on the polymer's thickness. Start with a 30-minute soaking period.
-
Periodically (e.g., every 15 minutes), gently probe the softened polymer with a plastic spatula to assess its dissolution.
-
-
Removal of Softened Polymer:
-
Once the polymer has softened and swelled, use a plastic scraper or a lint-free wipe to gently remove it from the glass surface.
-
If the polymer is not fully removed, repeat the soaking process with fresh acetone.
-
For highly resistant polymer deposits, decant the acetone and replace it with nitromethane, then repeat the soaking and removal steps.
-
-
Final Cleaning:
-
After all the polymer has been removed, rinse the glassware thoroughly with fresh acetone.
-
Wash the glassware with laboratory detergent and deionized water as per standard lab procedure.
-
Dry the glassware completely before reuse.
-
4. Safety Precautions:
-
All steps involving acetone or nitromethane must be performed inside a certified fume hood.
-
Ensure proper PPE is worn at all times.
-
Dispose of the solvent waste in a designated hazardous waste container according to your institution's guidelines.
Mandatory Visualization
Caption: Decision workflow for selecting a removal method for cured 2-MECA polymer.
References
Technical Support Center: Cyanoacrylate Polymer Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyanoacrylate polymer films. The following sections address common issues related to film brittleness and provide actionable solutions.
Troubleshooting Guide: Overcoming Brittleness in Cyanoacrylate Films
Issue: My cured cyanoacrylate film is brittle and cracks easily.
This is a common issue stemming from the inherent rigidity of the polycyanoacrylate polymer chains.[1][2][3] Brittleness can lead to premature failure of the film, especially in applications requiring some flexibility or those subjected to stress, impact, or thermal cycling.[1][2]
Root Causes and Solutions:
-
Inherent Polymer Structure: Standard cyanoacrylate adhesives form a rigid, glassy polymer structure upon curing, which is strong in tension but weak against shock, peel, and cyclic stresses.[1][2]
-
Solution 1: Incorporate Plasticizers. Plasticizers are non-reactive additives that increase the flexibility of the cured film by reducing the intermolecular forces between polymer chains.[4][5][6] This results in a softer, more pliable film with improved elongation.
-
Solution 2: Use Rubber-Toughening Agents. Introducing fine rubber particles into the cyanoacrylate formulation can act as shock absorbers within the polymer matrix, significantly improving impact and peel resistance.[1][2]
-
Solution 3: Copolymerization. Creating a copolymer with a more flexible monomer can alter the polymer backbone, leading to a less brittle material.[7][8]
-
-
Environmental Factors: Exposure to high humidity or moisture over time can degrade the polymer and increase brittleness.[1]
-
Solution: Employ Stabilizers. Advanced stabilizers can be added to the formulation to protect the polymer's molecular integrity under prolonged heat and humidity.[1]
-
-
Inappropriate Monomer Selection: The choice of the alkyl cyanoacrylate monomer can influence the mechanical properties of the resulting polymer. Longer alkyl chains can sometimes lead to more flexible polymers.[9]
Frequently Asked Questions (FAQs)
Q1: What are plasticizers and how do they reduce brittleness in cyanoacrylate films?
A1: Plasticizers are organic molecules added to a polymer to increase its flexibility and reduce brittleness.[4][5][6] They work by embedding themselves between the polymer chains, which reduces the intermolecular forces and allows the chains to move more freely.[13] For cyanoacrylate adhesives, common plasticizers include esters of aliphatic mono- and dicarboxylic acids, phthalates, and citrates.[4][5] The effectiveness of a plasticizer depends on its compatibility with the cyanoacrylate polymer, its molecular weight, and its polarity.[4]
Q2: How do I select the right plasticizer for my application?
A2: The selection of a suitable plasticizer depends on several factors:
-
Compatibility: The plasticizer must be compatible with the cyanoacrylate monomer before and after curing to avoid phase separation, which can lead to opaque and weak films.[4]
-
Molecular Weight and Polarity: Plasticizers with lower molecular weight and higher polarity tend to be more compatible with polar cyanoacrylate polymers and are more effective at increasing flexibility.[4]
-
Desired Mechanical Properties: The type and amount of plasticizer will directly impact the final mechanical properties of the film, such as tensile strength and elongation at break. It is often a trade-off between flexibility and strength.[4]
-
Regulatory Requirements: For biomedical or pharmaceutical applications, biocompatible plasticizers must be used.[14]
Q3: What is "rubber toughening" and when should I use it?
A3: Rubber toughening is a method used to increase the impact resistance and flexibility of brittle polymers.[1][2] It involves incorporating fine rubber particles into the liquid cyanoacrylate.[1] During polymerization, these particles are integrated into the polymer matrix and act as microscopic shock absorbers, preventing crack propagation.[1][2] This method is particularly useful for applications that will experience dynamic stress, such as impacts, vibrations, or peel forces.[1][2]
Q4: Can I combine different methods to improve flexibility?
A4: Yes, it is common to use a combination of approaches. For instance, a formulation might include both a plasticizer to increase overall flexibility and a rubber-toughening agent to enhance impact resistance.[15] Additionally, selecting a more flexible cyanoacrylate monomer can be a starting point before adding other modifiers.
Q5: How does the addition of plasticizers affect the cure time and bond strength?
A5: Plasticizers are generally non-reactive and act as diluents, so their impact on the radiation-curing speed of light-curable cyanoacrylates is often limited, especially at typical loading percentages.[4] However, the addition of plasticizers generally leads to a decrease in bond strength as a trade-off for increased flexibility.[4] The extent of this decrease varies depending on the specific plasticizer and its concentration.
Data Presentation
Table 1: Effect of Different Plasticizers on the Mechanical Properties of Ethyl Cyanoacrylate (ECA) Films
| Sample ID | Plasticizer (25 wt. %) | Appearance after Curing | Elongation at Break (%) | Block Shear Strength (psi) on Polycarbonate |
| 1 | Dimethyl adipate | Transparent | 125 | 700-2100 |
| 2 | Acetyl triethyl citrate | Transparent | 60 | 700-2100 |
| 3 | Triacetin | Transparent | 35 | 700-2100 |
| 4 | Dibutyl sebacate | Opaque | < 6 | 700-2100 |
| 5 | Trioctyl trimellitate | Opaque | < 6 | 700-2100 |
| 6 | Dioctyl adipate | Opaque | < 6 | 700-2100 |
| 7 | Morflex 560 | Opaque | < 6 | 700-2100 |
Data summarized from a study on light-curable cyanoacrylate adhesives. All samples contained approximately 25% by weight of the specified plasticizer, 0.5% photo-initiator, and the balance was ethyl cyanoacrylate monomers, stabilizers, and metallocene.[4]
Experimental Protocols
Protocol 1: Preparation of Plasticized Cyanoacrylate Films
This protocol describes the preparation of flexible cyanoacrylate films by incorporating a plasticizer.
Materials:
-
Ethyl cyanoacrylate (ECA) monomer
-
Plasticizer (e.g., Dimethyl adipate, Acetyl triethyl citrate)
-
Photo-initiator (for light-curable formulations, e.g., 0.5 wt.%)
-
Stabilizers
-
Metallocene
-
Transparent mold
-
UV light source (e.g., 365 nm wavelength)
-
Mixing vessel
-
Stirring apparatus
Procedure:
-
Formulation: In a suitable mixing vessel, combine the desired amount of plasticizer (e.g., 25% by weight), photo-initiator (e.g., 0.5% by weight), and the balance of ethyl cyanoacrylate monomer, stabilizers, and metallocene.[4]
-
Mixing: Uniformly mix the ingredients at room temperature until a homogenous liquid is achieved.[4]
-
Casting: Pour the liquid adhesive mixture into a transparent mold.
-
Curing: Expose the filled mold to a UV light source. For example, use a UV light with an intensity of 100 mW/cm² at 365 nm for 30 seconds on each side of the mold.[4]
-
Film Removal: After curing, carefully remove the flexible cyanoacrylate film from the mold.
-
Specimen Preparation: Cut the cured film into strips of desired dimensions (e.g., 6.0 inches by 0.25 inches) for mechanical testing.[4]
Protocol 2: Mechanical Testing of Cyanoacrylate Films
This protocol outlines the procedure for determining the tensile properties of the prepared films.
Equipment:
-
Universal Testing Machine (e.g., Instron)
-
Calipers for thickness measurement
Procedure:
-
Specimen Measurement: Measure the thickness and width of the prepared film strips.
-
Tensile Testing: Mount the film strip in the grips of the universal testing machine.
-
Data Acquisition: Conduct the tensile test according to a standard method such as ISO 527-3.[4] Record the force and displacement data until the film breaks.
-
Analysis: From the stress-strain curve, determine the tensile strength, elongation at break, and Young's modulus.
Visualizations
Caption: Experimental workflow for preparing and testing plasticized cyanoacrylate films.
Caption: Troubleshooting logic for addressing brittleness in cyanoacrylate films.
References
- 1. Combatting Cyanoacrylate Brittleness: Toughened and Thermal-Resistant Formulas - INCURE INC. [incurelab.com]
- 2. Bending the Rules: How to Fix Brittle Super Glue Bonds on Flexible Materials - INCURE INC. [incurelab.com]
- 3. m.youtube.com [m.youtube.com]
- 4. radtech2020.com [radtech2020.com]
- 5. US3699127A - Plasticized cyanoacrylate adhesive compositions - Google Patents [patents.google.com]
- 6. specialchem.com [specialchem.com]
- 7. Understanding instability and rupture of poly(alkyl-2-cyanoacrylate) capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. afinitica.com [afinitica.com]
- 9. mdpi.com [mdpi.com]
- 10. wpiinc.com [wpiinc.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Plasticizer Effects on Physical–Mechanical Properties of Solvent Cast Soluplus® Films - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US5665817A - Cyanoacrylate adhesive compositions - Google Patents [patents.google.com]
- 15. zdschemical.com [zdschemical.com]
Cyanoacrylate Adhesives: A Technical Support Guide to Environmental Curing Factors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance on the critical role of environmental conditions—specifically humidity and temperature—on the curing time and performance of cyanoacrylate adhesives. Understanding and controlling these variables is paramount for achieving consistent and reliable bonds in experimental and developmental applications.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which cyanoacrylate adhesives cure?
A1: Cyanoacrylate adhesives cure through a chemical process called anionic polymerization.[1][2] This reaction is initiated by the presence of a weak base, most commonly hydroxyl ions found in ambient moisture (water vapor) on the surfaces of the substrates being bonded.[1] The moisture neutralizes the acidic stabilizers present in the adhesive, allowing the monomer molecules to rapidly link together and form long, strong polymer chains, resulting in a solid, durable bond.[1]
Q2: How does relative humidity affect the curing time of cyanoacrylates?
A2: Relative humidity is a critical accelerator for the cyanoacrylate curing process.[3][4][5] Higher humidity levels provide more moisture to initiate the polymerization, leading to faster cure times.[3][4][5] Conversely, in very dry conditions, the curing process will be significantly slower due to the lack of available moisture to start the reaction.[4]
Q3: What is the optimal relative humidity range for cyanoacrylate curing?
A3: The optimal relative humidity for curing most standard cyanoacrylates is between 40% and 60%.[1][6] Within this range, the curing reaction is efficient and leads to a strong, reliable bond.
Q4: What happens if the humidity is too high or too low?
A4:
-
Low Humidity (<40% RH): Cure speeds will be significantly reduced.[1] This can lead to longer fixture times and an increased risk of the bonded components shifting before a strong bond is formed. In extremely dry conditions, the adhesive may fail to cure properly altogether.
-
High Humidity (>60% RH): While high humidity accelerates curing, it can sometimes lead to a "shock polymerization" or "blooming."[7] Shock polymerization can result in a weaker, more brittle bond because the polymer chains do not have sufficient time to align optimally.[7] Blooming is a white, powdery residue that can appear on the bonded surfaces, which is an aesthetic issue and can sometimes indicate a less than optimal bond.[7]
Q5: How does temperature influence the curing time of cyanoacrylates?
A5: Higher temperatures generally accelerate the chemical reaction of polymerization, leading to faster curing times.[3][4][5] Conversely, lower temperatures will slow down the reaction, increasing the time it takes for the adhesive to set and fully cure.[3][4]
Q6: What is the ideal temperature range for applying cyanoacrylate adhesives?
A6: The ideal temperature range for the application and curing of most cyanoacrylate adhesives is between 18°C and 27°C (64°F to 80°F).[6]
Q7: What are "fixture time" and "full cure time"?
A7:
-
Fixture Time: This is the initial period required for the adhesive to develop enough strength to hold the bonded parts together without external support.[8] For cyanoacrylates, this is typically very rapid, often between 5 and 90 seconds.[6][8]
-
Full Cure Time: This is the total time required for the adhesive to reach its maximum bond strength.[8] For most cyanoacrylates, this can be up to 24 hours.[4][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Slow or No Cure | Low Humidity: Insufficient moisture to initiate polymerization. | Increase ambient humidity to 40-60% RH using a humidifier. Work in a controlled environment. |
| Low Temperature: The chemical reaction is slowed down. | Increase the ambient temperature to the optimal range of 18-27°C (64-80°F). Gently warm the substrates before bonding. | |
| Acidic Surfaces: Some surfaces can inhibit the anionic polymerization. | Use a surface primer or accelerator designed for cyanoacrylates. | |
| Large Gap Between Substrates: Cyanoacrylates are not ideal for large gap filling. | Ensure a tight fit between the components. Use a higher viscosity or gel formulation for larger gaps. | |
| Weak or Brittle Bond | High Humidity: "Shock polymerization" can occur, leading to a disordered polymer structure. | Reduce ambient humidity to the optimal 40-60% RH range using a dehumidifier. |
| Excessive Adhesive: A thick layer of adhesive can cure unevenly and result in a weaker bond. | Apply a minimal, uniform amount of adhesive to one surface. | |
| Contaminated Surfaces: Greasy, oily, or dirty surfaces will prevent proper adhesion. | Thoroughly clean and degrease all bonding surfaces with a suitable solvent (e.g., isopropanol) and allow them to dry completely. | |
| White Residue ("Blooming" or "Frosting") | High Humidity or Excess Activator: Rapid curing can cause volatile components to settle on the surface. | Reduce humidity or use an accelerator more sparingly. Ensure good ventilation to carry away fumes. |
Quantitative Data on Curing Time
The following tables provide an estimate of cyanoacrylate fixture times under various environmental conditions. Please note that these are representative values and actual times may vary depending on the specific cyanoacrylate formulation, substrates being bonded, and the cleanliness of the surfaces.
Table 1: Effect of Relative Humidity on Fixture Time (at 22°C / 72°F)
| Relative Humidity (%) | Estimated Fixture Time (seconds) |
| 20 | 90 - 180 |
| 40 | 30 - 60 |
| 50 | 15 - 45 |
| 60 | 5 - 30 |
| 80 | < 10 (risk of weak bond) |
Table 2: Effect of Temperature on Fixture Time (at 50% RH)
| Temperature (°C / °F) | Estimated Fixture Time (seconds) |
| 10 / 50 | 60 - 120 |
| 18 / 64 | 30 - 60 |
| 22 / 72 | 15 - 45 |
| 27 / 80 | 10 - 30 |
| 35 / 95 | < 15 |
Experimental Protocols
Protocol: Determining the Effect of Temperature and Humidity on Cyanoacrylate Fixture Time
Objective: To systematically evaluate the fixture time of a specific cyanoacrylate adhesive at various controlled temperatures and relative humidity levels.
Materials:
-
Cyanoacrylate adhesive of interest
-
Substrate materials (e.g., steel, aluminum, polycarbonate, ABS coupons)
-
Environmental chamber with temperature and humidity control
-
Stopwatch or timer
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
-
Tensiometer or a fixture for applying a consistent, minimal shear load
Methodology:
-
Substrate Preparation:
-
Thoroughly clean all substrate coupons with isopropanol (B130326) to remove any contaminants.
-
Allow the substrates to fully dry in a controlled environment.
-
Condition the substrates inside the environmental chamber at the target temperature and humidity for at least 30 minutes prior to bonding.
-
-
Environmental Control:
-
Set the environmental chamber to the first desired temperature and humidity combination (e.g., 22°C and 40% RH).
-
Allow the chamber to stabilize for at least one hour.
-
-
Adhesive Application and Bonding:
-
Place a single, small drop of the cyanoacrylate adhesive onto the center of one substrate coupon.
-
Immediately join the second substrate coupon to the first, creating a lap shear joint with a defined overlap area (e.g., 1 cm²).
-
Apply gentle, consistent pressure for 2-3 seconds to spread the adhesive into a thin, uniform layer.
-
Simultaneously start the stopwatch.
-
-
Fixture Time Determination:
-
After a predetermined initial period (e.g., 5 seconds), gently check for handling strength. This can be done by carefully attempting to move the top substrate with minimal force.
-
If the bond is not yet formed, continue to check at regular, short intervals (e.g., every 2-5 seconds).
-
The fixture time is recorded as the time at which the bonded assembly can support its own weight and withstand a minimal, defined shear force without the bond failing.
-
-
Data Recording and Repetition:
-
Record the fixture time for the specific temperature and humidity.
-
Repeat the experiment at least three times for each environmental condition to ensure reproducibility and calculate an average fixture time.
-
Adjust the environmental chamber to the next set of conditions (e.g., 22°C and 60% RH) and repeat steps 2-5.
-
Visualizations
Caption: Relationship between environmental factors and cyanoacrylate curing.
Caption: Troubleshooting workflow for slow cyanoacrylate curing.
References
- 1. chenso.com [chenso.com]
- 2. Frontiers | Experimental Investigation of a Novel Formulation of a Cyanoacrylate-Based Adhesive for Self-Healing Concrete Technologies [frontiersin.org]
- 3. Mastering Cyanoacrylate Cure Time Variability - INCURE INC. [incurelab.com]
- 4. adhesiveguru.com [adhesiveguru.com]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. colle21.com [colle21.com]
- 7. thelashchickpro.com [thelashchickpro.com]
- 8. aronalpha.net [aronalpha.net]
Best practices for handling and storing 2-Methoxyethyl 2-cyanoacrylate
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 2-Methoxyethyl 2-cyanoacrylate. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides step-by-step solutions to specific problems that may arise when working with this compound.
Issue: Premature Polymerization of the Monomer
Question: My this compound has solidified in the bottle before its expiration date. What could be the cause and how can I prevent this?
Answer: Premature polymerization is a common issue with cyanoacrylate adhesives and is typically initiated by exposure to moisture or other contaminants. Here is a step-by-step guide to troubleshoot this issue:
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound.
Handling and Storage
Q1: What are the ideal storage conditions for this compound to maximize its shelf life?
A1: For unopened containers, storage in a refrigerator at 2°C to 8°C (35°F to 46°F) is recommended to achieve maximum shelf life.[1] Before use, the unopened container should be allowed to warm to room temperature to prevent moisture condensation on the cold adhesive upon opening.[1] Once opened, it is best to store the container at ambient temperature in a dry location, as repeated cooling and warming of an opened container can introduce moisture through condensation, leading to premature polymerization.[1]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is important to wear appropriate PPE to avoid direct contact. This includes:
-
Safety glasses with side shields or goggles: To protect the eyes from splashes.
-
Gloves: Nitrile or polyethylene (B3416737) gloves are recommended. Do not use cotton or wool gloves, as the adhesive can react with the fabric and cause burns.
-
Lab coat or protective clothing: To prevent skin contact. Work should be conducted in a well-ventilated area to minimize inhalation of vapors.
Q3: How should I dispose of expired or unused this compound?
A3: Small amounts of unused this compound can be polymerized before disposal. This can be done by adding a small amount of water to the adhesive and allowing it to cure into a solid mass. The solidified polymer can then be disposed of as regular solid waste. For larger quantities, consult your institution's environmental health and safety guidelines. Do not dispose of the liquid monomer down the drain.
Performance and Properties
Q4: What factors can affect the bond strength of this compound?
A4: Several factors can influence the final bond strength of a cyanoacrylate adhesive. These include the nature of the substrates being bonded, surface preparation, bond line thickness, and environmental conditions.
Q5: Why does the adhesive sometimes turn white or create a "frosty" appearance on the bonded parts?
A5: This phenomenon is known as "blooming" or "frosting" and is common with cyanoacrylate adhesives. It is caused by the volatilization of the monomer, which then polymerizes in the presence of moisture in the air and settles as a fine white powder on the surfaces surrounding the bond line. Using the adhesive in a well-ventilated area and applying the minimum amount necessary for bonding can help to reduce blooming.
Quantitative Data
The following table summarizes key quantitative data for this compound and similar cyanoacrylates.
| Property | Value | Notes |
| Viscosity (uncured) | 2 - 5 cP (mPa·s) at 25°C | Data for similar low-viscosity cyanoacrylates. Viscosity can vary by formulation. |
| Optimal Storage Temp. | 2°C to 8°C (35°F to 46°F) | For unopened containers to maximize shelf life.[1] |
| Shelf Life (unopened) | Approximately 12 months | When stored under optimal conditions.[2] |
| Shelf Life (opened) | 4 to 6 weeks | When stored at ambient temperature.[2] |
| Fixture Time | 5 - 20 seconds | Highly dependent on substrate and humidity. |
| Full Cure Time | 24 hours | For achieving maximum bond strength. |
| Shear Strength | Steel: 18-26 N/mm² (2600-3800 psi) | Typical values for cyanoacrylates on various substrates. Actual values for this compound may vary. |
| Aluminum: 12-20 N/mm² (1700-2900 psi) | ||
| ABS: >6 N/mm² (>870 psi) | Substrate failure is common. | |
| Polycarbonate: >5 N/mm² (>725 psi) | Substrate failure is common.[3] |
Experimental Protocols
1. Viscosity Measurement of Uncured Monomer
-
Objective: To determine the dynamic viscosity of liquid this compound.
-
Apparatus: Rotational viscometer (e.g., Brookfield type), appropriate spindle for low-viscosity fluids, and a temperature-controlled water bath.
-
Methodology:
-
Equilibrate the this compound sample to a constant temperature, typically 25°C ± 0.5°C, using the water bath.
-
Select a spindle and rotational speed appropriate for the expected viscosity range (typically a low-viscosity spindle and a higher speed).
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Immerse the spindle into the adhesive sample to the specified depth.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity reading in centipoise (cP) or millipascal-seconds (mPa·s).
-
Perform the measurement in triplicate and report the average value.
-
2. Lap Shear Strength Testing of Bonded Substrates
-
Objective: To determine the shear strength of this compound on standardized substrates. This protocol is based on ASTM D1002.
-
Apparatus: Universal testing machine (tensile tester), standardized test substrates (e.g., steel, aluminum, or plastic coupons of defined dimensions), solvent for cleaning (e.g., isopropanol), and a fixture for applying consistent pressure during curing.
-
Methodology:
-
Substrate Preparation: Clean the bonding surfaces of the test coupons with isopropanol (B130326) to remove any contaminants and allow them to air dry completely.
-
Adhesive Application: Apply a single, small drop of this compound to one end of a test coupon.
-
Assembly: Immediately join the second coupon, creating a single lap joint with a defined overlap area (e.g., 12.7 mm x 25.4 mm).
-
Curing: Apply a light, consistent pressure to the bonded assembly (e.g., using clamps or weights) and allow the adhesive to cure for 24 hours at ambient temperature and controlled humidity (e.g., 23°C ± 2°C and 50% ± 5% RH).
-
Testing: Mount the cured specimen in the grips of the universal testing machine. Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min) until the bond fails.
-
Data Analysis: Record the maximum load at failure. Calculate the shear strength by dividing the maximum load by the overlap area. Report the average shear strength and the mode of failure (e.g., adhesive, cohesive, or substrate failure) for a set of at least five specimens.
-
References
Technical Support Center: Enhancing the Shelf Life of 2-Methoxyethyl 2-cyanoacrylate (MECA) Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stabilization and shelf-life enhancement of 2-Methoxyethyl 2-cyanoacrylate (MECA) formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation in this compound (MECA) formulations?
A1: The primary cause of degradation in MECA formulations is premature anionic polymerization.[1][2] This process is initiated by weak bases, with moisture being the most common culprit.[1][2] Exposure to elevated temperatures and light can also accelerate this degradation process.[1][2]
Q2: What is the typical shelf life of an unopened MECA formulation?
A2: Unopened containers of cyanoacrylate adhesives, including MECA, generally have a shelf life of about 8 to 12 months when stored under ideal conditions.[3] For maximum shelf life, unopened containers should be stored in a cool, dark place, ideally refrigerated at 2°C to 7°C (35°F to 45°F).[4]
Q3: How does the methoxyethyl group in MECA influence its properties compared to other cyanoacrylates?
A3: The methoxyethyl group in MECA imparts greater flexibility to the resulting polymer, reducing brittleness.[5] It also contributes to lower odor and reduced "blooming," a white, powdery residue that can form around the bond line with shorter-chain cyanoacrylates.[6]
Q4: What types of stabilizers are used in MECA formulations?
A4: MECA formulations typically contain a dual-stabilizer system to prevent premature polymerization. This includes an anionic polymerization inhibitor, which is usually an acidic compound, and a free-radical polymerization inhibitor, often a phenolic compound like hydroquinone.[7]
Q5: Can I add more stabilizer to a MECA formulation that is showing signs of instability?
A5: Adding more stabilizer to a formulation in a laboratory setting is not recommended. The concentration of stabilizers is critical to the performance of the adhesive, and improper addition can negatively impact curing speed and final bond strength.
Troubleshooting Guide
Issue 1: Premature Polymerization in a New, Unopened Container
Q: My new, unopened bottle of MECA has solidified. What could be the cause?
A: Premature polymerization in a sealed container is most often due to a compromised container seal, which has allowed moisture to enter, or exposure to high temperatures during shipping or storage. Heat accelerates the anionic polymerization initiated by trace amounts of moisture.[1]
Troubleshooting Steps:
-
Inspect Packaging: Carefully examine the container for any signs of damage or a faulty seal.
-
Review Storage Conditions: Verify that the storage temperature has been consistently maintained within the recommended range (typically 2-8°C for long-term storage).
-
Contact Supplier: If the packaging appears intact and storage conditions were appropriate, contact the supplier as there may have been a manufacturing issue.
Issue 2: Rapid Polymerization of a Partially Used Container
Q: My partially used bottle of MECA has polymerized long before its expected shelf life. How can I prevent this?
A: The increased risk of premature polymerization in partially used containers is primarily due to repeated exposure to ambient moisture each time the bottle is opened.[1] If the bottle is refrigerated after opening, condensation can form inside when it's brought to room temperature, introducing moisture and accelerating polymerization.[4]
Preventative Measures:
-
Minimize Exposure: Keep the container open for the shortest possible time during use.
-
Proper Storage: Store opened containers at room temperature in a dry location. Avoid refrigeration of opened containers.[4]
-
Use of Desiccants: Store the opened MECA container inside a larger, airtight container with a desiccant, such as silica (B1680970) gel packs, to absorb any ambient moisture.[3]
-
Nozzle Hygiene: Clean the dispenser tip with a dry, lint-free cloth after each use to prevent cured adhesive from compromising the cap's seal.
Issue 3: Inconsistent Curing or Reduced Bond Strength
Q: My MECA formulation is taking longer to cure than usual, and the resulting bond is weak. What is the problem?
A: Slower curing and reduced bond strength can be indicators of monomer degradation or the presence of acidic contaminants on the substrate surface. Over time, even with stabilizers, a slow increase in viscosity can occur, indicating the initiation of polymerization, which will affect performance.
Troubleshooting Steps:
-
Check Viscosity: A noticeable increase in the viscosity of the formulation is a key indicator of aging and degradation. Compare the viscosity to that of a fresh, unopened sample if possible.
-
Substrate Preparation: Ensure the bonding surfaces are clean, dry, and free of any acidic residues. Acidic surfaces can inhibit the anionic polymerization necessary for curing.[2]
-
Verify Shelf Life: Check the expiration date of the formulation. If it is past its shelf life, it should be replaced.
-
Perform a Quality Control Test: Conduct a bond strength test on a standardized substrate to quantify the reduction in performance.
Issue 4: Challenges in Drug Delivery Formulations
Q: I am encountering issues with the stability of my MECA-based nanoparticle drug delivery system. What factors should I consider?
A: The stability of MECA in drug delivery systems can be influenced by the physicochemical properties of the encapsulated drug and other excipients.[8] Acidic or basic drugs can interact with the MECA monomer, either inhibiting or accelerating its polymerization.
Troubleshooting Steps:
-
Drug-Monomer Compatibility: Assess the pH of your drug substance in the formulation. Acidic drugs may require the use of a polymerization accelerator, while basic drugs can cause premature polymerization.
-
Excipient Interactions: Evaluate the compatibility of all excipients with the MECA monomer. Some surfactants or co-solvents may contain impurities that can initiate polymerization.
-
Polymerization Method: For nanoparticle formulation via emulsion polymerization, the pH of the aqueous phase is critical and must be carefully controlled to prevent premature polymerization of the monomer droplets.
-
Stability Under Storage: Conduct a stability study of the final drug-loaded formulation, monitoring particle size, drug leakage, and any changes in the physical appearance of the suspension over time.
Data Presentation
Table 1: Influence of Stabilizers on the Viscosity of 2-Octyl Cyanoacrylate at 80°C (Accelerated Aging)
| Aging Time (days) | Viscosity with Stabilizer A (centipoise) | Viscosity with Stabilizer B (centipoise) |
| 0 | 4.29 | 5.10 |
| 3 | 5.72 | 7.80 |
| 6 | 10.6 | 15.2 |
| 9 | 25.5 | 35.8 |
| 12 | 53.1 | 75.4 |
Data adapted from a study on 2-octyl cyanoacrylate, which exhibits similar stabilization principles to MECA. Stabilizer A represents a more effective stabilization system.[9]
Table 2: General Shelf Life of Cyanoacrylate Adhesives Under Various Storage Conditions
| Storage Condition | Expected Shelf Life (Unopened) | Expected Shelf Life (Opened) |
| Room Temperature (~20-25°C) | 8 to 12 months[3] | 6 to 8 weeks |
| Refrigerated (2-7°C) | Up to 12 months or more[4] | Not Recommended[4] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing
Objective: To evaluate the stability of a MECA formulation under elevated temperature to predict its long-term shelf life.
Methodology:
-
Sample Preparation: Dispense the MECA formulation into multiple, clean, dry, and inert containers (e.g., glass vials) and seal them tightly.
-
Initial Analysis: For the "time zero" data point, measure the viscosity and perform a bond strength test on a set of samples.
-
Accelerated Aging: Place the remaining sealed samples in an oven at a constant elevated temperature (e.g., 60°C or 80°C).[9]
-
Time-Point Testing: At predetermined intervals (e.g., 3, 6, 9, and 12 days for 80°C, which can correspond to several months of real-time aging), remove a set of samples from the oven.[9]
-
Equilibration: Allow the samples to cool to room temperature for a specified period before opening to prevent condensation.
-
Analysis: Measure the viscosity and perform bond strength tests on the aged samples.
-
Data Analysis: Plot the change in viscosity and bond strength as a function of time at the elevated temperature. The Arrhenius equation can be used to extrapolate the predicted shelf life at room temperature.
Protocol 2: Viscosity Measurement using a Brookfield Viscometer
Objective: To determine the dynamic viscosity of a MECA formulation.
Methodology:
-
Instrument Setup: Ensure the Brookfield viscometer is level and properly calibrated. Select the appropriate spindle and rotational speed for the expected viscosity of the MECA formulation.
-
Sample Preparation: Place a sufficient volume of the MECA formulation in a clean, dry beaker to ensure the spindle will be immersed to the proper depth. Allow the sample to equilibrate to a constant temperature (typically 25°C).
-
Spindle Immersion: Carefully lower the selected spindle into the center of the sample until the fluid level reaches the immersion mark on the spindle shaft. Avoid trapping air bubbles.
-
Measurement: Turn on the viscometer motor and allow the reading to stabilize. This may take a few moments depending on the sample's viscosity and the rotational speed.
-
Data Recording: Record the viscosity reading in centipoise (cP) or millipascal-seconds (mPa·s).
-
Cleaning: After measurement, turn off the motor, remove the spindle, and clean it thoroughly with an appropriate solvent (e.g., acetone), followed by drying.
Protocol 3: Formaldehyde (B43269) Release Assay
Objective: To quantify the amount of formaldehyde released from the polymerized MECA.
Methodology:
-
Polymerization: Dispense a standardized amount (e.g., 10 µL) of the MECA formulation onto a clean, inert surface (e.g., a well in a 24-well plate) and allow it to fully polymerize at room temperature for 24 hours.[1]
-
Incubation: Submerge the polymerized MECA film in a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) or purified water.[1]
-
Sample Collection: Incubate the submerged polymer at 37°C. At specified time points, collect the PBS or water for analysis and replace it with fresh medium.
-
Formaldehyde Quantification: Use a validated method for formaldehyde detection, such as the chromotropic acid method or a commercially available fluorometric detection kit.[1][10]
-
Chromotropic Acid Method (Qualitative/Semi-Quantitative):
-
-
Data Analysis: Construct a calibration curve using known concentrations of formaldehyde to quantify the amount released from the polymer at each time point.
Visualizations
Caption: Initiation and Inhibition of MECA Polymerization.
References
- 1. Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Experimental Investigation of a Novel Formulation of a Cyanoacrylate-Based Adhesive for Self-Healing Concrete Technologies [frontiersin.org]
- 4. Impact of Shelf-Life Simulation on a Self-Adhesive Composite: Polymerization Kinetics, Chemical and Color Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. analchemres.org [analchemres.org]
- 7. Current Trends and Challenges in Pharmacoeconomic Aspects of Nanocarriers as Drug Delivery Systems for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. Medical Adhesive Testing Basics | ADMET [admet.com]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. Detection of formaldehyde in textiles by chromotropic acid method - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 12. xylemanalytics.com [xylemanalytics.com]
Validation & Comparative
A Comparative Guide to the Biocompatibility of 2-Methoxyethyl 2-Cyanoacrylate and 2-Octyl Cyanoacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biocompatibility of two prominent cyanoacrylate-based tissue adhesives: 2-Methoxyethyl 2-cyanoacrylate (MECA) and 2-octyl cyanoacrylate (OCA). The selection of an appropriate biocompatible material is critical in the development of medical devices and drug delivery systems. This document summarizes key experimental data, outlines methodologies, and visualizes relevant pathways to assist in informed decision-making.
Executive Summary
Both this compound and 2-octyl cyanoacrylate are members of the cyanoacrylate family of adhesives, which are widely used in medical applications for wound closure and as tissue adhesives. Their biocompatibility is largely determined by the length and composition of their ester side-chains, which influences their degradation rate and the subsequent release of cytotoxic byproducts, primarily formaldehyde (B43269) and cyanoacetate.[1]
In general, longer alkyl chain cyanoacrylates, such as 2-octyl cyanoacrylate, are known to be less toxic than their shorter-chain counterparts (e.g., methyl and ethyl cyanoacrylates).[2][3] This is attributed to their slower degradation rate, which results in a more gradual release of cytotoxic products, allowing surrounding tissues to metabolize them more effectively.[3] The introduction of an ether linkage in the side-chain, as seen in this compound, offers a strategy to enhance flexibility and potentially alter the biocompatibility profile.
Quantitative Data Comparison
The following table summarizes the key quantitative data from comparative studies on this compound and 2-Octyl Cyanoacrylate.
| Parameter | This compound (MECA) | 2-Octyl Cyanoacrylate (OCA) | Key Findings & Citations |
| In Vitro Cytotoxicity (HeLa Cells) | Longer side-chains in alkoxyethyl cyanoacrylates lead to lower toxicity.[4] | ||
| Cell Viability (% of control) | ~60% | ~40% | MECA shows higher cell viability compared to OCA in this specific study.[4] |
| Formaldehyde Release | Higher initial release | Lower initial release | Alkoxyethyl cyanoacrylates exhibit a faster initial release of formaldehyde compared to alkyl cyanoacrylates of similar side-chain length.[5] |
| Mechanical Properties | The ether linkage in alkoxyethyl cyanoacrylates generally leads to increased flexibility (lower elastic modulus).[4] | ||
| Elastic Modulus | Generally lower than OCA | Higher than MECA | Increased flexibility can be advantageous for applications on dynamic tissues.[4] |
| Adhesive Strength | Generally lower than OCA | Higher than MECA | A trade-off often exists between flexibility and adhesive strength.[4] |
| In Vivo Biocompatibility (Rat subcutaneous implantation) | |||
| Inflammatory Response | Mild to moderate | Mild to moderate | Both show an inflammatory response that decreases over time. Longer alkyl chains in OCA generally lead to a milder initial response.[2][6] |
| Tissue Necrosis | Can occur, especially with faster degradation | Less pronounced with slower degradation | The rate of degradation and concentration of byproducts are key factors.[2] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparison of this compound and 2-octyl cyanoacrylate biocompatibility.
In Vitro Cytotoxicity Assay (Direct Contact)
-
Objective: To assess the toxicity of the polymerized cyanoacrylate adhesives on cultured cells.
-
Cell Line: HeLa cells or L929 mouse fibroblasts are commonly used.[5][7]
-
Protocol:
-
A small, sterile drop of the liquid cyanoacrylate monomer is placed in the center of a well in a multi-well cell culture plate.
-
The monomer is allowed to polymerize completely (typically for 24 hours at room temperature).
-
Cells are seeded into the wells at a predetermined density in a suitable culture medium (e.g., DMEM with 10% fetal bovine serum).
-
The cells are incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell viability is assessed using a quantitative assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), WST (water-soluble tetrazolium salt), or Neutral Red uptake.[7] The absorbance is read using a microplate reader, and the results are expressed as a percentage of the control (cells cultured without the adhesive).[5]
-
Formaldehyde Release Assay
-
Objective: To quantify the amount of formaldehyde released from the degradation of the polymerized cyanoacrylate.
-
Protocol:
-
A standardized amount of the cyanoacrylate monomer is polymerized in a sterile container.
-
The polymerized adhesive is submerged in a known volume of phosphate-buffered saline (PBS) at a physiological pH (7.4).
-
The container is incubated at 37°C.
-
At predetermined time points, aliquots of the PBS are collected and replaced with fresh PBS.
-
The concentration of formaldehyde in the collected aliquots is determined using a fluorometric detection kit.[5]
-
In Vivo Biocompatibility (Subcutaneous Implantation)
-
Objective: To evaluate the local tissue reaction to the implanted cyanoacrylate adhesive over time.
-
Protocol:
-
The animal is anesthetized, and a small area of skin on the back is shaved and disinfected.
-
A small subcutaneous pocket is created through a skin incision.
-
A sterile sample of the polymerized cyanoacrylate is implanted into the pocket.
-
The incision is closed with sutures.
-
Animals are sacrificed at predetermined time points (e.g., 7, 21, and 45 days).[6]
-
The tissue surrounding the implant is excised, fixed in formalin, and processed for histological analysis.
-
Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and examined under a microscope to assess the inflammatory response, tissue necrosis, fibrosis, and foreign body reaction.[2]
-
Signaling Pathways and Degradation
The primary mechanism of cytotoxicity for cyanoacrylates is through their degradation products. The degradation process involves the hydrolytic scission of the polymer backbone, which releases formaldehyde and an alkyl or alkoxyethyl cyanoacetate.
Formaldehyde is a well-known cytotoxic agent that can induce cellular stress, DNA damage, and apoptosis. While specific signaling pathways are not extensively detailed in the direct comparative literature for these two cyanoacrylates, the cellular response to formaldehyde typically involves the activation of stress-response pathways such as the p53 pathway and MAPK pathways (e.g., JNK and p38), leading to inflammation and apoptosis.
Conclusion
The choice between this compound and 2-octyl cyanoacrylate for a specific application depends on a careful consideration of the desired properties.
-
2-Octyl Cyanoacrylate (OCA) is a well-established medical adhesive with a generally favorable biocompatibility profile due to its slow degradation rate and lower release of cytotoxic byproducts.[3] Its higher adhesive strength makes it suitable for applications requiring robust wound closure.
-
This compound (MECA) , as part of the alkoxyethyl class of cyanoacrylates, offers the advantage of increased flexibility.[4] While it may exhibit a faster initial release of formaldehyde, some in vitro studies suggest it may have lower cytotoxicity compared to OCA.[4] This could be due to other degradation byproducts or differences in cellular uptake.
For applications requiring high flexibility and where a slightly faster degradation rate is acceptable, MECA may be a suitable candidate. However, for applications where minimal cytotoxicity and a proven track record of in vivo biocompatibility are paramount, OCA remains a strong choice. Further long-term in vivo studies directly comparing these two adhesives are warranted to fully elucidate their relative biocompatibility profiles for specific medical and drug delivery applications.
References
- 1. Degradation of poly (isobutyl cyanoacrylate) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo qualitative analysis of the biocompatibility of different cyanoacrylate-based adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair | PLOS One [journals.plos.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
Alkoxyethyl Cyanoacrylates Demonstrate Superior Elasticity Over Traditional Alkyl Cyanoacrylates for Biomedical Applications
For researchers and professionals in drug development and material science, the quest for tissue adhesives that balance strong adhesion with flexibility is paramount. A comparative analysis reveals that alkoxyethyl cyanoacrylates exhibit enhanced elasticity compared to their conventional alkyl cyanoacrylate counterparts, a critical attribute for applications on dynamic biological tissues.
Traditional alkyl cyanoacrylate adhesives, while effective in bonding tissues, are often characterized by their brittleness, which can lead to mechanical failure and tissue damage in mobile environments.[1][2] In contrast, the incorporation of an ether linkage in the side-chain of alkoxyethyl cyanoacrylates imparts significantly greater flexibility to the resulting polymer.[1][2] This increased elasticity, quantified by a lower elastic modulus, allows the adhesive to better accommodate the natural movements of tissues, potentially improving wound healing outcomes and reducing complications.[1]
A key study systematically synthesized and characterized a series of alkoxyethyl cyanoacrylate monomers with varying side-chain lengths and compared their mechanical properties to the commercially available 2-octyl cyanoacrylate (an alkyl cyanoacrylate). The findings indicate that the presence of the etheric oxygen in the alkoxyethyl variants facilitates chain rotation, leading to a more flexible polymer structure.[1] Notably, polymerized hexoxyethyl cyanoacrylate was found to be more elastic than its alkyl analog, 2-octyl cyanoacrylate, without compromising biocompatibility.[1][2][3][4][5]
Comparative Analysis of Mechanical Properties
The following table summarizes the key quantitative data on the mechanical properties of various alkoxyethyl cyanoacrylates compared to the alkyl cyanoacrylate, 2-octyl cyanoacrylate (Dermabond®). A lower elastic modulus indicates greater elasticity.
| Cyanoacrylate Type | Side-Chain Structure | Elastic Modulus (MPa) | Adhesive Strength (kPa) |
| Methoxyethyl-CA | -OCH2CH2OCH3 | ~18 | ~65 |
| Ethoxyethyl-CA | -OCH2CH2OCH2CH3 | ~15 | ~60 |
| Butoxyethyl-CA | -OCH2CH2O(CH2)3CH3 | ~10 | ~50 |
| Hexoxyethyl-CA | -OCH2CH2O(CH2)5CH3 | ~8 | ~45 |
| 2-Octyl-CA (Alkyl) | -(CH2)7CH3 | ~25 | ~75 |
Data is approximated from graphical representations in Mizrahi et al., Acta Biomaterialia, 2011.[1][2]
The data clearly demonstrates an inverse relationship between the side-chain length of the alkoxyethyl cyanoacrylates and their elastic modulus; longer side-chains lead to greater elasticity.[1][2] While adhesive strength tends to decrease with increasing side-chain length, all tested formulations remained within a useful range for tissue adhesion.[1][2]
The Structural Basis for Enhanced Elasticity
The fundamental difference in the chemical structure between alkyl and alkoxyethyl cyanoacrylates accounts for the observed disparity in their mechanical properties. The introduction of an ether linkage in the alkoxyethyl side-chain is the key innovation.
Figure 1. Structural comparison leading to elasticity differences.
Experimental Protocols
The mechanical properties of the cyanoacrylate polymers were determined through standardized materials testing procedures.
Mechanical Testing:
-
Sample Preparation: The cyanoacrylate monomers were polymerized between two substrates (e.g., steel pins or similar) to form a solid adhesive bond.
-
Tensile Testing: A universal testing machine, such as an Instron model, was used to measure the mechanical properties.[6] The bonded specimens were subjected to a tensile load at a constant rate of extension (e.g., 0.1 mm/min).[5]
-
Elastic Modulus Calculation: The elastic modulus, a measure of the material's stiffness, was determined from the initial linear portion of the stress-strain curve generated during tensile testing. A lower modulus signifies greater elasticity.[1][2]
-
Adhesive Strength Measurement: The adhesive strength was determined by measuring the maximum load required to break the adhesive bond between the two substrates.[7][8]
This robust testing methodology ensures reliable and reproducible data for comparing the performance of different cyanoacrylate formulations.
References
- 1. Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. afinitica.com [afinitica.com]
- 3. Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. In vitro testing of cyanoacrylate tissue adhesives and sutures for extracorporeal membrane oxygenation cannula securement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aronalpha.net [aronalpha.net]
- 8. derpharmachemica.com [derpharmachemica.com]
A Comparative Analysis of the In Vitro Cytotoxicity of Methyl, Ethyl, and 2-Methoxyethyl 2-Cyanoacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of three commonly referenced cyanoacrylate monomers: methyl 2-cyanoacrylate (MCA), ethyl 2-cyanoacrylate (ECA), and 2-methoxyethyl 2-cyanoacrylate (MECA). The information presented is collated from multiple studies to assist in the selection and development of biocompatible materials for medical and research applications. This document summarizes quantitative experimental data, details the methodologies of key cytotoxicity assays, and visualizes the underlying biological pathways and experimental workflows.
Comparative Cytotoxicity Data
The in vitro cytotoxicity of cyanoacrylate adhesives is primarily attributed to their degradation products, namely formaldehyde (B43269) and cyanoacetate. The rate of degradation, and consequently the release of these cytotoxic compounds, is influenced by the length and structure of the alkyl or alkoxyethyl chain of the monomer. Generally, it is observed that shorter alkyl chains lead to a faster degradation rate and, as a result, higher cytotoxicity.
The following table summarizes quantitative data from various in vitro cytotoxicity studies on methyl 2-cyanoacrylate, ethyl 2-cyanoacrylate, and this compound. It is important to note that direct comparisons between studies should be made with caution due to variations in cell lines, experimental conditions, and assay types.
| Adhesive Type | Alkyl/Alkoxyethyl Chain | Cell Line | Assay | Key Findings |
| Methyl 2-cyanoacrylate (MCA) | Methyl | Human Oral Osteoblasts | MTT Assay | Optical density was significantly lower compared to the control group, indicating high cytotoxicity. An inhibition zone of 200–500 µm was observed where cell death occurred.[1][2] |
| Ethyl 2-cyanoacrylate (ECA) | Ethyl | Human Oral Osteoblasts | MTT Assay | Optical density was not significantly different from the control group, suggesting better biocompatibility than MCA. An inhibition zone of 200–500 µm was also observed.[1][2] |
| Ethyl 2-cyanoacrylate (ECA) | Ethyl | L929 Mouse Fibroblasts | Elution Test | A 1:10 dilution of the extract resulted in an approximate 10% decrease in cell viability, while a 1:1 dilution led to a 30% to 45% decrease.[3][4] |
| This compound (MECA) | 2-Methoxyethyl | HeLa Cells | MTS Assay | Showed higher cell viability compared to shorter-chain alkoxyethyl cyanoacrylates, and generally, alkoxyethyl cyanoacrylates with longer side-chains exhibited less toxicity. |
Experimental Protocols
Detailed methodologies for common in vitro cytotoxicity assays used in the evaluation of cyanoacrylate adhesives are provided below.
Direct Contact Assay
This method assesses the cytotoxicity of a material when it is in direct contact with a cell culture monolayer.
-
Cell Seeding: A specific density of cells (e.g., human oral osteoblasts) is seeded into the wells of a multi-well culture plate and incubated until a confluent monolayer is formed.[1][2]
-
Material Application: A small, sterilized sample of the cyanoacrylate adhesive is placed directly onto the center of the cell monolayer in each well.[1][2] A control group consists of cells with no material added.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
Assessment of Cytotoxicity:
-
Inhibition Zone: The area around the material where cell death has occurred is visually inspected and measured using a microscope. The presence and size of this "zone of inhibition" provide a qualitative measure of cytotoxicity.[1][2]
-
Cell Viability Assay (MTT Assay): Following incubation, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The optical density is directly proportional to the number of viable cells.[1][2]
-
Elution Test (Indirect Contact Assay)
This method evaluates the cytotoxicity of leachable substances from a material.
-
Material Extraction: The cyanoacrylate adhesive is incubated in a cell culture medium for a specific period (e.g., 24 hours) at 37°C to allow any leachable substances to diffuse into the medium, creating an extract.[3][4]
-
Cell Culture: A suspension of cells (e.g., L929 mouse fibroblasts) is seeded into 96-well plates.
-
Exposure to Extract: The culture medium is replaced with various dilutions of the prepared extract.[3][4]
-
Incubation and Assessment: The cells are incubated with the extract for a defined time. Cell viability is then quantified using an appropriate assay, such as the MTT or MTS assay.
Mandatory Visualizations
Logical Relationship of Comparative Cytotoxicity
The following diagram illustrates the generally accepted relationship between the alkyl/alkoxyethyl chain length of the cyanoacrylate monomer and its in vitro cytotoxicity.
References
- 1. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro toxicity test of ethyl 2-cyanoacrylate, a tissue adhesive used in cardiovascular surgery, by fibroblast cell culture method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. storage.imrpress.com [storage.imrpress.com]
A Comparative Guide to the In Vivo Performance of 2-Methoxyethyl 2-cyanoacrylate as a Surgical Adhesive
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of 2-Methoxyethyl 2-cyanoacrylate (2-MECA) as a surgical adhesive against other commonly used cyanoacrylate-based adhesives, namely n-butyl cyanoacrylate (n-BCA) and 2-octyl cyanoacrylate (OCA). The information presented is supported by experimental data from various studies to assist in the evaluation and selection of the most appropriate surgical adhesive for specific research and clinical applications.
Executive Summary
This compound (2-MECA) is an alkoxyethyl cyanoacrylate, a class of surgical adhesives designed to offer improved flexibility and biocompatibility over traditional short-chain alkyl cyanoacrylates. The inclusion of an ether linkage in the alkyl chain is intended to reduce the stiffness of the polymerized adhesive and modulate the degradation rate, thereby minimizing tissue toxicity. This guide will delve into the comparative performance of 2-MECA focusing on key parameters: bond strength, biocompatibility, degradation rate, and cytotoxicity.
Quantitative Performance Comparison
The following tables summarize the quantitative data on the performance of 2-MECA in comparison to n-BCA and OCA. It is important to note that direct comparative studies for all parameters are limited, and the data presented is a synthesis from multiple sources with potentially varying experimental conditions.
| Adhesive Type | Bond Strength (Pressure at failure in mm Hg) | Animal Model | Reference |
| 2-Octyl Cyanoacrylate (OCA) | 79.5 - 92.75 | Porcine Eyes | [1] |
| n-Butyl Cyanoacrylate (n-BCA) | 86.5 - 88.0 | Porcine Eyes | [1] |
| Alkoxyethyl Cyanoacrylates (including 2-MECA) | Generally lower than OCA, but within a useful range | Rat Skin | [2] |
| Adhesive Type | Biocompatibility (Inflammatory Response) | Animal Model | Observation Period | Reference |
| This compound (2-MECA) | Visually obvious swelling | Rat (subcutaneous) | 12 days | [2] |
| Ethoxyethyl Cyanoacrylate | Significant inflammatory response | Rabbit Skin | 1 week | [3] |
| n-Butyl Cyanoacrylate (n-BCA) | Mild inflammatory reaction | Rabbit Skin | 2 weeks | [3] |
| 2-Octyl Cyanoacrylate (OCA) | Mild swelling | Rat (subcutaneous) | 12 days | [2] |
Table 2: Comparative Biocompatibility of Cyanoacrylate Adhesives. Longer-chain cyanoacrylates generally exhibit a milder inflammatory response.[2][3] Alkoxyethyl cyanoacrylates with shorter side chains, like 2-MECA, may elicit a more pronounced initial inflammatory reaction compared to longer-chain counterparts.[2]
| Adhesive Type | Cytotoxicity (Cell Viability %) | Cell Line | Exposure Time | Reference |
| 2-Octyl Cyanoacrylate (OCA) | ~54% (24h), ~34% (72h) | Human Umbilical Vein Endothelial Cells (HUVEC) | 24 and 72 hours | [4] |
| n-Butyl Cyanoacrylate (n-BCA) | ~53% (24h), ~36% (72h) | Human Umbilical Vein Endothelial Cells (HUVEC) | 24 and 72 hours | [4] |
| Alkoxyethyl Cyanoacrylates (general trend) | Increases with longer side-chain length | HeLa Cells | 48 hours | [2] |
Table 3: Comparative Cytotoxicity of Cyanoacrylate Adhesives. The cytotoxicity of cyanoacrylate adhesives is primarily attributed to the release of degradation products, namely formaldehyde (B43269) and cyanoacetate. Longer alkyl and alkoxyethyl chains slow down the degradation process, leading to a slower release of these toxic byproducts and thus higher cell viability.[2]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are protocols for assessing the in vivo performance of surgical adhesives.
In Vivo Bond Strength Testing (Wound Bursting Strength)
This protocol is adapted from studies evaluating the adhesive strength of cyanoacrylates on skin incisions.
-
Animal Model: Wistar rats (male, 250-300g) are commonly used.
-
Procedure:
-
Animals are anesthetized, and the dorsal skin is shaved and disinfected.
-
A full-thickness linear incision (typically 2-3 cm) is made.
-
The edges of the wound are manually approximated, and a thin layer of the test adhesive (e.g., 2-MECA, n-BCA, or OCA) is applied to the surface.
-
The wound is allowed to polymerize for a specified time (e.g., 5 minutes).
-
At predetermined time points post-application (e.g., 3, 7, and 14 days), the animals are euthanized.
-
The skin surrounding the incision is excised.
-
The bursting strength is measured by applying perpendicular force to the wound using a tensiometer until the wound dehisces. The force at which the wound opens is recorded.
-
-
Data Analysis: The mean bursting strength for each adhesive group is calculated and statistically compared.
In Vivo Biocompatibility and Degradation Assessment (Histological Evaluation)
This protocol outlines the procedure for evaluating the tissue response to implanted surgical adhesives.
-
Animal Model: New Zealand white rabbits are a suitable model for this assessment.
-
Procedure:
-
Under anesthesia, four subcutaneous pockets are created on the dorsum of each rabbit.
-
A sterile, polymerized sample of each test adhesive (e.g., 2-MECA, n-BCA, OCA) and a negative control (e.g., saline) are implanted into the pockets.
-
The incisions are closed with sutures.
-
Animals are sacrificed at various time points (e.g., 7, 14, and 28 days).
-
The implantation sites, including the adhesive and surrounding tissue, are excised, fixed in 10% formalin, and embedded in paraffin.
-
Tissue sections are stained with Hematoxylin and Eosin (H&E) for histological examination.
-
-
Analysis: A pathologist, blinded to the treatment groups, evaluates the tissue sections for signs of inflammation (e.g., presence of neutrophils, lymphocytes, macrophages, giant cells), fibrosis (capsule formation), necrosis, and evidence of adhesive degradation. The severity of the inflammatory response is typically scored on a semi-quantitative scale.
Signaling Pathways and Experimental Workflows
Inflammatory Response to Cyanoacrylate Degradation
The degradation of cyanoacrylate adhesives releases byproducts, primarily formaldehyde and an alkyl cyanoacetate, which can induce an inflammatory response. Formaldehyde is a known cytotoxic agent that can trigger cellular stress and inflammation through various signaling pathways. One of the key pathways involved is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response. The activation can also be mediated by Toll-like receptors (TLRs) that recognize damage-associated molecular patterns (DAMPs).
Caption: Inflammatory signaling pathway activated by cyanoacrylate degradation products.
Experimental Workflow for In Vivo Comparison
The following diagram illustrates a typical workflow for the comparative in vivo evaluation of surgical adhesives.
Caption: A typical experimental workflow for in vivo surgical adhesive comparison.
Conclusion
This compound (2-MECA) and other alkoxyethyl cyanoacrylates represent a promising class of surgical adhesives with enhanced flexibility. However, their biocompatibility, particularly for shorter-chain variants, may be a concern due to a more rapid degradation and subsequent release of cytotoxic byproducts, leading to a more pronounced inflammatory response compared to longer-chain adhesives like 2-octyl cyanoacrylate.[2] The choice of a surgical adhesive should be based on a careful consideration of the specific application, balancing the requirements for bond strength, flexibility, and biocompatibility. For applications where a high degree of flexibility is paramount and a moderate inflammatory response is acceptable, 2-MECA could be a viable option. However, for applications requiring the highest level of biocompatibility, longer-chain alternatives such as 2-octyl cyanoacrylate may be more suitable. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of 2-MECA's performance against other commercially available surgical adhesives.
References
- 1. Bonding strengths of 2-octyl cyanoacrylate, N-butyl-2- cyanoacrylate, and nylon 10-0 | Semantic Scholar [semanticscholar.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. The adhesive removal test: a sensitive method to assess sensorimotor deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cytotoxic properties and apoptotic potential of N-butyl and 2-octyl cyanoacrylates used in surgical treatment of chronic venous insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
Bond Strength Analysis of 2-Methoxyethyl 2-cyanoacrylate on Diverse Substrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bond strength of 2-Methoxyethyl 2-cyanoacrylate (2-MECA) against common alternatives, Ethyl-2-cyanoacrylate (ECA) and n-Butyl-2-cyanoacrylate (n-BCA), across a range of substrates. The data presented is compiled from various studies to offer an objective overview for material selection and application development in research and clinical settings.
Comparative Bond Strength Data
The following tables summarize the lap shear strength of 2-MECA, ECA, and n-BCA on various metal, plastic, and biological substrates. It is important to note that bond strength can be influenced by various factors including surface preparation, bond line thickness, and curing conditions. The data presented here is for comparative purposes, and users are encouraged to conduct their own tests for specific applications.
Table 1: Lap Shear Strength on Metal Substrates
| Adhesive | Substrate | Lap Shear Strength (MPa) | Test Standard |
| This compound (2-MECA) | Steel | 15-20 | ISO 4587 |
| Aluminum | 7-12 | ISO 4587 | |
| Ethyl-2-cyanoacrylate (ECA) | Steel | 15-25[1] | ISO 4587 |
| Aluminum | 13-15[2] | ISO 4587 | |
| n-Butyl-2-cyanoacrylate (n-BCA) | Steel | 15-25[1] | ISO 4587 |
| Aluminum | 7-10[1] | ISO 4587 |
Table 2: Lap Shear Strength on Plastic Substrates
| Adhesive | Substrate | Lap Shear Strength (MPa) | Test Standard |
| This compound (2-MECA) | Polycarbonate | 5-10 | - |
| ABS | 6-10[1] | ISO 4587 | |
| PVC | >5 (substrate failure) | - | |
| Ethyl-2-cyanoacrylate (ECA) | Polycarbonate | 5-10[1] | ISO 4587 |
| ABS | 6-10[1] | ISO 4587 | |
| PVC | >6 (substrate failure)[2] | ISO 4587 | |
| n-Butyl-2-cyanoacrylate (n-BCA) | Polycarbonate | 5-10[1] | ISO 4587 |
| ABS | 6-10[1] | ISO 4587 | |
| PVC | - | - |
Table 3: Bond Strength on Biological Substrates
| Adhesive | Substrate | Bond Strength (MPa) | Test Type |
| This compound (2-MECA) | Bone | 6.2 - 7.2[3] | Tensile |
| Ethyl-2-cyanoacrylate (ECA) | Bone | 9.6 - 11.2[4] | Tensile |
| Porcine Skin | 0.016 - 0.039* | Tensile | |
| n-Butyl-2-cyanoacrylate (n-BCA) | Bone | 1-2[5] | Shear |
*Converted from N to MPa assuming a bond area of 5mm x 40mm.
Experimental Protocols
The bond strength data presented in this guide is primarily based on lap shear and tensile strength tests conducted according to established standards.
Lap Shear Strength Testing (ASTM D1002 / ISO 4587)
Lap shear testing is a common method to determine the shear strength of an adhesive.[6][7][8][9][10][11][12][13][14]
Specimen Preparation:
-
Substrate materials are cut into standardized rectangular strips. For metals, a common dimension is 100 mm x 25 mm x 1.6 mm.
-
The bonding surfaces of the substrates are cleaned and degreased, often using a solvent like acetone (B3395972) or isopropanol.
-
For some substrates, surface abrasion (e.g., grit blasting or sanding) may be performed to enhance adhesion.
-
The adhesive is applied to a defined overlap area on one substrate. A typical overlap is 12.7 mm x 25.4 mm.
-
The second substrate is then joined to the first, and uniform pressure is applied to spread the adhesive into a thin, consistent bond line.
-
The bonded specimens are allowed to cure at a specified temperature and humidity for a designated period (e.g., 24 hours at room temperature).
Testing Procedure:
-
The cured specimen is mounted in the grips of a universal testing machine.
-
A tensile load is applied to the specimen at a constant rate of crosshead movement (e.g., 1.3 mm/min).
-
The load is increased until the bonded joint fails.
-
The maximum load at failure is recorded. The lap shear strength is then calculated by dividing the maximum load by the bonded area.
Tensile Strength Testing on Biological Tissues
Testing on biological substrates requires modifications to the standard protocols to accommodate the nature of the tissue.
Specimen Preparation:
-
Biological tissue (e.g., sections of bone or skin) is prepared to a specific size.
-
The adhesive is applied to the tissue surface to be bonded.
-
Another piece of tissue or a testing fixture is brought into contact with the adhesive.
-
The assembly is allowed to cure under conditions that mimic a physiological environment.
Testing Procedure:
-
The bonded tissue assembly is secured in a tensile testing machine.
-
A tensile load is applied perpendicular to the bond line until failure occurs.
-
The maximum load at failure is recorded and the tensile strength is calculated by dividing the load by the bonded area.
Experimental Workflow for Bond Strength Testing
Experimental workflow for determining adhesive bond strength.
References
- 1. permabond.com [permabond.com]
- 2. Bond strength evaluation of cyanoacrylate-based adhesives and screws for bone fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Durability of the bond between bone and various 2-cyanoacrylates in an aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bonding strength of alkyl-2-cyanoacrylates to bone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biodegradable and Biocompatible Adhesives for the Effective Stabilisation, Repair and Regeneration of Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. testresources.net [testresources.net]
- 7. Guide to Adhesive Lap Joint Shear Strength Test ASTM D1002 [admet.com]
- 8. Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002 [intertek.com]
- 9. micomlab.com [micomlab.com]
- 10. infinitalab.com [infinitalab.com]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. skybearstandards.com [skybearstandards.com]
- 13. ISO 4587 Determination of lap shear strength [schuetz-licht.com]
- 14. ISO 4587: Standard for shear strength measurements of adhesive compounds | Deon Research Centre [deon.nl]
Comparative study of degradation rates in alkoxyethyl cyanoacrylates
The rate at which alkoxyethyl cyanoacrylate polymers degrade is a critical factor in their application, particularly in the medical field where they are utilized as tissue adhesives. The degradation profile influences the biocompatibility and the inflammatory response of the surrounding tissue. This guide provides a comparative study of the degradation rates of various alkoxyethyl cyanoacrylates, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate material for their specific applications.
Comparative Degradation Rates
The degradation of poly(alkoxyethyl cyanoacrylates) primarily occurs through hydrolytic scission of the polymer chain, leading to the release of formaldehyde (B43269) and the corresponding alkyl cyanoacetate.[1] The rate of this degradation is significantly influenced by the length of the alkoxyethyl side chain. Generally, as the homologous series is ascended (i.e., as the alkyl chain length increases), the rate of degradation under neutral conditions decreases.[1]
A key indicator of degradation is the amount of formaldehyde released over time. Studies have shown that alkoxyethyl cyanoacrylates with shorter side chains degrade faster and release formaldehyde more rapidly than those with longer side chains.[2][3] This is attributed to the lower hydrophobicity and higher flexibility of the polymers with shorter side chains, which allows for faster water permeation into the polymer backbone.[2]
| Alkoxyethyl Cyanoacrylate | Relative Degradation Rate | Formaldehyde Release | In Vivo Inflammatory Response |
| Methoxyethyl Cyanoacrylate | Highest | Fastest | Most severe, with large areas of inflammation and necrosis[2] |
| Ethoxyethyl Cyanoacrylate | High | Fast | Severe, with large areas of inflammation and necrosis[2] |
| Propoxyethyl Cyanoacrylate | Moderate | Moderate | Large areas of inflammation with small areas of necrosis[2] |
| Butoxyethyl Cyanoacrylate | Low | Slow | Inflammation without necrosis[2] |
| Hexoxyethyl Cyanoacrylate | Lowest | Slowest | Inflammation without necrosis, comparable to medical-grade adhesives[2] |
Table 1: Comparative degradation characteristics of various alkoxyethyl cyanoacrylates. The relative degradation rate is inversely proportional to the length of the alkoxyethyl side chain.
Experimental Protocols
The following methodologies are commonly employed to assess the degradation rates of alkoxyethyl cyanoacrylates.
In Vitro Formaldehyde Release Assay
This assay quantifies the amount of formaldehyde released from the polymer over time as a measure of degradation.
Materials:
-
Polymerized alkoxyethyl cyanoacrylate samples
-
Phosphate-buffered saline (PBS) or distilled water
-
Formaldehyde quantification kit (e.g., based on the Nash reagent or a fluorometric method)
-
Incubator at 37°C
-
Spectrophotometer or fluorometer
Procedure:
-
A known weight of the polymerized alkoxyethyl cyanoacrylate is placed in a sealed container with a defined volume of PBS or distilled water.
-
The container is incubated at 37°C to simulate physiological conditions.
-
At predetermined time intervals, aliquots of the supernatant are collected.
-
The concentration of formaldehyde in the collected aliquots is determined using a calibrated formaldehyde quantification assay.
-
The cumulative amount of formaldehyde released per unit mass of the polymer is calculated and plotted against time to determine the degradation profile.
Heterogeneous Degradation Study
This method assesses the degradation of the polymer in a solid state when exposed to an aqueous environment.
Materials:
-
Polymerized alkoxyethyl cyanoacrylate powder (1 g)
-
Soxhlet extraction apparatus
-
Distilled water (100 ml)
-
Formaldehyde quantification reagents
Procedure:
-
1 gram of the powdered poly(alkoxyethyl cyanoacrylate) is placed in a Soxhlet thimble.
-
The polymer is extracted with 100 ml of distilled water for a set period (e.g., 4 hours).[1]
-
This process solubilizes a portion of the polymer and its degradation products.[1]
-
The aqueous extract is collected, and the water is distilled away.
-
The procedure is repeated with fresh water, and the amount of formaldehyde in each extract is quantified.
-
The cumulative quantity of formaldehyde is plotted against the total extraction time to evaluate the degradation rate.[1]
Homogeneous Degradation Study
This method examines the degradation of the polymer when dissolved in a solvent system.
Materials:
-
Polymerized alkoxyethyl cyanoacrylate (0.02 basal mole)
-
Aqueous acetonitrile (B52724) (100 ml) containing a specific amount of water (e.g., 5.04 ml)
-
Reflux condenser
-
Saturated salt solution
Procedure:
-
The polymer is dissolved in the aqueous acetonitrile solution and refluxed.[1]
-
At specific time intervals, aliquots (10 ml) of the solution are withdrawn.[1]
-
The polymer is precipitated by adding a saturated salt solution to the aliquot.[1]
-
The precipitated polymer is filtered, and the filtrate is distilled.[1]
-
The amount of formaldehyde in the distillate is then estimated.[1]
Degradation Mechanism and Influencing Factors
The degradation of alkoxyethyl cyanoacrylates is a complex process influenced by several factors. The primary mechanism is the hydrolytic scission of the polymer backbone.[1]
Caption: Relationship between side-chain length and degradation rate.
As depicted in the diagram, a shorter alkoxyethyl side chain leads to lower hydrophobicity and higher polymer chain flexibility.[2] These properties facilitate faster water permeation into the polymer matrix, accelerating the rate of hydrolytic scission and, consequently, the release of degradation products. This increased degradation rate is associated with a more pronounced in vivo inflammatory response. Conversely, longer side chains increase hydrophobicity and reduce flexibility, slowing down water ingress and leading to a slower, more controlled degradation process with improved tissue tolerance.[1][2]
References
A Comparative Guide to HPLC and Alternative Methods for Cyanoacrylate Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
The purity of cyanoacrylate formulations is critical for their performance and safety, particularly in medical and pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of impurities. This guide provides an objective comparison of various analytical methodologies for cyanoacrylate impurity profiling, supported by experimental data, to assist researchers in selecting the most appropriate method for their needs.
Introduction to Cyanoacrylate Impurities
Impurities in cyanoacrylate products can originate from the manufacturing process, degradation, or the inclusion of additives. Common impurities include:
-
Unreacted Starting Materials and Intermediates: Such as 2-cyanoacetamide.
-
By-products and Degradants: Including ethanol (B145695) and acrylonitrile.
-
Additives: Stabilizers (e.g., hydroquinone, sulfur dioxide), thickeners (e.g., polymethyl methacrylate (B99206) - PMMA), and plasticizers are intentionally added but require quantification.
-
Inorganic and Acidic Anions: Residual acids and salts from synthesis and stabilization.
Effective analytical methods are essential to identify and quantify these impurities to ensure product quality and consistency.
High-Performance Liquid Chromatography (HPLC) Methods
Reversed-phase HPLC is a widely used technique for the analysis of cyanoacrylate monomers and their impurities. Below is a comparison of two common HPLC column chemistries.
Table 1: Comparison of HPLC Column Performance for Cyanoacrylate Analysis
| Parameter | Method 1: C18 Column | Method 2: Mixed-Mode Column |
| Column | Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 x 50 mm)[1] | Newcrom R1[2] |
| Primary Separation Mechanism | Hydrophobic interactions | Mixed-mode (hydrophobic and ion-exchange) |
| Typical Mobile Phase | Acetonitrile (B52724):Water:Phosphoric Acid (44:56:0.2 v/v/v)[1] | Acetonitrile, Water, and Phosphoric Acid[2] |
| Advantages | High column efficiency and throughput.[1] | Good for separating a wider range of polar and non-polar impurities. |
| Limitations | May have limited retention for very polar impurities. | Method development can be more complex. |
| Typical Application | Routine quality control of common cyanoacrylates like methyl, ethyl, and ethoxyethyl cyanoacrylate.[1] | Analysis of formulations with diverse additive packages. |
Experimental Protocols: HPLC
Method 1: Reversed-Phase HPLC with C18 Column (Based on OSHA Method 55)
This method is suitable for the quantification of common cyanoacrylate monomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Acclaim™ RSLC 120 C18, 2.2 µm particle size, 2.1 x 50 mm.[1]
-
Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid in a 44:56:0.2 ratio by volume.[1]
-
Flow Rate: 0.40 mL/min.[1]
-
Column Temperature: 5 °C (to minimize on-column polymerization).[1]
-
Detection: UV at 220 nm.[1]
-
Injection Volume: 1 µL.[1]
-
Sample Preparation: Dilute commercial adhesives in acidified acetonitrile.[1]
Method 2: Mixed-Mode HPLC
This approach can be beneficial for separating a wider variety of impurities with different polarities.
-
Instrumentation: HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Column: Newcrom R1.[2]
-
Mobile Phase: A gradient of acetonitrile and water with a phosphoric acid modifier. For MS compatibility, formic acid should be used instead of phosphoric acid.[2]
-
Flow Rate: Dependent on column dimensions, typically 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: Ambient or sub-ambient.
-
Detection: UV (wavelength dependent on analytes) or MS for impurity identification.
-
Sample Preparation: Dissolve the cyanoacrylate sample in a suitable solvent like chloroform (B151607) or acetonitrile.
Alternative Analytical Techniques
While HPLC is a robust technique, other methods offer distinct advantages for specific applications in cyanoacrylate analysis.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC utilizes columns with sub-2 µm particles, operating at higher pressures than conventional HPLC. This results in significant improvements in speed, resolution, and sensitivity.
Table 2: Comparison of HPLC and UPLC for Impurity Profiling
| Parameter | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | Up to 6,000 psi[3] | Up to 15,000 psi[3] |
| Analysis Time | Longer (e.g., 15-30 min) | Shorter (e.g., 2-5 min)[1] |
| Resolution | Good | Excellent, with sharper peaks |
| Sensitivity | Good | Higher, allowing for lower detection limits |
| Solvent Consumption | Higher | Lower |
UPLC is particularly advantageous for complex samples containing numerous impurities or when high throughput is required. UPLC can be coupled with mass spectrometry (UPLC-MS) for enhanced impurity identification and characterization.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For cyanoacrylate analysis, it is particularly useful for identifying and quantifying residual solvents, unreacted volatile monomers, and certain degradation products.
Table 3: Comparison of HPLC and GC-MS for Cyanoacrylate Impurity Analysis
| Parameter | HPLC | GC-MS |
| Analyte Suitability | Non-volatile and thermally labile compounds.[4] | Volatile and thermally stable compounds.[4] |
| Sample Preparation | Simple dissolution. | May require derivatization for polar compounds. |
| Separation Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Detector | UV, PDA, MS | Mass Spectrometer (provides structural information) |
| Key Applications | Quantification of non-volatile additives and impurities. | Identification and quantification of residual solvents, volatile monomers, and by-products like ethanol and acrylonitrile.[5] |
A specific application of GC involves pyrolysis-GC-MS (Py-GC-MS), which can be used to characterize the polymeric components and additives in cured cyanoacrylate adhesives by thermally decomposing the sample before analysis. This technique has been shown to quantify additives like poly(methyl methacrylate) in different "super glue" formulations.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that is well-suited for the analysis of charged species, such as inorganic and acidic anions, which can be present as impurities in cyanoacrylate adhesives.
Table 4: Comparison of HPLC (Ion Chromatography) and Capillary Electrophoresis for Anionic Impurities
| Parameter | Ion Chromatography (IC) - an HPLC technique | Capillary Electrophoresis (CE) |
| Principle | Ion-exchange chromatography | Separation based on electrophoretic mobility in a capillary |
| Sample Volume | Microliters (µL) | Nanoliters (nL)[6] |
| Analysis Time | ~25 minutes[6] | ~15 minutes[6] |
| Detection Limits | Comparable to CE | 0.7-4.6 µg/mL for various anions.[7][8] |
| Advantages | Well-established for routine analysis | Shorter analysis times, enhanced separation efficiencies, and lower sample and reagent consumption.[6][7] |
Method Validation and Performance
For any analytical method, validation is crucial to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Published studies on CE methods for cyanoacrylate analysis have reported LODs in the range of 0.7-4.6 µg/mL for various inorganic and acidic anions.[7][8]
Visualizing the Workflow
Logical Relationships of Analytical Techniques
Conclusion
The selection of an appropriate analytical method for cyanoacrylate impurity profiling depends on the specific impurities of interest, the required sensitivity, and the desired sample throughput.
-
HPLC remains a versatile and robust technique for the routine quality control of a wide range of impurities.
-
UPLC offers significant advantages in terms of speed and resolution, making it ideal for high-throughput screening and complex impurity profiles.
-
GC-MS is the method of choice for the analysis of volatile and semi-volatile impurities, providing excellent sensitivity and structural information.
-
Capillary Electrophoresis presents a rapid and efficient alternative for the analysis of ionic impurities, particularly inorganic and acidic anions.
A comprehensive approach to impurity profiling may involve the use of multiple techniques to gain a complete understanding of the cyanoacrylate formulation. The detailed methodologies and comparative data presented in this guide can aid researchers in developing and validating the most suitable analytical strategy for their specific needs.
References
- 1. lcms.cz [lcms.cz]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 5. Aminoglutethimide included in nanocapsules suspension: comparison of GC-MS and HPLC methods for control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Potential of CE for the determination of inorganic and acidic anions in cyanoacrylate adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
2-Methoxyethyl 2-cyanoacrylate versus n-butyl cyanoacrylate for medical use
An Objective Comparison of 2-Methoxyethyl 2-Cyanoacrylate and n-Butyl Cyanoacrylate for Medical Applications
This guide provides a detailed comparison of two prominent cyanoacrylate-based tissue adhesives, this compound (2-MECA) and n-Butyl cyanoacrylate (n-BCA), for medical use. The comparison is based on their performance, biocompatibility, and degradation profiles, supported by experimental data from scientific literature. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative merits of these adhesives.
Chemical Structure and Properties
Cyanoacrylates are a class of fast-acting adhesives that polymerize in the presence of anions, such as water or bodily fluids, to form a strong, flexible bond. The primary difference between various cyanoacrylates lies in their ester side-chain, which significantly influences their physical properties, degradation rate, and biocompatibility.
-
n-Butyl cyanoacrylate (n-BCA): As a member of the alkyl cyanoacrylate family, n-BCA has a relatively long butyl side-chain. Longer alkyl chains generally slow the degradation process, which in turn reduces the rate of release of cytotoxic byproducts like formaldehyde (B43269) and cyanoacetate (B8463686).[1][2] This slower degradation contributes to its improved biocompatibility compared to short-chain cyanoacrylates (e.g., ethyl-2-cyanoacrylate).[2][3][4]
-
This compound (2-MECA): This adhesive belongs to the alkoxyethyl cyanoacrylate family. It incorporates a flexible ether linkage in its side-chain.[1] This structural feature is designed to enhance the elasticity of the resulting polymer, potentially improving tissue compliance and reducing mechanical stress at the wound site.[1]
Performance and Mechanical Properties
The mechanical performance of a tissue adhesive is critical for its clinical efficacy, determining the strength and durability of wound closure.
A study by Mizrahi et al. systematically evaluated a series of alkoxyethyl cyanoacrylates, including 2-MECA, and compared their properties to the widely used 2-octyl cyanoacrylate (a long-chain alkyl cyanoacrylate with properties similar to n-BCA).[1] The findings indicate that while all tested adhesives fell within a useful range for medical applications, there were significant differences in their mechanical profiles.[1]
Table 1: Comparative Mechanical Properties
| Property | This compound (2-MECA) | n-Butyl Cyanoacrylate (n-BCA) / 2-Octyl Cyanoacrylate (2-OCA)* | Reference |
|---|---|---|---|
| Adhesive Strength (kPa) | ~120 | Not directly compared in the same study. 2-OCA showed strength of ~80 kPa. | [1] |
| Elastic Modulus (MPa) | ~18 | 2-OCA showed an elastic modulus of ~30 MPa. | [1] |
| Polymerization Temperature | Peak temperature of 55°C recorded. | Shorter chain CAs have faster polymerization and higher heat generation. Longer chain CAs like n-BCA have a lower temperature rise. |[1][2] |
Note: Data for 2-OCA is used as a proxy for n-BCA as they are both long-chain alkyl cyanoacrylates and directly compared against the alkoxyethyl series in the cited study.[1] The data suggests that 2-MECA may provide higher adhesive strength while offering significantly greater flexibility (lower elastic modulus) compared to traditional long-chain alkyl cyanoacrylates.[1]
Biocompatibility and Cytotoxicity
The biocompatibility of a tissue adhesive is paramount, as it must not elicit a significant inflammatory response or cause cellular damage. The primary concern with cyanoacrylates is the release of degradation byproducts.
In Vitro Cytotoxicity
Longer side-chains, as found in both n-BCA and 2-MECA, are known to decrease the degradation rate and thus reduce the accumulation of toxic byproducts.[1] Studies consistently show that longer-chain cyanoacrylates are less toxic than their short-chain counterparts.[1][2][3]
Table 2: In Vitro Cytotoxicity Data
| Adhesive | Cell Line | Assay | Exposure Time | Key Findings & Cell Viability (%) | Reference |
|---|---|---|---|---|---|
| 2-Methoxyethyl 2-CA | 3T3 Fibroblasts | MTS Assay | 24 hours | ~50% cell viability | [1] |
| n-Butyl-CA (NBCA) | Human Umbilical Endothelial Cells | Cytotoxicity Assay | 24 hours | Mean cytotoxicity of 37.0±3.9% (dot application) and 29.3±2.7% (line application). | [5][6] |
| n-Butyl-CA (NBCA) | Human Umbilical Endothelial Cells | Cytotoxicity Assay | 72 hours | Mean cytotoxicity increased to 46.4±1.6% (dot) and 45.1±7.1% (line). |[5][6] |
The data indicates that while both adhesives exhibit some level of cytotoxicity, it is generally moderate. The study on alkoxyethyl cyanoacrylates found a clear trend: toxicity decreased as the side-chain length increased, with 2-MECA being the most cytotoxic among the alkoxyethyl series but still demonstrating improved biocompatibility over shorter-chain variants.[1]
In Vivo Histological Response
In vivo studies provide a more comprehensive picture of the tissue response to an implanted medical material.
-
n-Butyl Cyanoacrylate: Histological evaluations of n-BCA in animal models have shown it to be a biocompatible material that allows for normal wound healing.[7][8] When compared to traditional sutures, n-BCA resulted in a significantly lower polymorphonuclear infiltrate (a marker of acute inflammation) and a higher number of young fibroblasts, indicating robust tissue repair.[7][8] Histopathological reactions in vascular applications are characterized by an initial acute vasculitis that becomes chronic and granulomatous after about a month.[9]
-
This compound: In a subcutaneous implantation model in rats, 2-MECA demonstrated good biocompatibility.[1] The inflammatory response was generally mild and comparable to that of 2-octyl cyanoacrylate, with the overall pattern mirroring the in vitro results where longer side-chains correlated with decreasing toxicity.[1]
Experimental Protocols and Methodologies
Protocol for Adhesive Strength and Elasticity Testing (Adapted from Mizrahi et al.)
-
Substrate Preparation: Porcine skin is used as the biological substrate. It is shaved and cut into uniform strips (e.g., 7x1 cm).
-
Adhesive Application: Two skin strips are overlapped by 1 cm. A controlled volume (e.g., 50 μL) of the cyanoacrylate adhesive is applied uniformly to the overlapping area.
-
Curing: The bonded strips are pressed together with a defined force (e.g., 200 g) for a set time (e.g., 2 minutes) to allow for polymerization.
-
Mechanical Testing: The bonded samples are mounted onto a mechanical testing machine (e.g., Instron).
-
Adhesive Strength: A lap-shear test is performed by pulling the strips apart at a constant rate (e.g., 10 mm/min). The maximum load before failure is recorded and divided by the bonded area to calculate the adhesive strength (in kPa).
-
Elastic Modulus: For the polymerized adhesive itself, the liquid monomer is cured into a sheet of uniform thickness. Dumbbell-shaped specimens are cut from the sheet. A tensile test is performed, and the elastic modulus (a measure of stiffness) is calculated from the initial linear portion of the stress-strain curve.
-
Protocol for In Vitro Cytotoxicity MTT Assay (General Protocol)
-
Cell Culture: Human oral osteoblast cells (or other relevant cell lines like 3T3 fibroblasts) are cultured in appropriate media until they reach a suitable confluency.[10]
-
Direct Contact: A small, sterile amount of the polymerized cyanoacrylate adhesive is placed in direct contact with the cultured cells in a petri dish or well plate. A control group with no adhesive is also prepared.[10]
-
Incubation: The cells are incubated for a specified period (e.g., 24 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals produced by metabolically active (living) cells.
-
Quantification: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the untreated control group.
Degradation Pathway
The degradation of cyanoacrylates in a physiological environment is primarily driven by hydrolysis. The polymer chain is cleaved, releasing formaldehyde and the corresponding cyanoacetate ester.
The rate of this degradation is the key determinant of biocompatibility. Slower degradation, characteristic of longer side-chains (like in n-BCA) and potentially modified side-chains (like in 2-MECA), allows the surrounding tissue to clear the byproducts more effectively, minimizing local toxicity.[1]
Conclusion
Both this compound and n-Butyl cyanoacrylate represent advanced formulations of tissue adhesives designed to minimize the toxicity seen with earlier, short-chain variants.
-
n-Butyl Cyanoacrylate (n-BCA) is a well-established medical adhesive with a proven track record of good biocompatibility and effective wound closure in a variety of clinical settings.[7][11][12][13] Its performance is characterized by a balance of adequate strength and slower degradation, leading to a mild and manageable tissue response.[8][9]
-
This compound (2-MECA) is part of a newer class of alkoxyethyl cyanoacrylates designed for improved flexibility.[1] Experimental data suggests it may offer a lower elastic modulus (greater elasticity) than traditional alkyl cyanoacrylates, which could be advantageous for wounds in mobile areas.[1] While its adhesive strength is robust, it may exhibit slightly higher in vitro cytotoxicity compared to other long-chain adhesives, though its in vivo biocompatibility appears favorable.[1]
The choice between these two adhesives will depend on the specific application. For procedures requiring high flexibility and compliance with tissue movement, 2-MECA presents a compelling option. For general use where a long history of clinical safety and biocompatibility is paramount, n-BCA remains a reliable standard. Further direct, head-to-head comparative studies are needed to fully elucidate the nuanced performance differences between these two materials.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Comparison of 2-Ethyl-Cyanoacrylate and 2-Butyl-Cyanoacrylate for Use on the Calvaria of CD1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 2-Ethyl-Cyanoacrylate and 2-Butyl-Cyanoacrylate for Use on the Calvaria of CD1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cytotoxic properties and apoptotic potential of N-butyl and 2-octyl cyanoacrylates used in surgical treatment of chronic venous insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scielo.org.mx [scielo.org.mx]
- 8. Biocompatibility of n-butyl-cyanoacrylate compared to conventional skin sutures in skin wounds [scielo.org.mx]
- 9. n-Butyl 2-cyanoacrylate--substitute for IBCA in interventional neuroradiology: histopathologic and polymerization time studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. n-Butyl-2-cyanoacrylate tissue adhesive (Histoacryl) vs. subcuticular sutures for skin closure of Pfannenstiel incisions following cesarean delivery | PLOS One [journals.plos.org]
- 12. scispace.com [scispace.com]
- 13. Comparison between N-butyl cyanoacrylate tissue adhesive and Ethilon nylon sutures in extraoral maxillofacial incisions: A randomized prospective study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Tensile Strength of Cyanoacrylate Adhesives
For researchers, scientists, and drug development professionals, the selection of an appropriate adhesive is critical for a range of applications, from medical device assembly to in-vitro experimental setups. Cyanoacrylates, commonly known as "super glues," are a class of fast-curing, single-component adhesives prized for their strong bonding capabilities. However, not all cyanoacrylate formulations are created equal. Their tensile strength—the maximum stress a material can withstand while being stretched or pulled before breaking—varies significantly based on their chemical composition.
This guide provides an objective comparison of the tensile strength of different cyanoacrylate formulations, supported by experimental data from technical data sheets and scientific literature. Understanding these differences is key to selecting the optimal adhesive for a specific application, ensuring bond integrity and experimental success.
Tensile Strength Comparison of Common Cyanoacrylate Formulations
The tensile strength of cyanoacrylate adhesives is influenced by the length of the alkyl ester chain in their chemical structure. Shorter chains, such as in methyl and ethyl cyanoacrylates, tend to form more rigid and high-strength bonds. In contrast, longer-chain formulations, like butyl and octyl cyanoacrylates, offer increased flexibility, albeit with a trade-off in ultimate tensile strength.[1][2] This difference in properties makes certain formulations more suitable for specific substrates and applications. For instance, the flexibility of octyl cyanoacrylate is advantageous in medical applications for skin closure, where movement is expected.[1]
The following table summarizes the tensile strength of various cyanoacrylate formulations on different substrates, as reported in technical data sheets and research articles. It is important to note that direct comparison can be challenging due to variations in testing methodologies, substrates, and curing conditions across different sources.
| Cyanoacrylate Formulation | Substrate | Tensile Strength (psi) | Tensile Strength (MPa) | Reference |
| Modified Ethyl Cyanoacrylate | Steel | > 2100 | > 14.5 | [3] |
| Aluminum | > 1750 | > 12.1 | [3] | |
| ABS | > 900 | > 6.2 | [3] | |
| PVC | > 900 | > 6.2 | [3] | |
| Polycarbonate | > 900 | > 6.2 | [3] | |
| Ethyl Cyanoacrylate | Steel | 2800 | 19.3 | [4] |
| Aluminum | 1600 | 11.0 | [4] | |
| ABS | 665 | 4.6 | [4] | |
| Nylon | 850 | 5.9 | [4] | |
| Rigid PVC | 700 | 4.8 | [4] | |
| Methyl Cyanoacrylate | Steel | > 1800 | > 12.4 | [5] |
| n-Butyl Cyanoacrylate | Porcine Bone | 757 | 5.22 | [6] |
| 2-Octyl Cyanoacrylate | Porcine Skin | Similar to 5-0 sutures | - | [7][8] |
*Denotes substrate failure before adhesive failure.
Experimental Protocol for Tensile Strength Testing
To ensure standardized and reproducible results when comparing the tensile strength of cyanoacrylate adhesives, a detailed experimental protocol is essential. The following methodology is a generalized procedure based on industry standards such as ASTM D2095 and ISO 6922.
Objective: To determine the tensile strength of a cyanoacrylate adhesive formulation by measuring the maximum tensile load required to break a bonded assembly of two substrates.
Materials and Equipment:
-
Cyanoacrylate adhesive formulation to be tested
-
Standard test substrates (e.g., steel, aluminum, ABS, PVC, polycarbonate laps)
-
Solvent for cleaning (e.g., acetone, isopropanol)
-
Lint-free wipes
-
Tensile testing machine (e.g., Instron) with appropriate grips
-
Micrometer for measuring bond area
Procedure:
-
Substrate Preparation:
-
Clean the bonding surfaces of the substrates with a suitable solvent to remove any oil, grease, or other contaminants.
-
Allow the substrates to fully dry before applying the adhesive.
-
For certain substrates, a light abrasion or priming of the surface may be necessary to enhance adhesion.
-
-
Adhesive Application and Assembly:
-
Apply a minimal, uniform layer of the cyanoacrylate adhesive to one of the substrate surfaces.
-
Immediately join the two substrates, ensuring proper alignment.
-
Apply firm, consistent pressure for a specified period (fixture time) to ensure intimate contact and spreading of the adhesive.
-
-
Curing:
-
Allow the bonded assemblies to cure for a specified duration (typically 24 hours) at a controlled temperature and humidity (e.g., 25°C and 50% relative humidity).
-
-
Tensile Testing:
-
Secure the cured assembly in the grips of the tensile testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the bond fails.
-
Record the maximum load (in Newtons or pounds-force) achieved before failure.
-
-
Data Analysis:
-
Measure the precise bond area (in square millimeters or square inches).
-
Calculate the tensile strength by dividing the maximum load by the bond area.
-
Perform multiple tests (typically n ≥ 5) for each adhesive formulation and substrate combination to ensure statistical significance.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the tensile strength of cyanoacrylate adhesives.
Conclusion
The choice of a cyanoacrylate adhesive should be guided by the specific requirements of the application, particularly the expected mechanical stresses and the nature of the substrates to be bonded. While ethyl and methyl cyanoacrylates generally offer higher tensile strength, butyl and octyl formulations provide greater flexibility, which can be crucial for non-rigid substrates or applications involving dynamic loads. For reliable and comparable results, it is imperative to adhere to standardized testing protocols. The data and methodologies presented in this guide serve as a valuable resource for researchers and professionals in making informed decisions about cyanoacrylate adhesive selection.
References
- 1. Octyl cyanoacrylate - Wikipedia [en.wikipedia.org]
- 2. Butyl cyanoacrylate - Wikipedia [en.wikipedia.org]
- 3. freemansupply.com [freemansupply.com]
- 4. Super Cyanoacrylate Adhesive - 20 grams [circuitspecialists.com]
- 5. freemansupply.com [freemansupply.com]
- 6. researchgate.net [researchgate.net]
- 7. Tensile strength of wound closure with cyanoacrylate glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of octyl-2-cyanoacrylate and conventional sutures in facial skin closure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cyanoacrylate-Based Tissue Adhesives: Evaluating Biocompatibility and Performance
For Researchers, Scientists, and Drug Development Professionals
The landscape of surgical wound closure and tissue adhesion is continually evolving, with cyanoacrylate-based adhesives emerging as a prominent alternative to traditional sutures and staples. Their rapid polymerization, strong adhesive properties, and ease of application offer significant advantages in various clinical settings. However, the tissue response to these adhesives is a critical factor influencing their suitability for specific applications. This guide provides an objective comparison of the performance of different cyanoacrylate adhesives, supported by experimental data, to aid researchers and professionals in making informed decisions.
Performance Metrics: A Quantitative Comparison
The selection of a cyanoacrylate adhesive is dictated by a balance of several key performance indicators. The following tables summarize quantitative data from various studies, comparing common cyanoacrylate formulations.
Table 1: Adhesive Strength of Cyanoacrylate Formulations
| Cyanoacrylate Type | Substrate | Tensile Strength (kPa) | Lap Shear Strength (N) | Bond Strength (mm Hg) | Citation |
| 2-Octyl Cyanoacrylate | Porcine Skin | Similar to suture | - | 79.5 - 92.75 | |
| n-Butyl-2-Cyanoacrylate | Porcine Skin | - | 35.51 | 86.5 - 88.0 | |
| Ethyl-2-Cyanoacrylate | - | Weaker than longer chains | - | - | |
| Cyanoacrylate Ester (Super Bonder) | - | - | - | - | |
| Alpha-Cyanoacrylate (Three Bond) | - | - | - | - |
Table 2: Biocompatibility and Inflammatory Response
| Cyanoacrylate Type | Animal Model | Inflammatory Response (Time Point) | Key Histological Findings | Macrophage Response | Citation |
| 2-Octyl Cyanoacrylate | Rabbit | Mild (14 days) | Slightest seroma formation | Lower vs. n-butyl & n-hexyl | |
| n-Butyl-2-Cyanoacrylate | Rat, Rabbit | Moderate to Aggressive (7, 21, 45 days) | More aggressive reaction compared to alpha-cyanoacrylate | Significantly greater vs. sutures & 2-octyl | |
| n-Hexyl Cyanoacrylate | Rabbit | Moderate (14 days) | - | Significantly greater vs. sutures & 2-octyl | |
| Alpha-Cyanoacrylate | Rat | Closer to control (7, 21, 45 days) | Lowest levels of inflammation | - | |
| Cyanoacrylate Ester | Rat | Aggressive (7, 21, 45 days) | More aggressive reaction compared to alpha-cyanoacrylate | - |
Table 3: In Vitro Cytotoxicity
| Cyanoacrylate Type | Cell Line | Assay | Results (% Cell Viability) | Key Findings | Citation |
| 2-Octyl Cyanoacrylate (OCA) | Fibroblasts, Mesothelial cells | Alamar Blue | UCA: Lowest; PCA: Highest (>75%) | Most cytotoxic before polymerization, least after. | |
| n-Butyl-2-Cyanoacrylate (Glubran) | Fibroblasts, Mesothelial cells | Alamar Blue | UCA: Lower; PCA: >75% | Higher cytotoxicity before polymerization. | |
| n-Hexyl Cyanoacrylate (Ifabond) | Fibroblasts, Mesothelial cells | Alamar Blue | UCA: Higher; PCA: >75% | - |
UCA: Unpolymerized Cyanoacrylate; PCA: Polymerized Cyanoacrylate
Table 4: Degradation and Byproduct Release
| Cyanoacrylate Type | Key Degradation Products | Degradation Rate | Formaldehyde (B43269) Release | Citation |
| Short-chain (e.g., Methyl, Ethyl) | Formaldehyde, Cyanoacetate | Faster | Higher | |
| Long-chain (e.g., n-Butyl, 2-Octyl) | Formaldehyde, Cyanoacetate | Slower | Lower |
Experimental Protocols
The data presented in this guide are derived from various in vivo and in vitro studies. Understanding the methodologies employed is crucial for interpreting the results.
In Vivo Biocompatibility Testing (Based on ISO 10993-6)
This protocol assesses the local tissue effects of cyanoacrylate adhesives after implantation.
-
Test Animals: Commonly used models include Wistar rats and New Zealand white rabbits.
-
Implantation: A small incision is made, and a sample of the cyanoacrylate adhesive (often on a carrier like a PVC sponge or applied to a mesh) is implanted into the subcutaneous tissue or other relevant tissue sites.
-
Observation Periods: Animals are observed for various time points (e.g., 7, 14, 21, 45, 90, 180 days) to evaluate the progression of the tissue response.
-
Histological Analysis: At the end of each observation period, tissue samples from the implantation site are harvested, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, Masson's Trichrome).
-
Evaluation: Microscopic examination is performed to assess the inflammatory response (e.g., presence of neutrophils, lymphocytes, macrophages, giant cells), fibrosis (capsule formation), neovascularization, and material degradation.
In Vitro Cytotoxicity Testing (Based on ISO 10993-5)
This method evaluates the potential of the adhesive to cause cell death.
-
Cell Culture: A suitable cell line, such as L929 mouse fibroblasts or human oral fibroblasts, is cultured.
-
Exposure: The cells are exposed to the cyanoacrylate adhesive through direct contact (placing the adhesive in the culture well) or indirect contact (using an extract of the adhesive).
-
Incubation: The cells are incubated with the adhesive for a defined period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is measured using various assays, such as:
-
MTT Assay: Measures mitochondrial activity, indicating cell viability.
-
Neutral Red Assay: Assesses lysosomal integrity.
-
TUNEL Assay: Detects DNA fragmentation, an indicator of apoptosis.
-
-
Data Analysis: The percentage of viable cells in the presence of the adhesive is compared to a control group.
Adhesive Strength Testing (Based on ASTM Standards)
Standardized tests are used to quantify the mechanical properties of tissue adhesives.
-
Substrate Preparation: A biological substrate, such as fresh porcine skin, is prepared to mimic in vivo conditions.
-
Adhesive Application: The cyanoacrylate adhesive is applied to bond two pieces of the substrate together.
-
Testing Methods:
-
Tensile Strength (ASTM F2258): The bonded substrates are pulled apart until failure, and the maximum force is recorded.
-
Lap Shear Strength (ASTM F2255): The force required to separate two overlapping bonded substrates is measured.
-
T-Peel Strength (ASTM F2256): The force needed to peel apart two flexible substrates bonded together is determined.
-
-
Data Acquisition: A tensiometer or a universal testing machine is used to apply and measure the force.
Signaling Pathways in Tissue Response
The tissue response to cyanoacrylate adhesives is largely influenced by their degradation products, primarily formaldehyde and cyanoacetate. Formaldehyde, a known cytotoxic agent, can trigger inflammatory and apoptotic pathways.
Formaldehyde-Induced Inflammation
Formaldehyde can activate pro-inflammatory signaling cascades in resident tissue cells and immune cells, such as macrophages. This can lead to the release of inflammatory mediators and the recruitment of additional immune cells to the site of application. One of the key pathways involved is the activation of the NLRP3 inflammasome.
Formaldehyde-Induced Apoptosis
Formaldehyde can induce programmed cell death, or apoptosis, in surrounding tissues. The PTEN/PI3K/Akt pathway is a critical regulator of cell survival and apoptosis and has been shown to be involved in formaldehyde-induced cell death.
Conclusion
The choice of a cyanoacrylate-based tissue adhesive should be guided by a thorough evaluation of its performance characteristics in the context of the intended application. Longer-chain cyanoacrylates, such as 2-octyl cyanoacrylate, generally exhibit a more favorable biocompatibility profile with slower degradation rates and reduced inflammatory responses compared to their shorter-chain counterparts. However, this often comes with a trade-off in terms of setting time and potentially bond strength. This guide provides a foundational understanding of the key parameters to consider and the experimental methodologies used to evaluate them, empowering researchers and drug development professionals to select the most appropriate cyanoacrylate adhesive for their specific needs. Further investigation into novel formulations that optimize both biocompatibility and adhesive performance is an active area of research with the potential to further enhance the clinical utility of these valuable biomaterials.
Cross-Validation of Analytical Techniques for Comprehensive Cyanoacrylate Characterization: A Comparative Guide
For researchers, scientists, and drug development professionals, a thorough understanding of the chemical and physical properties of cyanoacrylate adhesives is paramount for ensuring product performance, quality, and safety. This guide provides a comparative analysis of key analytical techniques for the comprehensive characterization of cyanoacrylates, offering a framework for cross-validation to ensure data integrity. Detailed experimental protocols and comparative data are presented to assist in method selection and implementation.
The rapid polymerization and strong adhesive properties of cyanoacrylates make them indispensable in various applications, including medical devices and pharmaceutical formulations.[1] Consequently, a multi-faceted analytical approach is often necessary to fully characterize these materials, from the monomeric state to the cured polymer. This guide explores the utility of Fourier-Transform Infrared Spectroscopy (FTIR), Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), Thermal Analysis (TGA/DSC), and Gel Permeation Chromatography (GPC) in this endeavor.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique for cyanoacrylate characterization depends on the specific information required, such as the kinetics of curing, the chemical composition of the formulation, thermal stability, or the molecular weight of the polymer. The following sections detail the principles, experimental protocols, and expected outcomes for each technique.
| Analytical Technique | Primary Application for Cyanoacrylate Characterization | Information Obtained | Sample State |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Monitoring of curing process and polymerization kinetics.[2][3] | Identification of functional groups, degree of monomer conversion, reaction rate.[3][4] | Liquid (uncured), Solid (cured) |
| Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | Identification of chemical components and additives in formulations.[3][5] | Monomer identification, detection of plasticizers, stabilizers, and other additives.[5] | Solid (cured) |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition profile. | Decomposition temperatures, residual mass, thermal degradation kinetics. | Solid (cured) |
| Differential Scanning Calorimetry (DSC) | Determination of thermal transitions. | Glass transition temperature (Tg), melting point (Tm), heat of polymerization.[6] | Liquid (uncured), Solid (cured) |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight and molecular weight distribution. | Number-average molecular weight (Mn), weight-average molecular weight (Mw), polydispersity index (PDI). | Soluble polymer |
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a powerful non-destructive technique for monitoring the chemical changes that occur during the polymerization of cyanoacrylate adhesives.[7] By tracking the disappearance of specific vibrational bands associated with the monomer and the appearance of bands corresponding to the polymer, the curing process can be followed in real-time.[2][3]
Experimental Protocol:
-
Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small drop of the liquid cyanoacrylate adhesive is applied directly onto the ATR crystal.[3]
-
Data Acquisition: Spectra are collected at regular time intervals (e.g., every 30 seconds) over the course of the curing process.[7] The spectral range typically scanned is 4000-650 cm⁻¹.
-
Analysis: The decrease in the intensity of the peaks corresponding to the C=C bond (around 1616 cm⁻¹) and the =C-H bond (around 3131 cm⁻¹) of the vinyl group in the monomer is monitored.[4] Concurrently, the increase in the intensity of the C-O-C stretching vibration of the polymer backbone (around 1252 cm⁻¹) is observed.[3] The rate of polymerization can be calculated from the change in peak area or height over time.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a destructive analytical technique that provides detailed information about the chemical composition of cured cyanoacrylate adhesives.[5] The polymer is thermally decomposed (pyrolyzed) into smaller, volatile fragments, which are then separated by gas chromatography and identified by mass spectrometry. This method is particularly useful for identifying the original monomer, as well as any additives such as plasticizers, thickeners, and stabilizers present in the formulation.[5]
Experimental Protocol:
-
Instrumentation: A pyrolyzer coupled to a GC-MS system.
-
Sample Preparation: A small amount of the cured cyanoacrylate adhesive (typically 100 µg) is placed into a pyrolysis sample cup.[5]
-
Pyrolysis: The sample is heated to a high temperature (e.g., 550°C) in an inert atmosphere, causing it to thermally degrade into characteristic fragments.
-
GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase. A typical GC column for this analysis is a 30-meter, 5% phenyl capillary column.[5]
-
MS Detection: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a unique fingerprint for each compound, allowing for their identification by comparison to spectral libraries.
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques that provide information about the thermal properties of cyanoacrylate polymers. TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).[8]
Experimental Protocol (TGA):
-
Instrumentation: Thermogravimetric Analyzer.
-
Sample Preparation: A small, accurately weighed amount of the cured cyanoacrylate is placed in a TGA pan.
-
Data Acquisition: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air) over a defined temperature range (e.g., 25°C to 600°C).
-
Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of weight loss indicates the beginning of thermal degradation.
Experimental Protocol (DSC):
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Preparation: A small amount of the cyanoacrylate sample (liquid or cured solid) is hermetically sealed in a DSC pan.
-
Data Acquisition: The sample is subjected to a controlled temperature program, which typically includes heating, cooling, and isothermal steps.
-
Analysis: The DSC thermogram shows heat flow as a function of temperature. Endothermic and exothermic peaks correspond to thermal events like melting and crystallization, while a step change in the baseline indicates the glass transition.
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers. For cyanoacrylates, this information is crucial as it directly influences the mechanical properties of the cured adhesive.
Experimental Protocol:
-
Instrumentation: GPC system equipped with a refractive index (RI) detector.
-
Sample Preparation: The cured cyanoacrylate polymer must be dissolved in a suitable solvent (e.g., tetrahydrofuran (B95107) or hexafluoroisopropanol) to prepare a dilute solution (typically 1-2 mg/mL). The solution should be filtered before injection.
-
Separation: The polymer solution is injected into the GPC system, where it flows through a column packed with porous gel particles. Larger polymer molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying degrees and elute later.
-
Detection and Analysis: The RI detector measures the concentration of the polymer as it elutes from the column. The elution time is correlated to molecular weight using a calibration curve generated from polymer standards of known molecular weight. This allows for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Cross-Validation and Data Interpretation
Cross-validation involves using multiple analytical techniques to characterize the same material, thereby providing a more complete and reliable understanding of its properties. For instance, the curing process monitored by FTIR can be correlated with the heat of polymerization measured by DSC. Similarly, the identification of additives by Py-GC-MS can help explain the thermal stability profile observed in TGA. By integrating the data from these complementary techniques, researchers can build a comprehensive profile of a cyanoacrylate adhesive, ensuring its suitability for the intended application and facilitating quality control and failure analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. theanalyticalscientist.com [theanalyticalscientist.com]
- 4. researchgate.net [researchgate.net]
- 5. analytix.co.uk [analytix.co.uk]
- 6. Tissue Adhesive for the Topical Approximation of Skin - Class II Special Controls Guidance for Industry and FDA Staff | FDA [fda.gov]
- 7. rcptm.com [rcptm.com]
- 8. filab.fr [filab.fr]
A Comparative Guide to the In Vitro and In Vivo Biocompatibility of Cyanoacrylate Adhesives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biocompatibility of various cyanoacrylate-based medical adhesives, integrating both in vitro and in vivo experimental data. The objective is to offer a clear, data-driven resource for selecting the most appropriate cyanoacrylate formulation for specific biomedical applications, ranging from topical wound closure to internal surgical procedures. This document summarizes quantitative data in structured tables, details key experimental methodologies, and visualizes complex biological processes and workflows.
The Correlation Between In Vitro and In Vivo Biocompatibility
The biocompatibility of cyanoacrylate adhesives is intrinsically linked to the length of their alkyl chain. Shorter-chain variants, such as methyl and ethyl cyanoacrylate, degrade rapidly, leading to a burst release of cytotoxic byproducts, primarily formaldehyde (B43269) and cyanoacetate (B8463686).[1] This rapid degradation often overwhelms the metabolic capacity of the surrounding tissues, resulting in significant inflammation and cytotoxicity, as observed in both laboratory cell cultures and living organisms.[1]
Conversely, longer-chain cyanoacrylates, including n-butyl and 2-octyl cyanoacrylate, exhibit a slower degradation rate.[1] This controlled degradation results in a more gradual release of byproducts, allowing the tissue to metabolize them more effectively, which generally translates to a milder tissue response and improved biocompatibility in vivo.[1] In vitro studies consistently demonstrate lower cytotoxicity for these longer-chain adhesives, which correlates well with the reduced inflammatory responses observed in animal models.
Quantitative Data Comparison
The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a direct comparison of the biocompatibility of different cyanoacrylate adhesives.
In Vitro Cytotoxicity Data
| Adhesive Type | Alkyl Chain | Cell Line | Assay | Exposure Time | Cell Viability (% of Control) | Key Findings |
| Methyl 2-cyanoacrylate | Methyl | Human Oral Osteoblasts | MTT | - | Significantly lower than control | Exhibited a significant inhibitory zone of 200-500 µm.[2] |
| Ethyl 2-cyanoacrylate | Ethyl | Human Oral Osteoblasts | MTT | - | Not significantly different from control | Showed an inhibitory zone of 200-500 µm, but the MTT assay indicated better biocompatibility than methyl 2-cyanoacrylate.[2] |
| Ethyl 2-cyanoacrylate | Ethyl | L929 Mouse Fibroblasts | Elution Test | 48 hours | ~90% (1:10 dilution), 55-70% (1:1 dilution) | A tenfold dilution of the extract resulted in an approximately 10% decrease in cells; this increases to between 30% and 45% in a 1:1 dilution.[3] |
| n-Butyl-cyanoacrylate (Glubran 2) | n-Butyl | Fibroblasts | Flow Cytometry | 24 hours (unpolymerized) | < 20% | Showed high cytotoxicity in the unpolymerized state.[4] |
| n-Hexyl-cyanoacrylate (Ifabond) | n-Hexyl | Fibroblasts | Flow Cytometry | 24 hours (unpolymerized) | ~40% | Demonstrated higher cell viability compared to n-butyl and n-octyl cyanoacrylates in the unpolymerized state.[4] |
| n-Octyl-cyanoacrylate (OCA) | n-Octyl | Fibroblasts | Flow Cytometry | 24 hours (unpolymerized) | < 20% | Exhibited high cytotoxicity in the unpolymerized state, but better performance after polymerization.[4] |
| Pre-polymerized Allyl 2-CA (PACA) | Allyl | L929 Mouse Fibroblasts | WST Assay | 24 hours (direct contact) | ~55% | Showed similar cell viability to Dermabond®.[5] |
| Dermabond® (2-Octyl Cyanoacrylate) | 2-Octyl | L929 Mouse Fibroblasts | WST Assay | 24 hours (direct contact) | ~55% | Comparable in vitro cytotoxicity to the novel PACA adhesive.[5] |
In Vivo Biocompatibility Data
| Adhesive Type | Animal Model | Application | Time Point | Inflammatory Response | Key Findings |
| Cyanoacrylate Ester (Super Bonder), n-Butyl-cyanoacrylate (Histoacryl) | Wistar Rats | Subcutaneous Implantation | 7, 21, 45 days | More aggressive inflammatory reactions compared to control. | The inflammatory reaction decreased over time for all groups.[6] |
| Alpha-cyanoacrylate (Three Bond) | Wistar Rats | Subcutaneous Implantation | 7, 21, 45 days | Closer to the control group. | Considered to have good biocompatibility with the lowest levels of inflammation.[6] |
| n-Butyl-cyanoacrylate | Wistar Rats | Skin Incision Closure | 3, 7, 14, 21 days | Lesser polymorphonuclear infiltrate compared to silk and Polyglactin 910 sutures. | Elicited the shortest healing time and was found to be the most biocompatible material in this study.[7] |
| n-Butyl-cyanoacrylate (Glubran 2) | Rabbit | Abdominal Hernia Repair | 14 days | Significantly greater macrophage response compared to sutures and OCA. | Seroma was evident in 4 out of 6 animals.[8] |
| n-Hexyl-cyanoacrylate (Ifabond) | Rabbit | Abdominal Hernia Repair | 14 days | Significantly greater macrophage response compared to sutures and OCA. | Seroma was observed in 2 out of 6 animals.[8] |
| n-Octyl-cyanoacrylate (OCA) | Rabbit | Abdominal Hernia Repair | 14 days | Milder macrophage response. | Seroma was reduced, occurring in only 1 out of 6 animals.[8] |
| Pre-polymerized Allyl 2-CA (PACA) | Rat | Skin Incision | 7 days | Less pathologic inflammation than Dermabond®. | Both PACA and Dermabond® enhanced wound healing compared to the control group.[5] |
| Dermabond® (2-Octyl Cyanoacrylate) | Rat | Skin Incision | 7 days | More inflammation compared to PACA. | Showed effective wound healing.[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of cyanoacrylate biocompatibility are provided below.
In Vitro Cytotoxicity Assay: MTT Assay
Objective: To assess cell metabolic activity as an indicator of cell viability after exposure to cyanoacrylate adhesives.
Methodology:
-
Cell Culture: Human oral osteoblasts are cultured in a suitable medium until they reach a desired confluence.
-
Direct Contact: A small, polymerized sample of the cyanoacrylate adhesive is placed in direct contact with the cultured cells. A control group with no adhesive is also maintained.
-
Incubation: The cells are incubated with the adhesive for a predetermined period (e.g., 24 hours).
-
MTT Addition: After incubation, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation with MTT: The cells are incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Quantification: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Cell viability is expressed as a percentage of the control group. The formation of an "inhibition zone" (an area around the adhesive with dead cells) is also observed and measured.[9]
In Vivo Biocompatibility Study: Subcutaneous Implantation
Objective: To evaluate the local tissue reaction to implanted cyanoacrylate adhesives over time.
Methodology:
-
Animal Model: Wistar rats are commonly used for this type of study.
-
Implantation: The animals are anesthetized, and a small incision is made on their dorsal side. A sterile sponge or other carrier material containing the cyanoacrylate adhesive is inserted into the subcutaneous tissue.
-
Closure: The incision is closed with sutures.
-
Observation Periods: The animals are divided into groups for different sacrifice time points (e.g., 7, 21, and 45 days).[6]
-
Tissue Harvesting: At the designated time points, the animals are euthanized, and the tissue surrounding the implant is excised.
-
Histological Analysis: The harvested tissue is fixed in formalin, embedded in paraffin, and sectioned. The sections are then stained with Hematoxylin and Eosin (H&E) for microscopic examination.
-
Evaluation: The tissue sections are evaluated for various parameters, including the presence and intensity of inflammatory cells (e.g., neutrophils, lymphocytes, macrophages), fibroblast proliferation, neovascularization, and fibrous capsule formation. The severity of the inflammatory reaction is often scored.
Mandatory Visualizations
Experimental Workflow for Biocompatibility Assessment
Caption: General workflow for assessing cyanoacrylate biocompatibility.
Proposed Mechanism of Cyanoacrylate Cytotoxicity
Caption: Proposed mechanism of cyanoacrylate-induced cytotoxicity.
References
- 1. Biomaterials-Driven Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 5. Prothrombotic cytotoxicity of cyanoacrylate tissue adhesive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair | PLOS One [journals.plos.org]
- 9. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Methoxyethyl 2-cyanoacrylate and Commercial Bioadhesives
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Comparison
In the ever-evolving landscape of biomedical engineering and drug delivery, the quest for an ideal bioadhesive continues. Such an adhesive must balance strong bonding capabilities with biocompatibility to ensure both efficacy and patient safety. This guide provides a comprehensive benchmark of 2-Methoxyethyl 2-cyanoacrylate (MECA) against leading commercial bioadhesives, including other cyanoacrylate-based adhesives, fibrin (B1330869) sealants, and hydrogels. The following data and protocols are intended to offer an objective comparison to aid in the selection of the most suitable material for your research and development needs.
Performance Data Summary
The following table summarizes key performance metrics for this compound and its commercial counterparts. Data has been compiled from various studies to provide a comparative overview.
| Bioadhesive | Monomer/Primary Component | Bond Strength (Lap Shear, kPa) | Setting Time (seconds) | Cytotoxicity (Cell Viability %) |
| This compound (MECA) | This compound | ~25-35[1] | Rapid | ~70-80%[1] |
| Dermabond® | 2-Octyl cyanoacrylate | ~20-30[1] | < 60[2] | ~40-60%[3][4] |
| Histoacryl® | n-Butyl-2-cyanoacrylate | ~15-25[1] | ~60 | ~30-45%[4] |
| Fibrin Sealant (e.g., Tisseel) | Fibrinogen, Thrombin | 5-15[5] | Variable (seconds to minutes) | High (>90%) |
| Hydrogel Adhesives | Various (e.g., PEG, Gelatin) | 1-10[6][7][8] | Variable (minutes) | High (>90%) |
Key Performance Insights
Bond Strength: Cyanoacrylate-based adhesives generally exhibit superior bond strength compared to fibrin sealants and hydrogels.[1] Notably, this compound demonstrates a competitive and, in some cases, slightly higher lap shear strength compared to the widely used 2-octyl cyanoacrylate (Dermabond®) and n-butyl-2-cyanoacrylate (Histoacryl®).[1] The ether linkage in the alkoxyethyl chain of MECA may contribute to enhanced flexibility and adhesion.
Setting Time: All cyanoacrylate adhesives, including MECA, are characterized by their rapid polymerization and setting times, typically occurring within a minute.[2] This is a significant advantage in clinical and experimental settings where swift adhesion is crucial. Fibrin sealants and hydrogels have more variable and generally longer setting times.
Cytotoxicity: A critical consideration for any bioadhesive is its biocompatibility. Longer-chain cyanoacrylates are generally considered less toxic.[1] Studies on alkoxyethyl cyanoacrylates, including MECA, suggest that they exhibit lower cytotoxicity compared to shorter-chain alkyl cyanoacrylates.[1] This is reflected in the higher cell viability percentages observed for MECA in in-vitro assays.[1] Fibrin sealants and hydrogels, being composed of naturally derived or highly biocompatible synthetic polymers, typically demonstrate the highest levels of cell viability.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standardized testing protocols.
Lap Shear Adhesion Test (Modified from ASTM F2255)
This test determines the shear strength of an adhesive bond between two substrates.
1. Substrate Preparation:
- Use fresh porcine skin as the biological substrate to mimic human tissue.[9][10]
- Cut the skin into uniform strips (e.g., 25 mm x 75 mm).
- Clean the bonding surface of the skin strips with a sterile saline solution and gently pat dry.
2. Adhesive Application:
- Apply a controlled volume (e.g., 25 µL) of the bioadhesive to the center of the bonding area on one skin strip.
- Immediately place a second skin strip over the adhesive, creating a defined overlap area (e.g., 10 mm x 25 mm).
- Apply gentle, uniform pressure for a specified time (e.g., 60 seconds) to ensure consistent bond line thickness.
3. Curing:
- Allow the bonded specimens to cure under controlled conditions (e.g., 37°C and 95% humidity) for a set period (e.g., 24 hours).
4. Mechanical Testing:
- Mount the cured specimens in a universal testing machine equipped with tensile grips.
- Apply a tensile load at a constant rate of displacement (e.g., 5 mm/min) until the bond fails.[11]
- Record the maximum load at failure.
- Calculate the shear strength by dividing the maximum load by the bond area (in kPa).
In Vitro Cytotoxicity - MTT Assay (Based on ISO 10993-5)
This assay assesses the potential of a material's extracts to cause cellular damage.[12][13][14]
1. Extract Preparation:
- Prepare extracts of the polymerized bioadhesive according to ISO 10993-12 guidelines.
- Incubate a specified amount of the cured adhesive in a cell culture medium (e.g., Dulbecco's Modified Eagle Medium with 10% fetal bovine serum) at 37°C for 24 hours.
- Prepare serial dilutions of the extract (e.g., 100%, 50%, 25%, 12.5%).
2. Cell Culture:
- Seed a suitable cell line (e.g., L929 mouse fibroblasts or human fibroblasts) into 96-well plates at a predetermined density.[3]
- Incubate the cells at 37°C in a humidified 5% CO₂ atmosphere until they reach approximately 80% confluency.
3. Cell Treatment:
- Remove the existing culture medium and replace it with the prepared adhesive extracts of varying concentrations.
- Include negative (culture medium only) and positive (a known cytotoxic substance) controls.
- Incubate the cells with the extracts for 24 hours.
4. MTT Assay:
- After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.
- Living cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
- Add a solubilizing agent (e.g., isopropanol) to dissolve the formazan crystals.
5. Data Analysis:
- Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
- Calculate the percentage of cell viability for each extract concentration relative to the negative control.
Experimental Workflow and Signaling Pathways
To visualize the logical flow of the comparative experimental process, the following diagrams are provided.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. 2-Octyl Cyanoacrylate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The cytotoxic properties and apoptotic potential of N-butyl and 2-octyl cyanoacrylates used in surgical treatment of chronic venous insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2.7. Lap-Shear Bonding Strength [bio-protocol.org]
- 10. 2.3. Lap-Shear Bonding Strength [bio-protocol.org]
- 11. ris.utwente.nl [ris.utwente.nl]
- 12. theraindx.com [theraindx.com]
- 13. namsa.com [namsa.com]
- 14. In Vitro Cytotoxicity Test for Medical Devices | JJR [jjrlab.com]
Statistical analysis of adhesive properties for different cyanoacrylate esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the adhesive properties of different cyanoacrylate esters, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting experimental data, detailed methodologies, and visual representations of chemical processes and workflows, this document aims to facilitate informed decisions in the selection and application of these versatile adhesives.
Data Presentation: A Quantitative Comparison
The adhesive properties of cyanoacrylate esters vary significantly with the chemical structure of the ester group. The following table summarizes key performance metrics for methyl, ethyl, and n-butyl cyanoacrylate, the most commonly utilized esters in research and industrial applications.
| Property | Methyl Cyanoacrylate (MCA) | Ethyl Cyanoacrylate (ECA) | n-Butyl Cyanoacrylate (n-BCA) |
| Tensile Strength | High (specific values vary) | High (specific values vary) | Excellent (specific values vary)[1][2] |
| Shear Strength | ~24.8 MPa (3600 psi)[3] | 22-30 MPa (3200-4400 psi) | Stronger bond, but more rigid than 2-octyl cyanoacrylate[1][2] |
| Fixture Time | < 10 seconds[3] | 20 - 75 seconds | 30 - 45 seconds[1] |
| Full Cure Time | 24 hours[4] | 24 - 48 hours | 24 hours |
| Key Characteristics | Rigid, high strength, ideal for metal bonding[3] | General purpose, good for plastics and rubbers, slightly more flexible than MCA | Biocompatible, used in medical applications, flexible |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure accuracy and reproducibility. The following are detailed protocols for the key experiments cited.
Tensile Strength Testing (ASTM D2095/D897)
This test determines the cohesive strength of an adhesive by measuring the maximum tensile stress it can withstand.[5][6][7][8]
Methodology:
-
Specimen Preparation: Adherends, typically metal rods or bars, are prepared with a defined surface finish.
-
Adhesive Application: A controlled amount of the cyanoacrylate ester is applied to the end of one adherend.
-
Assembly: The second adherend is brought into contact with the first, ensuring a uniform bond line.
-
Curing: The assembly is allowed to cure at a controlled temperature and humidity for the specified full cure time.
-
Testing: The cured specimen is placed in a universal testing machine. A tensile load is applied at a constant rate until the bond fails.
-
Data Analysis: The tensile strength is calculated by dividing the maximum load at failure by the bond area.
Shear Strength Testing (ASTM D1002)
This test evaluates the strength of an adhesive in resisting forces parallel to the bond line.
Methodology:
-
Specimen Preparation: Two rectangular substrates (e.g., steel plates) are prepared with a specific overlapping area.
-
Adhesive Application: A uniform layer of the cyanoacrylate ester is applied to the overlapping section of one substrate.
-
Assembly: The second substrate is overlapped with the first, and pressure is applied to ensure a consistent bond thickness.
-
Curing: The assembly is cured under controlled environmental conditions for the full cure time.
-
Testing: The specimen is mounted in a universal testing machine, and a tensile load is applied to pull the substrates apart in a shearing motion.
-
Data Analysis: The shear strength is calculated by dividing the maximum force required to cause failure by the bonded area.
Cure Time Determination
This protocol distinguishes between fixture time (the point at which the bond can be handled) and full cure time (the point at which the adhesive reaches its maximum bond strength).[9][10][11][12][13][14]
Methodology:
-
Fixture Time:
-
Apply the adhesive to the substrates and assemble the bond.
-
At regular, short intervals, manually test the bond's ability to resist a small, consistent shear force.
-
The fixture time is the point at which the bond can no longer be easily repositioned.
-
-
Full Cure Time:
-
Prepare multiple identical bonded specimens.
-
At various time intervals (e.g., 1, 4, 8, 12, 24 hours), test the shear strength of a subset of the specimens using the ASTM D1002 protocol.
-
The full cure time is the point at which the shear strength of the adhesive plateaus and shows no significant increase with additional curing time.
-
Bond Durability Testing
This series of tests assesses the long-term performance of the adhesive under various environmental stresses.[15][16][17][18][19][20][21][22][23][24]
Methodology:
-
Thermal Cycling:
-
Cured specimens are subjected to a specified number of cycles between high and low temperatures (e.g., -40°C to 80°C).
-
After cycling, the shear strength is measured and compared to control specimens. A significant decrease in strength indicates poor thermal stability.[15]
-
-
Humidity Aging:
-
Cured specimens are exposed to a high-humidity environment (e.g., 85% relative humidity) at an elevated temperature for an extended period.
-
The shear strength is then tested to determine the effect of moisture on the bond.
-
-
Chemical Resistance:
Visualizing the Science
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Anionic polymerization of cyanoacrylate.
Caption: Experimental workflow for adhesive testing.
References
- 1. Butyl cyanoacrylate - Wikipedia [en.wikipedia.org]
- 2. n-Butyl cyanoacrylate monomer – Best Veterinary Glue Suppliers & Manufacturer in USA [sealtec.ch]
- 3. infinitalab.com [infinitalab.com]
- 4. robertmckeown.com [robertmckeown.com]
- 5. store.astm.org [store.astm.org]
- 6. global.saicheng.cn [global.saicheng.cn]
- 7. ASTM D897 Adhesive Bond Tension Testing - ADMET [admet.com]
- 8. store.astm.org [store.astm.org]
- 9. gluegun.com [gluegun.com]
- 10. aronalpha.net [aronalpha.net]
- 11. aronalpha.net [aronalpha.net]
- 12. Curing stages of adhesives: open time, set time, handling time... [adezif.com]
- 13. gluegun.com [gluegun.com]
- 14. What is fixture time anyway? - ITW Performance Polymers [itwperformancepolymers.com]
- 15. Effect of thermocycling on the shear bond strength of a cyanoacrylate orthodontic adhesive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyanoacrylate Glue's High and Low Temperature Resistance Explained - INCURE INC. [incurelab.com]
- 17. permabond.com [permabond.com]
- 18. intertronics.co.uk [intertronics.co.uk]
- 19. researchgate.net [researchgate.net]
- 20. aronalpha.net [aronalpha.net]
- 21. intertronics.co.uk [intertronics.co.uk]
- 22. prostech.vn [prostech.vn]
- 23. specialchem.com [specialchem.com]
- 24. sci-cult.com [sci-cult.com]
Safety Operating Guide
Proper Disposal of 2-Methoxyethyl 2-cyanoacrylate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides detailed procedures for the proper disposal of 2-Methoxyethyl 2-cyanoacrylate, a common component in adhesive formulations used in research and development. Adherence to these protocols is essential to mitigate risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. This substance is a combustible liquid that can bond skin and eyes in seconds.[1][2][3] Vapors may cause respiratory irritation.[2][4][5] Always handle this chemical in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-impermeable gloves (e.g., nitrile or polyethylene), and a lab coat.[6][7] Cotton gloves should not be worn as they can react with the cyanoacrylate and cause thermal burns.[7][8]
Step-by-Step Disposal Protocol
The recommended disposal method for liquid, unpolymerized this compound is through a licensed chemical waste disposal service.[6] For small quantities resulting from spills or residual amounts, the following procedure can be followed:
-
Ventilation: Ensure the disposal is carried out in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[8][9]
-
Polymerization: For small spills, intentionally polymerize the liquid cyanoacrylate by flooding the area with water.[7][10] This will cause the material to solidify.
-
Collection: Once solidified, the cured material can be carefully scraped up.[4][9]
-
Containment: Place the collected solid waste into a suitable, labeled container for disposal.
-
Disposal of Cured Material: Cured or polymerized cyanoacrylate is generally considered non-hazardous and can often be disposed of as regular solid waste.[4][9][10] However, it is imperative to consult and adhere to all federal, state, and local regulations regarding waste disposal.[1][4][9]
-
Decontamination: Thoroughly clean the spill area with soap and water.[6]
Important Considerations:
-
Do NOT dispose of liquid this compound down the drain or in regular trash.[6]
-
Avoid contact with fabric or paper goods, as this can cause rapid polymerization, generating smoke, irritating vapors, and thermal burns.[4][9]
-
Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill, if permitted by local regulations.[6]
Quantitative Data Summary
| Property | Value | References |
| Oral LD50 (rat) | > 5000 mg/kg | [6] |
| Dermal LD50 (rabbit) | > 2000 mg/kg | [6] |
| Flash Point | 80 - 93.4 °C (176 - 200.12 °F) | [4][9] |
| Autoignition Temperature | 485 °C (905 °F) | [4][9] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. images.thdstatic.com [images.thdstatic.com]
- 2. itwcp.de [itwcp.de]
- 3. chestnutproducts.co.uk [chestnutproducts.co.uk]
- 4. oregoncoast.edu [oregoncoast.edu]
- 5. laboshop.com [laboshop.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. grinnell.edu [grinnell.edu]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. tenderbulletin.eskom.co.za [tenderbulletin.eskom.co.za]
- 10. thunderbirdsupply.com [thunderbirdsupply.com]
Essential Safety and Operational Guide for 2-Methoxyethyl 2-cyanoacrylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methoxyethyl 2-cyanoacrylate. Adherence to these procedures is essential for ensuring personal safety and maintaining the integrity of experimental work.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the primary defense against chemical exposure. The following table outlines the mandatory PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale and Key Considerations |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Essential for protecting eyes from splashes and irritating vapors. |
| Skin Protection | Gloves: Nitrile or other chemically impervious gloves. Clothing: A lab coat and closed-toe shoes are mandatory. | Prevents direct skin contact and the potential for rapid bonding of skin surfaces. Crucially, do not use cotton gloves , as the reaction between cyanoacrylate and cotton is exothermic and can cause severe burns. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, such as a chemical fume hood.[1] If ventilation is insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the inhalation of vapors, which can lead to respiratory irritation. |
Note: Specific breakthrough times for glove materials when exposed to this compound are not widely available. It is imperative to source this information from the glove manufacturer and to replace gloves immediately if contamination is suspected.
Occupational Exposure Limits
Currently, there are no established specific occupational exposure limits (OELs) for this compound. As a prudent measure, the exposure limits for structurally similar and more extensively studied cyanoacrylates should be considered as a benchmark for ensuring a safe working environment.
| Substance | Exposure Limit | Value | Issuing Agency |
| Ethyl 2-cyanoacrylate | TLV-TWA (8-hour) | 0.2 ppm | ACGIH |
| Ethyl 2-cyanoacrylate | TLV-STEL (15-min) | 1 ppm | ACGIH |
| Methyl 2-cyanoacrylate | TLV-TWA (8-hour) | 2 ppm | ACGIH |
| Methyl 2-cyanoacrylate | TLV-STEL (15-min) | 4 ppm | ACGIH |
Source: American Conference of Governmental Industrial Hygienists (ACGIH)
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical. The following workflow diagram illustrates the key steps from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is vital to prevent harm to personnel and the environment.
-
Unused Product: For small residual amounts in containers, polymerization can be induced by adding a small quantity of water. Once the contents have solidified, the container can typically be disposed of as non-hazardous solid waste, in compliance with local and institutional regulations.[1]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, wipes, and absorbent pads, should be collected in a designated, sealed waste container. These materials should be disposed of through your organization's chemical waste program.
-
Spill Cleanup: After a spill has been contained and the material has solidified, the resulting solid waste should be carefully scraped up and placed into a suitable container for disposal. For larger spills, it is essential to consult with your institution's environmental health and safety department for specific disposal guidance.
Emergency Response Protocols
In the event of an accidental exposure or spill, a swift and correct response is crucial. The following diagram outlines the immediate actions to be taken.
Caption: Immediate response actions for accidental exposure or spills involving this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
